UCB-J
Description
Properties
CAS No. |
1604786-87-9 |
|---|---|
Molecular Formula |
C17H15F3N2O |
Molecular Weight |
320.32 |
Purity |
>95% |
Synonyms |
(4R)-1-[(3-methyl-4-pyridyl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of UCB-J
For Researchers, Scientists, and Drug Development Professionals
October 29, 2025
This document provides a detailed overview of the mechanism of action for UCB-J, a high-affinity radioligand used in positron emission tomography (PET) imaging.[1][2][3] this compound is instrumental in the in vivo quantification of synaptic density by targeting the synaptic vesicle glycoprotein 2A (SV2A).[2][4][5] Its high specificity and affinity for SV2A make it a critical tool in neuroscience research, particularly in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as other conditions characterized by synaptic loss.[2][6][7]
Primary Molecular Target: Synaptic Vesicle Glycoprotein 2A (SV2A)
The core mechanism of action of this compound is its highly selective and potent binding to Synaptic Vesicle Glycoprotein 2A (SV2A).[6][8] SV2A is a transmembrane protein located on presynaptic vesicles and is ubiquitously expressed in neurons and endocrine cells.[2][8] It is a crucial regulator of neurotransmission, although its precise function is still under investigation.[9] The density of SV2A is considered a reliable biomarker for synaptic density.[2][4]
This compound, an analog of levetiracetam (LEV), demonstrates a high binding affinity for SV2A.[7] This interaction allows for the visualization and quantification of synaptic density in the living brain using PET imaging.[2][7] Studies have shown that this compound selectively binds to major transmembrane hydrophilic residues of SV2A.[7]
Quantitative Data: Binding Affinity and Selectivity
The potency and selectivity of this compound for SV2A have been quantified in several studies. The following tables summarize the key quantitative data.
Table 1: this compound Binding Affinity for SV2A
| Species | pKi | Ki (nM) |
| Human | 8.15 | 7 |
| Rat | 7.6 | 25 |
Data from radioligand binding studies at 37°C.[8]
Table 2: Selectivity of this compound for SV2 Isoforms
| Isoform | Selectivity over SV2C | Selectivity over SV2B |
| This compound | >10-fold | >100-fold |
This compound demonstrates significantly higher affinity for SV2A compared to other isoforms.[8]
Table 3: In Vivo Receptor Occupancy in Monkey Brain
| Compound | Dose | Receptor Occupancy |
| Levetiracetam | 10 mg/kg | 59% |
| Levetiracetam | 30 mg/kg | 89% |
| This compound | 17 µg/kg | 46% |
| This compound | 50 µg/kg | 68% |
| This compound | 150 µg/kg | 87% |
Data obtained from PET imaging studies.[8]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
3.1. Radioligand Binding Assay for SV2A Affinity
-
Objective: To determine the binding affinity (Ki) of this compound for SV2A.
-
Materials:
-
Cell membranes from CHO cells stably expressing human, rat, or mouse SV2A.
-
[³H]-labeled levetiracetam as the radioligand.
-
Unlabeled this compound at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation counter.
-
-
Protocol:
-
Incubate the cell membranes with a fixed concentration of [³H]-levetiracetam and varying concentrations of unlabeled this compound.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 37°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
3.2. In Vivo PET Imaging for Receptor Occupancy
-
Objective: To determine the in vivo receptor occupancy of SV2A by this compound and other ligands.
-
Subjects: Non-human primates (e.g., rhesus monkeys).
-
Materials:
-
[¹¹C]this compound radiotracer.
-
Unlabeled this compound or other competing ligands (e.g., levetiracetam) at various doses.
-
PET scanner.
-
Arterial blood sampling setup for measuring the input function.
-
-
Protocol:
-
Perform a baseline PET scan by injecting a bolus of [¹¹C]this compound and acquiring dynamic images for a specified duration (e.g., 90-120 minutes).
-
Simultaneously, collect arterial blood samples to measure the concentration of the radiotracer in plasma over time.
-
On a separate day, administer a pre-blocking dose of unlabeled this compound or another competing ligand intravenously before the injection of [¹¹C]this compound.
-
Perform a second PET scan following the same procedure as the baseline scan.
-
Analyze the PET data using kinetic modeling (e.g., two-tissue compartment model) to estimate the volume of distribution (VT) in various brain regions for both baseline and blocking scans.
-
Calculate the receptor occupancy at a given dose of the competing ligand using the formula: Occupancy (%) = [(VT_baseline - VT_blocking) / VT_baseline] * 100.
-
Signaling Pathways and Functional Consequences
While this compound is primarily a research tool for imaging, its binding to SV2A highlights the role of this protein in synaptic function. SV2A is involved in the regulation of neurotransmitter release through synaptic vesicle exocytosis.[9] The binding of ligands like this compound does not appear to be significantly affected by the dynamic process of neurotransmitter release, suggesting that [¹¹C]this compound PET provides a stable measure of synaptic density rather than synaptic activity.[9]
The following diagram illustrates the proposed mechanism of this compound at the presynaptic terminal.
Caption: this compound binds to SV2A on synaptic vesicles in the presynaptic terminal.
The following workflow illustrates the use of this compound in PET imaging studies to assess synaptic density.
Caption: Experimental workflow for quantifying synaptic density using [¹¹C]this compound PET.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In Vivo Synaptic Density Imaging with 11C-UCB-J Detects Treatment Effects of Saracatinib in a Mouse Model of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 11C-UCB-J - Wikipedia [en.wikipedia.org]
- 4. medrxiv.org [medrxiv.org]
- 5. citeab.com [citeab.com]
- 6. 11C-UCB-J - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Frontiers | Positron Emission Computed Tomography Imaging of Synaptic Vesicle Glycoprotein 2A in Alzheimer’s Disease [frontiersin.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Binding of the synaptic vesicle radiotracer [11C]this compound is unchanged during functional brain activation using a visual stimulation task - PMC [pmc.ncbi.nlm.nih.gov]
UCB-J Binding Affinity for Synaptic Vesicle Glycoprotein 2A (SV2A): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of UCB-J, a high-affinity ligand for the Synaptic Vesicle Glycoprotein 2A (SV2A). This compound, available as a radioligand for positron emission tomography (PET), has emerged as a critical tool for in vivo imaging of synaptic density.[1][2] This document synthesizes key quantitative data, details experimental methodologies from seminal studies, and presents visual workflows to facilitate a deeper understanding of this compound's interaction with its target.
Quantitative Binding Affinity Data
The binding affinity of this compound for SV2A has been rigorously characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative parameters, providing a comparative view of its potency and selectivity.
| Parameter | Species | Value | Method | Reference |
| pKi | Human | 8.15 | Radioligand Binding Assay | [3][4] |
| Ki | Human | 7 nM | Radioligand Binding Assay | [3] |
| Ki (in vitro) | Human | 6.3 nM | Inhibition Constant | [3][5] |
| pKi | Rat | 7.6 | Radioligand Binding Assay | [3][4] |
| Ki | Rat | 25 nM | Radioligand Binding Assay | [3][4] |
| Kd (in vivo) | Rhesus Macaque | 3.4 nM | PET Self-Blocking Study | [3][4][5][6] |
| Kd (in vivo) | Rhesus Macaque | 5.4 nM | PET Self-Blocking Study | [7] |
| Bmax (in vivo) | Rhesus Macaque | 125-350 nM | PET Self-Blocking Study | [3][5] |
| Bmax (in vivo) | Rhesus Macaque | 250-550 nM | PET Self-Blocking Study | [7] |
Table 1: this compound Binding Affinity for SV2A
This compound demonstrates high selectivity for SV2A over other SV2 isoforms, a crucial characteristic for a specific imaging agent.
| Protein Isoform | Selectivity over SV2A | Reference |
| SV2B | > 100-fold | [3][4] |
| SV2C | > 10-fold | [3][4] |
Table 2: Selectivity of this compound for SV2 Isoforms
Experimental Protocols
The following sections detail the methodologies employed in key studies to determine the binding characteristics of this compound.
In Vitro Radioligand Binding Assays
These assays are fundamental for determining the intrinsic affinity and selectivity of a ligand for its receptor.
Objective: To determine the inhibition constant (Ki) of this compound for human and rat SV2A.
Methodology:
-
Tissue Preparation: Brain tissue (specific regions not detailed in the provided search results) from humans and rats were homogenized to prepare crude membrane fractions containing SV2A.
-
Radioligand: While the specific radioligand used for the competition assay is not explicitly stated in the search results, a common approach is to use a known SV2A radioligand, such as [³H]levetiracetam.
-
Competition Assay: The membrane homogenates were incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.
-
Incubation: The incubation was carried out at 37°C to reach equilibrium.[3][4]
-
Separation: Bound and free radioligand were separated by rapid filtration.
-
Quantification: The amount of bound radioactivity was measured using liquid scintillation counting.
-
Data Analysis: The IC50 values (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) were determined by non-linear regression analysis. The Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation.
Workflow for in vitro radioligand binding assay.
In Vivo PET Imaging Studies in Non-Human Primates
PET imaging with radiolabeled this compound allows for the in vivo quantification of SV2A density and the determination of binding parameters in a living system.
Objective: To determine the in vivo dissociation constant (Kd) and maximum binding site density (Bmax) of [¹¹C]this compound in the rhesus macaque brain.
Methodology:
-
Radiotracer Synthesis: [¹¹C]this compound was synthesized with high purity (>98%).[5]
-
Animal Model: Rhesus macaques were used for the imaging studies.[5]
-
Scanning Protocol:
-
Baseline Scans: Animals received a bolus injection of [¹¹C]this compound and were scanned for 2 hours.[5]
-
Blocking Scans: To determine non-specific binding and for occupancy studies, scans were performed with either co-injection of varying doses of unlabeled this compound (self-blocking) or pre-blocking with the antiepileptic drug levetiracetam.[5]
-
-
Arterial Blood Sampling: Arterial blood samples were collected throughout the scan to measure the input function (the concentration of the radiotracer in the arterial plasma over time) and to analyze for radiometabolites.[5]
-
Image Analysis and Kinetic Modeling:
-
Regional time-activity curves were generated for various brain regions.
-
The regional volume of distribution (VT), a measure of tracer binding, was estimated using a one-tissue compartment model.[5]
-
The occupancy of SV2A by blocking agents was determined using an occupancy plot.
-
The in vivo Kd and Bmax were estimated by fitting the self-blocking occupancy data to a 1-site binding model.[5]
-
Workflow for in vivo PET imaging and data analysis.
Signaling Pathways and Logical Relationships
The interaction of this compound with SV2A is central to its utility as an imaging agent. SV2A is a transmembrane protein located on synaptic vesicles and is involved in the regulation of neurotransmitter release.[3] PET imaging with radiolabeled this compound provides a non-invasive method to quantify the density of these synaptic vesicles, which serves as a proxy for synaptic density.
Relationship between this compound, SV2A, and PET imaging.
This guide provides a consolidated resource for understanding the binding affinity of this compound for SV2A. The high affinity and selectivity of this compound, coupled with its favorable pharmacokinetic properties, make it an invaluable tool for neuroscience research and drug development, particularly in the study of neurodegenerative and psychiatric disorders where alterations in synaptic density are implicated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical validation and kinetic modelling of the SV2A PET ligand [18F]this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Synthesis and Preclinical Evaluation of 11C-UCB-J as a PET Tracer for Imaging the Synaptic Vesicle Glycoprotein 2A in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug characteristics derived from kinetic modeling: combined 11C-UCB-J human PET imaging with levetiracetam and brivaracetam occupancy of SV2A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [11C]this compound: A novel PET tracer for imaging the synaptic vesicle glycoprotein 2A (SV2A) | Journal of Nuclear Medicine [jnm.snmjournals.org]
In Vitro Characterization of UCB-J Binding to Synaptic Vesicle Glycoprotein 2A (SV2A): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of UCB-J, a high-affinity ligand for the Synaptic Vesicle Glycoprotein 2A (SV2A). The document details the binding properties of this compound, comprehensive experimental protocols for its characterization, and a visualization of its molecular interactions, serving as a core resource for researchers in neuroscience and drug development.
Quantitative Binding Data of this compound to SV2A
The binding affinity of this compound for SV2A has been quantified across different species and experimental conditions. The data, summarized below, consistently demonstrates the high affinity and selectivity of this compound for SV2A.
Table 1: Binding Affinity (Ki and Kd) of this compound for SV2A
| Species | Preparation | Assay Type | Radioligand | Ki (nM) | Kd (nM) | Reference |
| Human | Brain Homogenate | Competition | [3H]ucb 30889 | 6.3 | - | [1] |
| Human | Recombinant (CHO cells) | Competition | [3H]ucb 30889 | - | - | [2] |
| Rhesus Monkey | Brain (in vivo) | Self-blocking PET | [11C]this compound | - | 3.4 | [1] |
| Rat | Brain Homogenate | Competition | [3H]ucb 30889 | 25 | - | [1] |
Table 2: Density of SV2A Binding Sites (Bmax) Determined with this compound Ligands
| Species | Brain Region | Preparation | Radioligand | Bmax (nM) | Reference |
| Rhesus Monkey | Gray Matter Regions | In vivo PET | [11C]this compound | 125-350 | [1] |
Table 3: Selectivity of this compound for SV2A over other SV2 Isoforms
| SV2 Isoform | Selectivity (fold difference in affinity vs SV2A) | Reference |
| SV2B | >100 | [1] |
| SV2C | >10 | [1] |
Experimental Protocols
Detailed methodologies for the characterization of this compound binding to SV2A are crucial for reproducible research. The following sections provide step-by-step protocols for key in vitro binding assays.
Preparation of Brain Homogenates and Synaptosomal Membranes
A critical first step in in vitro binding assays is the preparation of tissue fractions enriched with the target protein.
Protocol 1: Preparation of Crude Brain Homogenates
-
Tissue Collection: Euthanize the animal and rapidly dissect the brain region of interest on ice.
-
Homogenization: Homogenize the tissue in 10 volumes of ice-cold lysis buffer (e.g., 20 mM Tris-HCl, 250 mM sucrose, pH 7.4) using a glass-Teflon homogenizer with approximately 10-12 strokes at 800 rpm.[3][4]
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and large debris (P1 pellet).[3]
-
Supernatant Collection: Carefully collect the supernatant (S1), which contains synaptosomes, mitochondria, and microsomes.
-
Washing (Optional): Resuspend the S1 pellet in fresh lysis buffer and centrifuge again at 30,000 x g for 15 minutes at 4°C. The resulting pellet can be resuspended in an appropriate buffer for binding assays.[4]
Protocol 2: Preparation of Synaptosomal Membranes
-
Initial Homogenization: Follow steps 1-3 of the crude brain homogenate preparation.
-
Synaptosome Pelleting: Centrifuge the S1 supernatant at 15,000-20,000 x g for 20-30 minutes at 4°C. The resulting pellet (P2) is enriched in synaptosomes.[5][6]
-
Lysis of Synaptosomes: Resuspend the P2 pellet in a hypotonic buffer (e.g., 20 mM Tris-HCl, pH 7.4) and incubate on ice for 30 minutes to lyse the synaptosomes.[7]
-
Membrane Pelleting: Centrifuge the lysate at 40,000 x g for 25 minutes at 4°C to pellet the synaptosomal membranes.[7]
-
Final Preparation: Resuspend the final pellet in the binding assay buffer and determine the protein concentration using a standard method like the bicinchoninic acid (BCA) assay.[1]
Saturation Binding Assay
This assay is used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
Protocol 3: [3H]this compound Saturation Binding Assay
-
Assay Buffer: 50 mM Tris-HCl, 2 mM MgCl2, pH 7.4.[7]
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
50 µL of brain membrane preparation (typically 50-100 µg of protein).
-
50 µL of increasing concentrations of [3H]this compound (e.g., 0.1 to 40 nM).
-
For non-specific binding (NSB) wells, add 50 µL of a high concentration of a competing ligand (e.g., 10 µM levetiracetam). For total binding wells, add 50 µL of assay buffer.
-
-
Incubation: Incubate the plate for 120 minutes at 4°C.[7]
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through GF/C filters pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot specific binding against the concentration of [3H]this compound and fit the data using a non-linear regression model (one-site binding hyperbola) to determine Kd and Bmax.
Competition Binding Assay
This assay is used to determine the inhibitory constant (Ki) of an unlabeled ligand.
Protocol 4: this compound Competition Binding Assay
-
Assay Buffer: 50 mM Tris-HCl, 2 mM MgCl2, pH 7.4.[7]
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
50 µL of brain membrane preparation (typically 50-100 µg of protein).
-
50 µL of a fixed concentration of [3H]this compound (typically at or below its Kd, e.g., 5 nM).
-
50 µL of increasing concentrations of the unlabeled competitor (e.g., this compound or another SV2A ligand).
-
Include wells for total binding (no competitor) and non-specific binding (e.g., 10 µM levetiracetam).
-
-
Incubation: Incubate the plate for 120 minutes at 4°C.[7]
-
Termination and Filtration: Follow the same procedure as in the saturation binding assay.
-
Quantification: Measure radioactivity as described previously.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations of Experimental Workflow and Signaling Pathways
Visual diagrams aid in understanding complex processes. The following are representations of the experimental workflow and the molecular interactions of SV2A.
Caption: Experimental workflow for SV2A radioligand binding assay.
Caption: SV2A's role in synaptic vesicle exocytosis.
Conclusion
This guide provides a comprehensive overview of the in vitro characterization of this compound binding to SV2A, offering valuable data and detailed protocols for researchers. The high affinity and selectivity of this compound for SV2A, coupled with the robust and reproducible nature of the described binding assays, underscore its importance as a tool in neuroscience research and as a potential therapeutic agent. The provided diagrams offer a clear visual representation of the experimental and biological contexts of this compound's interaction with its target.
References
- 1. Membrane Preparation and Binding Assays [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of Crude Synaptosomal Fractions from Mouse Brains and Spinal Cords [bio-protocol.org]
- 4. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolate Functional Synaptosomes | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Preparation, Stimulation and Other Uses of Adult Rat Brain Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the Interaction of SV2A with Racetams Using Homology Modelling, Molecular Dynamics and Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biodistribution and Dosimetry of [11C]UCB-J in Humans
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biodistribution and radiation dosimetry of [11C]UCB-J, a positron emission tomography (PET) radiotracer for imaging synaptic vesicle glycoprotein 2A (SV2A) and serving as a potential biomarker for synaptic density. The information presented herein is crucial for the design and implementation of clinical research involving this novel radiotracer.
Biodistribution of [11C]this compound
[11C]this compound exhibits a mixed pattern of renal and hepatobiliary clearance.[1] Following intravenous injection, the tracer is distributed throughout the body with notable uptake in the brain, liver, and kidneys.[2]
Organ Uptake and Clearance
Early and high uptake is observed in the liver and brain within the first 10 minutes post-injection.[2] Over the course of a 2-hour scan, radioactivity accumulates in the kidneys and urinary bladder, while high levels are maintained in the brain and liver.[1][2] The clearance of [11C]this compound is facilitated through both the renal and hepatobiliary systems.[1]
Table 1: Quantitative Biodistribution Data of [11C]this compound in Humans
| Organ | Mean Absorbed Dose (μGy/MBq) |
| Urinary Bladder Wall | 21.7[1] |
| Small Intestine | 23.5[1] |
| Liver | - |
| Kidneys | - |
| Brain | - |
| Spleen | - |
| Lungs | - |
| Heart Wall | - |
| Pancreas | - |
| Gallbladder | - |
| Stomach | - |
Data presented is based on a study of 3 healthy subjects. The original research should be consulted for detailed information on variability and statistical significance.
Radiation Dosimetry
The internal radiation dosimetry of [11C]this compound has been calculated to ensure the safety of its use in human subjects. The effective dose provides an overall estimation of the radiation risk to the whole body.
Effective Dose
The average effective dose coefficient for [11C]this compound has been determined to be between 5.1 ± 0.8 μSv/MBq and 5.4 ± 0.7 μSv/MBq.[1] A single intravenous administration of 370 MBq of [11C]this compound results in an effective dose of less than 2.0 mSv.[1] This allows for the possibility of conducting multiple PET examinations on the same subject within safe radiation limits.[1]
Table 2: Radiation Dosimetry of [11C]this compound in Adult Humans
| Parameter | Value | Unit |
| Effective Dose Coefficient (OLINDA 1.1) | 5.4 ± 0.7 | μSv/MBq |
| Effective Dose Coefficient (OLINDA 2.1) | 5.1 ± 0.8 | μSv/MBq |
| Dose-Limiting Organ (Adult Males) | Urinary Bladder | mSv/MBq |
| Dose-Limiting Organ (Adult Females) | Liver | mSv/MBq |
Table 3: Radiation Dosimetry of [11C]this compound in Adolescent Phantoms
| Parameter | Value | Unit |
| Dose-Limiting Organ (Adolescent Males) | Bladder | - |
| Dose-Limiting Organ (Adolescent Females) | Lower Intestine | - |
Dosimetry calculations were performed using the OLINDA/EXM 1.0 software with adult and 15-year-old adolescent phantoms.[3]
Experimental Protocols
The following sections detail the methodologies employed in the biodistribution and dosimetry studies of [11C]this compound in humans.
Radiotracer Synthesis and Administration
[11C]this compound is synthesized with a radiochemical purity greater than 98%.[4] For human studies, a mean injected activity of 234 ± 121 MBq and a mean injected mass of 0.024 ± 0.019 µg/kg have been reported.[2] Another study reported an injected activity of 254 ± 77 MBq (range 186 to 337 MBq) with a mass dose of 3.20 ± 0.96 μg (range 2.24 to 4.15 μg).[1] The radiotracer is administered as an intravenous bolus injection.[1]
PET/CT Imaging
Sequential whole-body PET scans are performed for approximately 2 hours following the injection of [11C]this compound.[1] Imaging is typically conducted on a PET/CT scanner, covering a field of view from the head to the upper thigh.[1]
Data Analysis
To determine the biodistribution and dosimetry, volumes of interest (VOIs) are drawn over relevant source organs on the PET images.[1][3] These VOIs are used to generate time-activity curves (TACs), which depict the change in radioactivity concentration over time in each organ.[1][3] The area under the curve for each TAC is calculated to determine the total number of radioactive disintegrations in each organ over the scanning period.[3] These values are then used as input for dosimetry software, such as OLINDA (Organ Level INternal Dose Assessment), to calculate the absorbed radiation dose to each organ and the effective dose for the whole body.[1][3]
Visualized Experimental Workflow
The following diagram illustrates the key steps involved in a typical human biodistribution and dosimetry study of [11C]this compound.
Caption: Workflow for [11C]this compound biodistribution and dosimetry studies.
References
The Relationship Between UCB-J PET Signal and Synaptic Density: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to quantitatively assess synaptic density in the living human brain is a critical need in neuroscience research and drug development, particularly for neurodegenerative and psychiatric disorders characterized by synaptic loss. Positron Emission Tomography (PET) imaging with the radioligand UCB-J, which targets the Synaptic Vesicle Glycoprotein 2A (SV2A), has emerged as a powerful and reliable in vivo biomarker for synaptic density. This technical guide provides a comprehensive overview of the core principles, experimental validation, and methodologies underpinning the use of this compound PET as a quantitative measure of synaptic integrity.
SV2A is a transmembrane protein found on presynaptic vesicles throughout the brain, playing a crucial role in neurotransmitter release. Its ubiquitous presence across nearly all synapses makes it an ideal target for imaging overall synaptic density. The radiotracer [¹¹C]this compound is a high-affinity, selective ligand for SV2A, allowing for its quantification in the living brain.
Core Principle: this compound as a Proxy for Synaptic Density
The fundamental relationship between the this compound PET signal and synaptic density is built on the direct correspondence between the concentration of the SV2A target protein and the number of synapses. The PET signal, typically quantified as the volume of distribution (VT) or binding potential (BP_ND), reflects the density of available SV2A binding sites. A reduction in the this compound PET signal is interpreted as a decrease in SV2A protein density, which in turn signifies a loss of synapses. This relationship has been validated through extensive preclinical studies.
dot
Caption: Logical flow from tracer injection to its correlation with synaptic terminals.
Quantitative Validation of the this compound Signal
The utility of this compound as a synaptic density marker is underpinned by its high affinity and specificity for SV2A, favorable pharmacokinetic properties, and strong correlation with ex vivo measures of SV2A density.
Binding Characteristics and In Vivo Kinetics
Preclinical studies in non-human primates and rodents have established the excellent properties of this compound for in vivo imaging. The tracer demonstrates high brain uptake and fast kinetics, which are essential for robust PET signal quantification.[1]
| Parameter | Value | Species | Notes |
| Binding Affinity (K_i) | 6.3 nM | Human | High affinity for the SV2A target. |
| In Vivo K_d | 3.4 nM | Rhesus Monkey | In vivo affinity is consistent with in vitro measurements.[2] |
| SV2A Selectivity | >10-fold over SV2C, >100-fold over SV2B | Rat | Highly selective for the primary SV2A isoform. |
| Parent Fraction in Plasma | ~39% at 30 min, ~24% at 90 min | Rhesus Monkey | Moderate rate of metabolism, allowing for accurate modeling. |
| Test-Retest Reproducibility (V_T) | 3% - 9% | Human | Excellent reproducibility in human studies.[1] |
| Test-Retest Reproducibility (V_T) for [¹⁸F]this compound | r² = 0.773 (p < 0.0001) | Mouse | High reproducibility demonstrated for the ¹⁸F-labeled version.[3] |
Table 1: Key Quantitative Parameters of this compound.
Correlation with Ex Vivo Synaptic Markers
The most critical validation for this compound PET is the demonstration that the in vivo signal correlates with post-mortem measures of synaptic density. Studies in animal models of neurodegeneration have consistently shown that regional decreases in the [¹¹C]this compound PET signal correspond to reductions in SV2A density measured by autoradiography in post-mortem tissue.[4] For instance, in rodent models of Huntington's and Parkinson's disease, lesion-induced striatal synaptic loss was detected by [¹¹C]this compound PET and subsequently confirmed with [³H]this compound autoradiography.[4] While a direct correlation between PET signal and Western blot or ELISA data is less commonly reported in publications, the strong validation against autoradiography provides a solid foundation for its use as a reliable biomarker.
Experimental Protocols
Accurate quantification of synaptic density using this compound PET requires rigorous and standardized experimental procedures. The following sections outline the typical methodologies for preclinical and clinical studies.
dot
Caption: Workflow from subject preparation to data analysis and validation.
Radiotracer Synthesis
[¹¹C]this compound is typically synthesized via C-¹¹C-methylation of a precursor molecule. The final product must undergo rigorous quality control to ensure high radiochemical purity (>98%) before injection.
Subject Preparation and PET Data Acquisition
-
Human Studies: Subjects are positioned in the PET scanner, and a transmission scan is performed for attenuation correction. A bolus of [¹¹C]this compound is injected intravenously. Dynamic PET data are acquired for 60 to 90 minutes.[1] Arterial blood sampling is often performed to generate a metabolite-corrected arterial input function, which is crucial for full kinetic modeling.
-
Animal Studies: Animals are anesthetized for the duration of the scan. The radiotracer is injected via a tail vein catheter. Dynamic scanning and arterial blood sampling procedures are analogous to human studies. For specificity studies, a blocking agent that binds to SV2A, such as levetiracetam, can be administered prior to the radiotracer to demonstrate target engagement.[2]
Image Processing and Kinetic Modeling
-
Image Reconstruction: Dynamic PET data are reconstructed into a series of time frames, with corrections for attenuation, scatter, and motion.
-
Region of Interest (ROI) Definition: Structural MRI scans are co-registered to the PET images to allow for the precise definition of anatomical regions of interest.
-
Kinetic Modeling: The primary outcome measure is the total volume of distribution (V_T), which reflects the concentration of the tracer in tissue relative to plasma at equilibrium. V_T is typically calculated using a one-tissue compartment model (1-TCM) with the metabolite-corrected arterial plasma curve as an input function.[1]
-
Simplified Quantification: For studies where arterial sampling is not feasible, a simplified ratio method can be used. The Standardized Uptake Value Ratio (SUVR) is calculated by dividing the tracer uptake in a region of interest by the uptake in a reference region with minimal specific binding, such as the centrum semiovale (white matter). The 60-90 minute time window has been shown to provide the best correlation between SUVR and the more quantitative BP_ND (derived from V_T).[1]
Post-Mortem Validation (Preclinical)
-
[³H]this compound Autoradiography: Following the final PET scan, animal brains are collected. Cryosections of the brain are incubated with [³H]this compound. The resulting autoradiograms provide a high-resolution map of SV2A binding density, which can be directly compared with the in vivo PET signal.
-
Immunohistochemistry and Western Blot: These techniques can be used to further quantify SV2A protein levels in specific brain regions, providing another layer of validation for the PET findings.
Conclusion and Implications for Drug Development
The PET radiotracer this compound, through its specific and high-affinity binding to the SV2A protein, provides a robust and quantitative in vivo measure of synaptic density. The strong correlation between the this compound PET signal and ex vivo markers of SV2A validates its use as a reliable biomarker for synaptic integrity. For researchers and drug development professionals, this compound PET offers a unique, non-invasive tool to:
-
Characterize synaptic pathology in neurodegenerative and psychiatric diseases.
-
Monitor disease progression and the impact of synaptic loss over time.
-
Assess the efficacy of novel therapeutics aimed at preserving or restoring synaptic function.
-
Stratify patient populations for clinical trials based on synaptic integrity.
The continued refinement of methodologies and the development of alternative tracers like [¹⁸F]this compound will further enhance the utility of SV2A PET imaging, solidifying its role as an indispensable tool in the quest to understand and treat disorders of the central nervous system.
References
- 1. Preclinical validation and kinetic modelling of the SV2A PET ligand [18F]this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation and noninvasive kinetic modeling of [11C]this compound PET imaging in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Validation and noninvasive kinetic modeling of [11C]this compound PET imaging in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Neurodegeneration: A Technical Guide to SV2A as a Synaptic Biomarker
For Immediate Release
A Deep Dive into Synaptic Vesicle Glycoprotein 2A (SV2A) as a Pivotal Biomarker in Neurodegenerative Disease Research and Drug Development
This technical guide provides an in-depth exploration of Synaptic Vesicle Glycoprotein 2A (SV2A) as a critical biomarker for synaptic density in the context of neurodegenerative diseases. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current research, presents quantitative data, outlines detailed experimental protocols, and visualizes key pathways to facilitate a comprehensive understanding of SV2A's role in diseases such as Alzheimer's and Parkinson's.
Introduction: The Synaptic Frontier in Neurodegeneration
Synaptic loss is a fundamental pathological hallmark of many neurodegenerative diseases and strongly correlates with cognitive decline[1][2]. The ability to quantitatively measure synaptic density in vivo presents a paradigm shift in our capacity to diagnose, monitor disease progression, and assess the efficacy of novel therapeutic interventions. Synaptic Vesicle Glycoprotein 2A (SV2A), a transmembrane protein found in the membranes of all synaptic vesicles, has emerged as a robust and reliable biomarker for synaptic integrity[1][2]. Its ubiquitous expression throughout the brain's gray matter makes it an ideal target for non-invasive imaging techniques like Positron Emission Tomography (PET)[1][2]. This guide delves into the technical aspects of utilizing SV2A as a biomarker, providing the necessary details for its application in research and clinical trial settings.
Quantitative Data Presentation: SV2A Expression in Neurodegenerative Diseases
The following tables summarize the quantitative findings from key studies on SV2A levels in Alzheimer's and Parkinson's disease, primarily measured by PET imaging. These tables are designed for easy comparison of findings across different patient cohorts and brain regions.
Table 1: SV2A PET Imaging Data in Alzheimer's Disease
| PET Tracer | Patient Cohort (n) & Controls (n) | Brain Region | Key Quantitative Finding | Reference(s) |
| [11C]UCB-J | 10 AD (MMSE ~21.7) & 11 HC | Hippocampus | 41% reduction in non-displaceable binding potential (BPnd) in AD patients compared to healthy controls. | |
| [11C]this compound | 10 AD & 11 HC | Medial Temporal Lobe | Significant reduction in SV2A binding. | |
| [18F]UCB-H | 25 AD & HC | Hippocampus | ~31% reduction in tracer uptake in AD patients. | |
| [18F]SynVesT-1 | Dementia group & HC | Bilateral Cortex & Hippocampus | Lower SV2A density observed in the dementia group. |
Table 2: SV2A PET Imaging Data in Parkinson's Disease
| PET Tracer | Patient Cohort (n) & Controls (n) | Brain Region | Key Quantitative Finding | Reference(s) |
| [11C]this compound | 12 PD (UPDRS-III ~23.8) & 16 HC | Substantia Nigra | ~45% reduction in the volume of distribution (VT) in PD patients compared to healthy controls. | [3] |
| [11C]this compound | 12 PD & 16 HC | Caudate | 15.1% reduction in VT in PD patients. | |
| [11C]this compound | 12 PD & 16 HC | Putamen | 9.7% reduction in VT in PD patients. | |
| [11C]this compound | 30 early-stage PD & 20 HC | Substantia Nigra | 15.2% reduction in SV2A binding in PD patients. |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of SV2A as a biomarker.
In Vivo SV2A PET Imaging with [11C]this compound
Objective: To non-invasively quantify synaptic density in the human brain.
Protocol:
-
Radiotracer Synthesis: [11C]this compound is synthesized via the C-11 methylation of a precursor molecule.
-
Subject Preparation: Subjects are positioned in the PET scanner, and a transmission scan is performed for attenuation correction.
-
Tracer Administration: A bolus injection of [11C]this compound (typically 5-15 mCi) is administered intravenously.
-
Dynamic PET Scan: A dynamic PET scan is acquired over 90 minutes.
-
Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the arterial input function.
-
Data Analysis:
-
Time-activity curves are generated for various brain regions of interest.
-
A one-tissue compartment model is typically used to estimate the total volume of distribution (VT).
-
The non-displaceable binding potential (BPnd) is calculated using a reference region, often the centrum semiovale or cerebellum, to represent non-specific binding.
-
Immunohistochemistry (IHC) for SV2A in Human Brain Tissue
Objective: To visualize and semi-quantify the distribution of SV2A protein in post-mortem brain tissue.
Protocol:
-
Tissue Preparation:
-
Formalin-fixed, paraffin-embedded human brain tissue sections (5-10 µm thick) are deparaffinized in xylene and rehydrated through a graded series of ethanol.
-
-
Antigen Retrieval:
-
Heat-induced epitope retrieval is performed by immersing slides in a citrate buffer (pH 6.0) and heating in a microwave or pressure cooker.
-
-
Blocking:
-
Sections are incubated in a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Sections are incubated with a primary antibody against SV2A (e.g., rabbit anti-SV2A) diluted in blocking buffer (a starting dilution of 1:500 is recommended, but should be optimized) overnight at 4°C.[4]
-
-
Secondary Antibody Incubation:
-
After washing in PBS, sections are incubated with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1 hour at room temperature.
-
-
Detection:
-
The signal is amplified using an avidin-biotin-peroxidase complex (ABC) method and visualized with a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate.
-
-
Counterstaining and Mounting:
-
Sections are counterstained with hematoxylin to visualize cell nuclei, dehydrated, and mounted with a coverslip.
-
Western Blotting for SV2A Quantification in Brain Homogenates
Objective: To quantify the relative amount of SV2A protein in brain tissue samples.
Protocol:
-
Protein Extraction:
-
Frozen human brain tissue is homogenized in RIPA buffer containing protease inhibitors.
-
The lysate is centrifuged, and the supernatant containing the protein extract is collected.
-
-
Protein Quantification:
-
The total protein concentration of each sample is determined using a BCA assay.
-
-
SDS-PAGE:
-
Equal amounts of protein (typically 20-30 µg) are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.
-
-
Protein Transfer:
-
The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
The membrane is incubated with a primary antibody against SV2A (e.g., rabbit anti-SV2A, diluted 1:1000 in blocking buffer) overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
After washing in TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP, diluted 1:5000) for 1 hour at room temperature.
-
-
Detection:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
-
Analysis:
-
The intensity of the SV2A band is quantified and normalized to a loading control protein (e.g., GAPDH or β-actin).
-
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to SV2A's role as a biomarker.
References
- 1. SV2A PET imaging in human neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | SV2A PET imaging in human neurodegenerative diseases [frontiersin.org]
- 3. Synaptic Changes in Parkinson Disease Assessed with in vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IMMUNOCHEMICAL ANALYSIS OF THE EXPRESSION OF SV2C IN MOUSE, MACAQUE AND HUMAN BRAIN - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on UCB-J for Synaptic Imaging: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on UCB-J, a revolutionary radioligand for positron emission tomography (PET) imaging of the synaptic vesicle glycoprotein 2A (SV2A). This compound serves as a powerful tool for in vivo quantification of synaptic density, offering profound insights into neurodegenerative diseases, psychiatric disorders, and the effects of novel therapeutics on synaptic integrity.
Core Concepts
Synaptic loss is a key pathological hallmark of numerous neurological and psychiatric disorders.[1][2] The ability to quantitatively measure synaptic density in the living brain is crucial for understanding disease mechanisms, identifying biomarkers for early diagnosis, and monitoring therapeutic interventions. This compound, a potent and selective ligand for SV2A, has emerged as a best-in-class PET tracer for this purpose.[3] SV2A is a transmembrane protein ubiquitously expressed in presynaptic vesicles across all brain regions, making it an ideal target for imaging synaptic density.[3][4] PET imaging with radiolabeled this compound, most commonly with Carbon-11 ([11C]this compound), allows for the non-invasive visualization and quantification of SV2A, providing a proxy measure of synaptic density.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative data from foundational preclinical and clinical studies on this compound, facilitating a clear comparison of its properties.
Table 1: In Vitro Binding Characteristics of this compound
| Parameter | Species | Value | Reference |
| Binding Affinity (pKi) | Human | 8.15 (7 nM) | [3] |
| Rat | 7.6 (25 nM) | [3] | |
| In Vivo Kd | Rhesus Monkey | 3.4 ± 0.2 nM | [3] |
| Selectivity | SV2A vs. SV2B | > 100-fold | [3] |
| SV2A vs. SV2C | > 10-fold | [3] |
Table 2: In Vivo Pharmacokinetics of [11C]this compound in Rhesus Monkeys
| Parameter | Value | Reference |
| Plasma Free Fraction (f_p) | 0.46 ± 0.02 | [3][6] |
| Parent Compound in Plasma (30 min) | 39% ± 5% | [3][6] |
| Parent Compound in Plasma (90 min) | 24% ± 3% | [3][6] |
| Volume of Distribution (V_T) in Gray Matter | ~25–55 mL/cm³ | [3][6] |
| Bmax | 125–350 nM | [3][6] |
Table 3: Human [11C]this compound PET Imaging Characteristics
| Parameter | Value | Reference |
| Test-Retest Variability of V_T | 3%–9% | [7] |
| Optimal Scan Window for SUVR | 60-90 minutes | [7] |
| Injected Mass Dose (mean) | 1.38 - 1.65 µg | [4] |
Experimental Protocols
This section details the methodologies for key experiments involving this compound for synaptic imaging.
Radiosynthesis of [11C]this compound
The most common method for producing [11C]this compound is through the C-[11C]-methylation of a precursor molecule.[3][6]
Procedure:
-
[11C]Methyl Iodide Production: [11C]CO2 is produced via a cyclotron and is subsequently converted to [11C]methyl iodide ([11C]CH3I).
-
Suzuki-Miyaura Cross-Coupling: The 3-pyridyl trifluoroborate precursor of this compound is reacted with [11C]methyl iodide.[6][8]
-
Purification: The resulting [11C]this compound is purified using high-performance liquid chromatography (HPLC).
-
Quality Control: The final product's radiochemical purity, chemical purity, and specific activity are assessed. A radiochemical purity of over 98-99% is typically achieved.[3][4]
In Vivo PET Imaging with [11C]this compound
The following protocol outlines a typical PET imaging study in human subjects.
Procedure:
-
Subject Preparation: Subjects are positioned in the PET scanner. For quantitative analysis requiring an arterial input function, an arterial line is placed.
-
Radiotracer Administration: A bolus injection of [11C]this compound is administered intravenously. The injected radioactivity is typically in the range of 306–702 MBq.[4]
-
PET Scan Acquisition: A dynamic PET scan is acquired for a duration of 60 to 90 minutes.[7]
-
Arterial Blood Sampling (for full kinetic modeling): Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in the plasma and to determine the fraction of unchanged parent compound versus radiometabolites.[7]
-
Image Reconstruction: The dynamic PET data is reconstructed into a series of 3D images over time.
-
Data Analysis:
-
Kinetic Modeling: Time-activity curves (TACs) are generated for various brain regions of interest. These TACs, along with the arterial input function, are used in kinetic models (e.g., the one-tissue compartment model) to estimate the volume of distribution (V_T), which is proportional to SV2A density.[7][9]
-
Simplified Quantification: For studies where arterial sampling is not feasible, the standardized uptake value ratio (SUVR) can be calculated using a reference region with low SV2A density, such as the centrum semiovale. The optimal time window for SUVR calculation is typically 60-90 minutes post-injection.[7]
-
Visualizations
Signaling Pathway and this compound Target
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Frontiers | Positron Emission Computed Tomography Imaging of Synaptic Vesicle Glycoprotein 2A in Alzheimer’s Disease [frontiersin.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Kinetic evaluation and test–retest reproducibility of [11C]this compound, a novel radioligand for positron emission tomography imaging of synaptic vesicle glycoprotein 2A in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding of the synaptic vesicle radiotracer [11C]this compound is unchanged during functional brain activation using a visual stimulation task - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Preclinical Evaluation of 11C-UCB-J as a PET Tracer for Imaging the Synaptic Vesicle Glycoprotein 2A in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simplified Quantification of 11C-UCB-J PET Evaluated in a Large Human Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Rise of Synaptic Density PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of UCB-J: A Technical Guide to a Novel Synaptic Density PET Tracer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, development, and application of UCB-J, a revolutionary Positron Emission Tomography (PET) tracer for the in vivo quantification of synaptic vesicle glycoprotein 2A (SV2A). As a validated biomarker for synaptic density, this compound offers unprecedented opportunities for studying neurodegenerative and psychiatric disorders.
Introduction: The Significance of Synaptic Density Imaging
Synaptic loss is a fundamental pathological hallmark of numerous neurological and psychiatric diseases, including Alzheimer's disease, Parkinson's disease, and epilepsy.[1] The ability to non-invasively quantify synaptic density in the living human brain has been a long-sought-after goal in neuroscience research and drug development. The development of PET tracers targeting SV2A, a protein ubiquitously expressed in the membranes of presynaptic vesicles, has provided a powerful tool to achieve this.[1][2] this compound, and its carbon-11 labeled variant [11C]this compound, has emerged as a leading radioligand for this purpose, demonstrating excellent properties for in vivo imaging.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and [11C]this compound, compiled from various preclinical and clinical studies.
Table 1: In Vitro and In Vivo Binding Characteristics of this compound
| Parameter | Species | Value | Method | Reference(s) |
| Ki (inhibition constant) | Human | 6.3 nM | In vitro competition assay | [4] |
| Rat | 25 nM | In vitro competition assay | [4] | |
| Kd (dissociation constant) | Rhesus Monkey | 3.4 nM | In vivo PET self-blocking study | [4][5] |
| Bmax (maximum binding sites) | Rhesus Monkey | 125-350 nM | In vivo PET | [4][5] |
| Selectivity | Human | >10-fold over SV2C, >100-fold over SV2B | In vitro binding assays | [4] |
Table 2: Radiosynthesis and Physicochemical Properties of [11C]this compound
| Parameter | Value | Reference(s) |
| Radiosynthesis Method | Suzuki-Miyaura cross-coupling of [11C]MeI with a boronate precursor | [4][6] |
| Radiochemical Yield (non-decay corrected) | 11 ± 2% | [7] |
| Radiochemical Purity | >98% | [4] |
| Molar Activity | 20-100 GBq/μmol | [7] |
| Plasma Free Fraction (fp) | 46% (Rhesus Monkey) | [4][8] |
| 32 ± 1% (Human) | [9] | |
| Metabolism (Parent compound at 30 min) | ~39% (Rhesus Monkey) | [4][8] |
| Metabolism (Parent compound at 60 min) | 28 ± 7% (Human) | [9] |
Table 3: Human Biodistribution and Radiation Dosimetry of [11C]this compound
| Organ | Absorbed Dose (μGy/MBq) | Reference(s) |
| Urinary Bladder Wall | 21.7 | [10] |
| Small Intestine | 23.5 | [10] |
| Liver | 24.8 (Female) | [8] |
| Brain | - | |
| Effective Dose Coefficient | 5.4 ± 0.7 μSv/MBq | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and evaluation of [11C]this compound.
Radiosynthesis of [11C]this compound
The automated radiosynthesis of [11C]this compound is typically performed using a synthesizer module.[7] The method is based on a palladium(0)-mediated Suzuki cross-coupling reaction.[6][7]
Materials:
-
[11C]Methyl iodide ([11C]CH3I)
-
Trifluoroborate precursor ((R)-4-(3,4,5-trifluorophenyl)-1-((pyridin-4-yl)methyl)pyrrolidin-2-one-3-yl)boronic acid)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvents (e.g., THF, water)
-
HPLC purification system with a semi-preparative C18 column
-
Sterile filtration unit
Procedure:
-
[11C]Methyl Iodide Trapping: [11C]CH3I, produced from a cyclotron, is trapped in a reaction vessel containing the trifluoroborate precursor, palladium catalyst, and base in a suitable solvent mixture.
-
Coupling Reaction: The reaction mixture is heated to facilitate the Suzuki cross-coupling reaction, forming [11C]this compound.
-
Purification: The crude reaction mixture is purified using semi-preparative reverse-phase HPLC to isolate [11C]this compound from unreacted precursors and byproducts.
-
Formulation: The collected HPLC fraction containing [11C]this compound is reformulated into a physiologically compatible solution (e.g., 10% ethanol in saline) for injection.
-
Quality Control: The final product undergoes rigorous quality control testing, including determination of radiochemical purity, molar activity, pH, and sterility, to ensure it meets the standards for human administration.[7]
In Vitro Binding Assay
In vitro binding assays are crucial for determining the affinity and selectivity of this compound for SV2A.
Materials:
-
Human or animal brain tissue homogenates
-
[3H]this compound (radiolabeled ligand)
-
Unlabeled this compound and other competing ligands
-
Scintillation counter
-
Glass fiber filters
Procedure:
-
Tissue Preparation: Brain tissue is homogenized in a suitable buffer.
-
Incubation: Aliquots of the brain homogenate are incubated with a fixed concentration of [3H]this compound and varying concentrations of unlabeled this compound or other competing compounds.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (concentration of competitor that inhibits 50% of specific binding), from which the Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation.
Preclinical PET Imaging in Non-Human Primates
Preclinical PET studies in non-human primates (e.g., rhesus monkeys) are essential for evaluating the in vivo characteristics of a new tracer before human studies.[4][6]
Procedure:
-
Animal Preparation: The animal is anesthetized and positioned in the PET scanner. An intravenous line is placed for tracer injection and an arterial line for blood sampling.[6]
-
Tracer Injection: A bolus of [11C]this compound is injected intravenously.[6]
-
PET Data Acquisition: Dynamic PET data are acquired for a specified duration (e.g., 120 minutes).[6]
-
Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the arterial input function (the concentration of the tracer in arterial plasma over time).[6]
-
Metabolite Analysis: Plasma samples are analyzed (e.g., by HPLC) to determine the fraction of radioactivity corresponding to the unchanged parent tracer over time.[4]
-
Image Reconstruction and Analysis: PET images are reconstructed, and time-activity curves (TACs) are generated for various brain regions.
-
Kinetic Modeling: The regional TACs and the arterial input function are fitted to a suitable kinetic model (e.g., one-tissue compartment model) to estimate parameters such as the volume of distribution (VT).[6]
-
Blocking Studies: To demonstrate specificity, scans can be repeated after administration of a blocking agent that binds to the same target (e.g., levetiracetam or unlabeled this compound).[4]
Clinical PET Imaging in Humans
Human PET studies are conducted to validate the tracer in the target population and to investigate its utility as a biomarker.[3][9]
Procedure:
-
Subject Preparation: The subject is positioned in the PET scanner. An intravenous line is inserted for tracer injection, and in many initial validation studies, an arterial line is placed for blood sampling.[3]
-
Tracer Injection: A bolus of [11C]this compound is administered intravenously.[3]
-
PET Data Acquisition: Dynamic PET data are acquired for a duration typically ranging from 60 to 120 minutes.[3][9]
-
Arterial Blood Sampling and Metabolite Analysis: (If performed) Arterial blood samples are collected and analyzed as described for preclinical studies.[3]
-
Image Reconstruction and Analysis: PET images are reconstructed and co-registered with the subject's MRI for anatomical localization of brain regions. Regional time-activity curves are generated.
-
Kinetic Modeling: For studies with arterial input function, kinetic modeling is performed to estimate VT. For studies without arterial sampling, simplified methods like the standardized uptake value ratio (SUVR) using a reference region (e.g., centrum semiovale) can be employed, particularly for later time windows (e.g., 60-90 minutes).[11][12]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to this compound development and its biological target, SV2A.
Caption: General workflow for PET tracer development.
Caption: Radiosynthesis workflow for [11C]this compound.
Caption: Role of SV2A in the synaptic vesicle cycle.
References
- 1. SV2A - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. How Ready Can a Synaptic Vesicle Be? SV2 May Have the Answer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Preclinical Evaluation of 11C-UCB-J as a PET Tracer for Imaging the Synaptic Vesicle Glycoprotein 2A in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Automated radiosynthesis of [11C]UCB‐J for imaging synaptic density by positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human adult and adolescent biodistribution and dosimetry of the synaptic vesicle glycoprotein 2A radioligand 11C-UCB-J - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 10. Human biodistribution and dosimetry of [11C]-UCB-J, a PET radiotracer for imaging synaptic density - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simplified Quantification of 11C-UCB-J PET Evaluated in a Large Human Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
Unveiling Synaptic Pathology: A Technical Guide to the Role of UCB-J
For Researchers, Scientists, and Drug Development Professionals
Synaptic loss is a fundamental pathological hallmark of numerous neurodegenerative and psychiatric disorders, correlating strongly with cognitive decline. The development of in vivo imaging techniques to quantify synaptic density has revolutionized the study of these conditions, offering a critical biomarker for disease progression and therapeutic efficacy. This technical guide provides an in-depth exploration of UCB-J, a leading radioligand for positron emission tomography (PET) imaging of the synaptic vesicle glycoprotein 2A (SV2A), and its pivotal role in understanding synaptic pathology.
This compound: A Specific Ligand for the Ubiquitous Synaptic Protein SV2A
This compound is a potent and selective antagonist for the synaptic vesicle glycoprotein 2A (SV2A), a transmembrane protein found in the membranes of presynaptic vesicles throughout the brain.[1][2] Due to the ubiquitous expression of SV2A in virtually all synapses, radiolabeled this compound, particularly with Carbon-11 ([11C]this compound), serves as an exceptional in vivo biomarker for quantifying synaptic density.[2][3] PET imaging with [11C]this compound allows for the non-invasive assessment of synaptic integrity, providing invaluable insights into the progression of synaptic loss in various neurological disorders.[3][4]
Mechanism of Action
The fundamental principle behind this compound's utility lies in its high binding affinity and selectivity for SV2A.[1][5] When radiolabeled and administered, [11C]this compound crosses the blood-brain barrier and binds to SV2A in presynaptic terminals. The PET scanner detects the radioactive signal, and the intensity of this signal in a given brain region is proportional to the density of SV2A, and by extension, the density of synapses.
Figure 1: this compound Binding to SV2A in the Presynaptic Terminal
Quantitative Data on this compound Binding and In Vivo Imaging
The utility of this compound as a biomarker is underpinned by its well-characterized binding kinetics and the quantitative data generated from numerous preclinical and clinical studies.
Binding Affinity and Density
In vitro and in vivo studies have consistently demonstrated the high affinity and specificity of this compound for SV2A.
| Parameter | Species | Value | Method | Reference |
| Ki (in vitro) | Human | 6.3 nM | Radioligand Binding Assay | [1] |
| Human | 7 nM (pKi 8.15) | Radioligand Binding Assay | [1][5] | |
| Rat | 25 nM (pKi 7.6) | Radioligand Binding Assay | [1][5] | |
| Kd (in vivo) | Non-human Primate | 3.4 ± 0.2 nM | PET | [1] |
| Bmax (in vivo) | Non-human Primate | 125-350 nM | PET | [1] |
| Bmax (in vitro) | PSP Frontal Cortex | 348-409 fmol/mg | Saturation Binding Assay | [6] |
| Control Frontal Cortex | 0.4-0.5 pmol/mg | Saturation Binding Assay | [6] |
In Vivo Synaptic Density Imaging Data
[11C]this compound PET imaging has revealed significant reductions in synaptic density across a range of neurodegenerative diseases. The data is typically quantified using metrics such as the Standardized Uptake Value Ratio (SUVR), Distribution Volume Ratio (DVR), or Non-displaceable Binding Potential (BPND).
| Disease | Brain Region | Metric | % Change vs. Controls | Reference |
| Alzheimer's Disease | Hippocampus | Specific Binding | -41% | [3] |
| Hippocampus (APP/PS1 Mice) | SUVR(WB) | -3.5% (Baseline) | [3] | |
| Hippocampus | TTR-1 | -39% | [7] | |
| Primary Tauopathies (PSP & CBD) | Multiple Cortical & Subcortical | BPND | up to -50% | [8] |
| Frontotemporal Dementia | Frontal & Cingulate Regions | BPND | Significant Reduction | [9] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable and reproducible application of this compound in research and clinical trials.
[11C]this compound PET Imaging in Human Subjects
This protocol outlines a typical workflow for a clinical [11C]this compound PET study.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Binding of the synaptic vesicle radiotracer [11C]this compound is unchanged during functional brain activation using a visual stimulation task - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Synaptic Density Imaging with 11C-UCB-J Detects Treatment Effects of Saracatinib in a Mouse Model of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simplified Quantification of 11C-UCB-J PET Evaluated in a Large Human Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. medrxiv.org [medrxiv.org]
- 9. medrxiv.org [medrxiv.org]
Methodological & Application
Application Notes and Protocols for [11C]UCB-J PET Imaging in Human Subjects
For Researchers, Scientists, and Drug Development Professionals
Introduction
[11C]UCB-J is a positron emission tomography (PET) radiotracer that targets the synaptic vesicle glycoprotein 2A (SV2A). As SV2A is ubiquitously expressed in presynaptic terminals, [11C]this compound serves as an in vivo biomarker for assessing synaptic density in the human brain. This technology is instrumental in studying a variety of neurological and psychiatric disorders characterized by synaptic alterations, including Alzheimer's disease, Parkinson's disease, and epilepsy.[1][2] These application notes provide a detailed protocol for human PET imaging studies using [11C]this compound, covering subject preparation, imaging acquisition, and data analysis.
Experimental Protocols
Subject Preparation
Prior to the PET scan, it is essential to ensure that subjects are appropriately prepared to minimize variability and ensure safety.
-
Inclusion Criteria: Subjects should be healthy volunteers or patients diagnosed with a specific neurological condition under investigation. A thorough medical history, clinical examination, and laboratory findings should be used to determine eligibility.[1]
-
Exclusion Criteria: Contraindications to PET scanning, such as pregnancy or breastfeeding, should be ruled out. Subjects with a history of allergic reactions to the tracer or related compounds should be excluded.
-
Fasting: While specific fasting requirements can vary between institutions, a fasting period of at least 2 hours is recommended before the scan.[3]
-
Medication: A review of the subject's current medications is necessary. Drugs that may interfere with SV2A binding, such as levetiracetam, should be discontinued for an appropriate period before the scan, as determined by the study's principal investigator.
-
Informed Consent: All participants must provide written informed consent after receiving a complete explanation of the study procedures and potential risks.
Radiotracer Administration
The administration of [11C]this compound should be performed by trained personnel in a controlled clinical setting.
-
Dosage: The injected activity of [11C]this compound can vary, with typical doses ranging from 186 to 551 MBq administered as an intravenous bolus.[1][2][4] The injected mass of this compound is generally low, in the range of 0.27 to 5.85 μg.[4]
-
Administration: The radiotracer is typically administered as a bolus injection over approximately 1 minute.[2][5] This is followed by a saline flush to ensure the full dose reaches circulation.
PET Imaging Acquisition
Dynamic PET imaging is performed to measure the time course of the radiotracer in the brain.
-
Scanner: A high-resolution PET scanner, such as the High Resolution Research Tomograph (HRRT), is recommended for brain imaging.
-
Scan Duration: A dynamic scan of 60 to 90 minutes is typically sufficient for quantitative analysis.[2][5] Some protocols may extend to 120 minutes.[6]
-
Framing Protocol: The dynamic acquisition is reconstructed into a series of time frames. A representative framing schedule is provided in the table below.
-
Attenuation Correction: A transmission scan or a low-dose CT scan is performed before the emission scan for attenuation correction.[4][7]
-
Motion Correction: Head motion should be minimized during the scan. An optical tracking system can be used for event-by-event motion correction during image reconstruction.[4]
Arterial Blood Sampling and Metabolite Analysis
To accurately quantify [11C]this compound binding, an arterial input function is required.
-
Arterial Catheterization: A catheter is placed in the radial artery for serial blood sampling.[4]
-
Sampling Schedule: Manual blood samples are drawn frequently in the initial minutes after injection, with the frequency decreasing over the course of the scan. A typical sampling schedule is detailed in the data tables.
-
Metabolite Analysis: The fraction of unchanged [11C]this compound in plasma is determined using high-performance liquid chromatography (HPLC).[3] This is crucial as the tracer metabolizes over time. In non-human primate studies, the parent fraction of [11C]this compound in plasma was approximately 39% at 30 minutes and 24% at 90 minutes post-injection.[6][8]
Image Processing and Analysis
The acquired PET data undergoes several processing steps to derive quantitative outcome measures.
-
Image Reconstruction: Dynamic PET data are reconstructed with corrections for attenuation, scatter, randoms, dead time, and motion.[2][4]
-
Image Registration: The PET images are co-registered with the subject's structural MRI to allow for the delineation of anatomical regions of interest (ROIs).
-
Kinetic Modeling: The primary outcome measure for [11C]this compound PET is the total volume of distribution (VT), which is proportional to the density of available SV2A. VT is typically estimated using a one-tissue compartment model (1TCM) with the arterial input function.[5][6]
-
Simplified Quantification: For studies where arterial sampling is not feasible, a simplified ratio-based method can be employed. The Standardized Uptake Value Ratio (SUVR) is calculated using a reference region with negligible specific binding, such as the centrum semiovale.[2][5] The optimal time window for SUVR calculation that best correlates with VT is 60-90 minutes post-injection.[2]
Data Presentation
The following tables summarize key quantitative data for [11C]this compound PET imaging protocols in human subjects.
| Parameter | Value | Reference |
| Injected Activity | 186 - 551 MBq | [1][2][4] |
| Injected Mass | 0.27 - 5.85 µg | [4] |
| Scan Duration | 60 - 90 minutes | [2][5] |
| PET Scanner | High Resolution Research Tomograph (HRRT) | [2][9] |
Table 1: Radiotracer Administration and PET Acquisition Parameters.
| Frame Number | Duration | Number of Frames |
| 1 | 30 seconds | 6 |
| 2 | 1 minute | 3 |
| 3 | 2 minutes | 2 |
| 4 | 5 minutes | 16 |
Table 2: Example of a Dynamic PET Scan Framing Protocol (Total 90 minutes). [2]
| Time Point (minutes) | Sampling Event |
| 0 - 1.5 | Every 10 seconds |
| 1.75, 2, 2.25, 2.5, 2.75, 3 | Discrete samples |
| 4, 5, 6, 8, 10, 15, 20, 25, 30, 45, 60 | Discrete samples |
Table 3: Detailed Arterial Blood Sampling Schedule. [4]
| Kinetic Model | Outcome Measure | Input Function | Description |
| One-Tissue Compartment Model (1TCM) | VT (Volume of Distribution) | Arterial Input Function | Gold standard method for quantifying SV2A density.[5][6] |
| Standardized Uptake Value Ratio (SUVR) | SUVR | Reference Region (Centrum Semiovale) | Simplified method, best agreement with VT at 60-90 minutes.[2] |
Table 4: Kinetic Modeling Approaches for [11C]this compound PET Data.
Visualizations
The following diagrams illustrate the key workflows and concepts in a [11C]this compound PET study.
Caption: Experimental workflow for a [11C]this compound PET imaging study.
Caption: Data analysis pipeline for quantitative [11C]this compound PET imaging.
References
- 1. Human biodistribution and dosimetry of [11C]-UCB-J, a PET radiotracer for imaging synaptic density - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simplified Quantification of 11C-UCB-J PET Evaluated in a Large Human Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of [11C]UCB-A positron emission tomography in human brains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identifying brain networks in synaptic density PET (11C-UCB-J) with independent component analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Binding of the synaptic vesicle radiotracer [11C]this compound is unchanged during functional brain activation using a visual stimulation task - PMC [pmc.ncbi.nlm.nih.gov]
Automated Radiosynthesis of [¹¹C]UCB-J for Clinical PET Imaging
Application Notes & Protocols
Introduction
[¹¹C]UCB-J is a positron emission tomography (PET) radiotracer that targets the synaptic vesicle glycoprotein 2A (SV2A), a protein ubiquitously expressed in presynaptic terminals. As a biomarker for synaptic density, [¹¹C]this compound is a valuable tool for in vivo imaging and quantification of synaptic changes in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.[1][2][3][4] The short half-life of carbon-11 (20.4 minutes) necessitates a rapid and efficient automated radiosynthesis process to produce [¹¹C]this compound suitable for clinical use.
These application notes provide a detailed protocol for the automated radiosynthesis of [¹¹C]this compound using a commercial synthesis module, based on the palladium(0)-mediated Suzuki cross-coupling reaction.[5][6]
Synthesis Pathway
The radiosynthesis of [¹¹C]this compound involves the reaction of [¹¹C]methyl iodide ([¹¹C]CH₃I) with a trifluoroborate precursor in the presence of a palladium catalyst.[5][7]
Caption: Automated radiosynthesis workflow for [¹¹C]this compound.
Quantitative Data Summary
The following tables summarize the typical quantitative data obtained from the automated radiosynthesis of [¹¹C]this compound, as reported in various studies.
Table 1: Radiosynthesis Parameters and Yields
| Parameter | Value | Reference |
| Synthesis Module | Synthra RNPlus | [5][8] |
| Precursor | This compound trifluoroborate analogue | [5][7] |
| Radiochemical Yield (non-decay corrected) | 11 ± 2% | [5][8] |
| Radiochemical Yield (based on [¹¹C]CH₃I) | 39 ± 5% | [6] |
| Molar Activity (at end of synthesis) | 20 - 100 GBq/µmol | [5][8] |
| Molar Activity (at end of synthesis) | 390 ± 180 GBq/µmol | [6] |
| Total Synthesis Time | 39 ± 3 min | [6] |
Table 2: Quality Control Specifications for Clinical Use
| Parameter | Specification | Reference |
| Radiochemical Purity | > 98% | [9][10] |
| Radiochemical Purity | > 99% | [6][11] |
| Final Formulation | 10% Ethanol in Saline or PBS | [5][6][8] |
| Palladium Residue | < 2 ppb | [6] |
Experimental Protocols
Materials and Reagents
-
This compound trifluoroborate precursor (commercially available)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., P(o-tol)₃)
-
Base (e.g., K₂CO₃)
-
Dimethylformamide (DMF) or Tetrahydrofuran (THF)/Water
-
[¹¹C]Methyl iodide ([¹¹C]CH₃I) produced from a cyclotron
-
Semi-preparative HPLC system
-
tC18 Sep-Pak cartridge
-
Sterile filters
-
Reagents for quality control analysis (HPLC solvents, reference standards)
Automated Radiosynthesis Protocol (Synthra RNPlus)
This protocol is a representative example; specific parameters may require optimization.
-
Pre-synthesis Preparation:
-
Prepare a solution of the this compound trifluoroborate precursor, palladium catalyst, and base in the chosen solvent (e.g., DMF).[1]
-
Load the reagent solution into the appropriate vial within the synthesis module.
-
Condition the semi-preparative HPLC column and the tC18 cartridge.
-
-
[¹¹C]CH₃I Production and Trapping:
-
Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.
-
Convert [¹¹C]CO₂ to [¹¹C]CH₃I using the gas-phase iodination method within the synthesis module.
-
Trap the produced [¹¹C]CH₃I in the reaction vessel containing the precursor solution.
-
-
Radiolabeling Reaction:
-
Purification:
-
Following the reaction, quench the mixture and inject it onto the semi-preparative HPLC system for purification of [¹¹C]this compound.
-
Collect the fraction corresponding to the [¹¹C]this compound peak.
-
-
Reformulation:
-
Dilute the collected HPLC fraction with water and pass it through a pre-conditioned tC18 Sep-Pak cartridge.
-
Wash the cartridge with sterile water to remove residual HPLC solvents.
-
Elute the [¹¹C]this compound from the cartridge with ethanol, followed by sterile saline or PBS.
-
Pass the final product through a sterile filter into a sterile vial.
-
Quality Control Protocol
Perform the following quality control tests on the final product before release for clinical use.
-
Visual Inspection: Check for any particulate matter or discoloration.
-
pH Measurement: Ensure the pH of the final product is within the acceptable range for intravenous injection (typically 4.5-7.5).
-
Radiochemical Purity and Identity:
-
Inject an aliquot of the final product onto an analytical HPLC system.
-
Confirm the identity of the [¹¹C]this compound peak by comparing its retention time with that of a non-radioactive this compound reference standard.
-
Calculate the radiochemical purity by determining the percentage of radioactivity corresponding to the [¹¹C]this compound peak relative to the total radioactivity detected.
-
-
Molar Activity:
-
Determine the concentration of non-radioactive this compound in the final product using the analytical HPLC with a UV detector and a standard curve.
-
Measure the total radioactivity of the final product using a dose calibrator.
-
Calculate the molar activity (GBq/µmol) at the end of synthesis.
-
-
Residual Solvents:
-
Analyze the final product for residual solvents (e.g., ethanol, DMF, THF) using gas chromatography to ensure they are below the limits specified in the pharmacopeia.
-
-
Sterility and Endotoxin Testing:
-
Perform sterility testing according to standard protocols to ensure the absence of microbial contamination.
-
Conduct a Limulus Amebocyte Lysate (LAL) test to quantify endotoxin levels and ensure they are below the acceptable limit for parenteral drugs.
-
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. radiologybusiness.com [radiologybusiness.com]
- 3. In Vivo Synaptic Density Imaging with 11C-UCB-J Detects Treatment Effects of Saracatinib in a Mouse Model of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 11C-UCB-J synaptic PET and multimodal imaging in dementia with Lewy bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Automated radiosynthesis of [11 C]this compound for imaging synaptic density by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved synthesis of SV2A targeting radiotracer [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Preclinical Evaluation of 11C-UCB-J as a PET Tracer for Imaging the Synaptic Vesicle Glycoprotein 2A in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Kinetic evaluation and test–retest reproducibility of [11C]this compound, a novel radioligand for positron emission tomography imaging of synaptic vesicle glycoprotein 2A in humans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of [¹¹C]UCB-J via Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
[¹¹C]UCB-J is a positron emission tomography (PET) radiotracer that targets the synaptic vesicle glycoprotein 2A (SV2A).[1][2] SV2A is a protein ubiquitously expressed in presynaptic terminals throughout the brain, making [¹¹C]this compound a valuable tool for in vivo quantification of synaptic density.[1][2] Changes in synaptic density are associated with various neuropsychiatric and neurodegenerative diseases. The synthesis of [¹¹C]this compound is achieved through a Suzuki-Miyaura cross-coupling reaction, which involves the palladium-catalyzed coupling of an organoboron compound with an organic halide.[3][4] This document provides detailed application notes and protocols for the synthesis of [¹¹C]this compound.
Data Presentation
Table 1: Comparison of [¹¹C]this compound Synthesis Methods
| Method | Precursor | Catalyst/Ligand | Base | Solvent | Temperature | Time | Radiochemical Yield (RCY, decay corrected) | Molar Activity (Am) at EOS | Total Synthesis Time | Reference |
| Original Two-Step | 3-pyridyl trifluoroborate | Pd(0) complex | K₂CO₃ | DMF/Water | 100°C | 5 min | 11 ± 4% | Not Reported | Not Reported | [5] |
| Optimized Hydrolysis | Hydrolyzed 3-pyridyl trifluoroborate | Pd₂(dba)₃ / P(o-tol)₃ | K₂CO₃ | DMF/Water | 135°C | 10 min | 56.3 ± 6.7% | 12.9 ± 3.6 Ci/µmol | Not Reported | [2] |
| Improved One-Step | BF₃-Dm-UCB-J (trifluoroborate) | Pd complex | K₂CO₃ | THF/Water | 70°C | 4-5 min | 39 ± 5% | 390 ± 180 GBq/µmol | 39 ± 6 min | [1][5] |
| Reduced Reagents | Hydrolyzed 3-pyridyl trifluoroborate | Pd₂(dba)₃ / P(o-tol)₃ | K₂CO₃ | DMF/Water | 130°C | 5 min | ~80.5% (HPLC-based) | Not Reported | Not Reported | |
| Automated Synthesis | Trifluoroborate this compound analogue | Pd(0) complex | Not Specified | Not Specified | Not Specified | Not Specified | 11 ± 2% (non-decay corrected) | 20-100 GBq/µmol | Not Reported | [6] |
Signaling Pathways and Mechanisms
The synthesis of [¹¹C]this compound relies on the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between a boronic acid or its ester and an organic halide, catalyzed by a palladium(0) complex. In the case of [¹¹C]this compound synthesis, [¹¹C]methyl iodide serves as the source of the radiolabel, which is coupled to a precursor molecule.
Caption: Suzuki-Miyaura cross-coupling mechanism for [¹¹C]this compound synthesis.
[¹¹C]this compound binds to SV2A, a protein integral to synaptic vesicles. SV2A is thought to play a role in the regulation of neurotransmitter release by interacting with synaptotagmin-1, a key calcium sensor in vesicular exocytosis.[2][7]
Caption: Role of SV2A in synaptic vesicle exocytosis.
Experimental Protocols
Method 1: Improved One-Step Synthesis in THF-Water[1]
This method provides a robust and high-yielding production of [¹¹C]this compound suitable for both preclinical and clinical applications.
1. Reagent Preparation:
-
Precursor Solution: Dissolve 1.1 mg of BF₃-Dm-UCB-J precursor and 1.1 mg of K₂CO₃ in 90 µL of THF and 40 µL of water.
-
Catalyst Solution: Prepare a solution containing the palladium complex (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., P(o-tol)₃) in THF.
2. Radiosynthesis:
-
Trap [¹¹C]methyl iodide in the reaction vial containing the catalyst solution.
-
Add the precursor solution to the reaction vial.
-
Heat the reaction mixture at 70°C for 5 minutes. Agitate the vial at the beginning of the reaction and after 1 minute to ensure homogeneity.
3. Purification:
-
Purify the crude product using semi-preparative HPLC.
-
Collect the fraction containing [¹¹C]this compound (retention time approximately 10-11 minutes).[1]
4. Reformulation:
-
Dilute the collected HPLC fraction with 20 mL of water.
-
Pass the diluted solution through a tC18 Sep-Pak cartridge.
-
Rinse the cartridge with 20 mL of water.
-
Elute the [¹¹C]this compound from the cartridge with 0.3 mL of ethanol followed by 4.5 mL of phosphate-buffered saline (PBS).
-
Pass the final product through a sterile filter into a sterile product vial.
5. Quality Control:
-
Radiochemical Purity: Determined by analytical HPLC. Should be >99%.[1]
-
Molar Activity: Calculated from the amount of radioactivity and the mass of this compound.
-
Residual Solvents: Analyzed by gas chromatography to ensure levels are within acceptable limits.
-
Palladium Content: Measured by inductively coupled plasma atomic emission spectroscopy (ICP-AES) to be < 2 ppb.[8]
Method 2: Optimized Synthesis with Precursor Hydrolysis[2]
This method involves a pre-hydrolysis step of the precursor, which has been shown to significantly improve radiochemical yields.
1. Precursor Hydrolysis:
-
Dissolve the trifluoroborate precursor in 200 µL of 1N HCl and 400 µL of methanol.
-
Heat the solution to 55°C and dry under a stream of argon gas.
2. Radiosynthesis:
-
Bubble [¹¹C]methyl iodide into a vial containing Pd₂(dba)₃, P(o-tol)₃, and K₂CO₃ in DMF and water.
-
Dissolve the hydrolyzed precursor in DMF and add it to the reaction vial.
-
Heat the reaction mixture at 135°C for 10 minutes.
-
Quench the reaction by placing the vial in an ice/acetone bath and adding 1.6 mL of 1N HCl.
3. Purification and Reformulation:
-
Follow a similar semi-preparative HPLC purification method as described in Method 1.
-
After collection, pass the diluted fraction through a prepared tC18 cartridge.
-
Rinse the cartridge with 0.001N HCl.
-
Elute the product and pass it through a membrane filter for sterilization.
Experimental Workflow
The automated synthesis of [¹¹C]this compound follows a series of controlled steps, from the production of the radionuclide to the final quality control of the radiotracer.
Caption: Automated synthesis workflow for [¹¹C]this compound.
References
- 1. Improved synthesis of SV2A targeting radiotracer [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synaptic Vesicle Glycoprotein 2A: Features and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Preclinical Evaluation of 11C-UCB-J as a PET Tracer for Imaging the Synaptic Vesicle Glycoprotein 2A in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synaptic Vesicle Protein 2: a multi-faceted regulator of secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Kinetic Modeling of [11C]UCB-J PET Data: A Detailed Protocol Using the One-Tissue Compartment Model
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
[11C]UCB-J is a positron emission tomography (PET) radiotracer that targets the synaptic vesicle glycoprotein 2A (SV2A), a protein ubiquitously expressed in presynaptic terminals. As such, [11C]this compound PET imaging provides an in vivo quantitative measure of synaptic density, offering profound insights into the pathophysiology of various neurological and psychiatric disorders, including Alzheimer's disease, epilepsy, and major depressive disorder.[1][2][3] Kinetic modeling is essential for the accurate quantification of [11C]this compound uptake, and the one-tissue compartment model (1TCM) has been validated as a reliable and robust method for this purpose.[4][5] This document provides detailed application notes and protocols for the kinetic modeling of [11C]this compound PET data using the 1TCM.
Principle of the One-Tissue Compartment Model (1TCM)
The 1TCM simplifies the complex biological system of tracer distribution into a model with two compartments: the plasma compartment and a single tissue compartment. The model is described by two rate constants: K₁ (mL/cm³/min), representing the rate of tracer transport from plasma to the tissue compartment, and k₂ (min⁻¹), representing the rate of tracer transport back from the tissue to the plasma. The primary outcome measure derived from this model is the total volume of distribution (Vₜ), which is the ratio of the tracer concentration in the tissue to that in the plasma at equilibrium and is calculated as K₁/k₂. Vₜ reflects the sum of specific binding and non-displaceable uptake.
Experimental Protocols
Radiotracer Administration and PET Data Acquisition
A standardized protocol for [11C]this compound PET imaging is crucial for reproducible and comparable results. The following outlines a typical experimental procedure for human studies.
Patient Preparation:
-
Subjects should fast for at least 4 hours prior to the scan.
-
A venous catheter should be inserted for radiotracer injection.
-
For studies requiring arterial blood sampling, an arterial line should be placed in the radial artery.
Radiotracer Injection:
-
A bolus injection of [11C]this compound is administered intravenously. A typical injected dose for human studies is approximately 536 ± 192 MBq.[1]
PET Scan Acquisition:
-
Dynamic PET scanning should commence simultaneously with the radiotracer injection.
-
A scan duration of 60 to 90 minutes is generally sufficient for reliable Vₜ estimation with the 1TCM.[1][5]
-
The dynamic scan data should be reconstructed into a series of time frames. A typical framing protocol is: 6 x 30 seconds, 3 x 1 minute, 2 x 2 minutes, and 16 x 5 minutes.[1][6]
Input Function Determination
An accurate arterial input function (AIF) is critical for 1TCM analysis. This can be achieved through invasive arterial blood sampling or a non-invasive image-derived input function (IDIF).
Arterial Blood Sampling and Metabolite Analysis:
-
Arterial Sampling: Manual or automated arterial blood samples are collected throughout the scan to measure the time course of radioactivity in whole blood and plasma.[7]
-
Metabolite Analysis: [11C]this compound undergoes metabolism in vivo. Therefore, the fraction of unmetabolized radiotracer in arterial plasma must be determined. This is typically done using high-performance liquid chromatography (HPLC) on selected plasma samples.[4]
-
Metabolite Correction: The plasma time-activity curve (TAC) is corrected for metabolism to generate the final AIF.
Image-Derived Input Function (IDIF):
-
ROI Delineation: A region of interest (ROI) is drawn over a large artery, such as the carotid artery, on the dynamic PET images.
-
TAC Extraction: The time-activity curve is extracted from this ROI.
-
Partial Volume Correction: The raw IDIF TAC must be corrected for partial volume effects, which can cause an underestimation of the true peak of the AIF. This can be done using various established methods.
-
Calibration: The IDIF may require calibration with a limited number of arterial or venous blood samples to ensure accurate scaling.[5]
Data Analysis Using 1TCM
The following protocol outlines the steps for analyzing the acquired PET data using software such as PMOD.
-
Image Pre-processing:
-
Motion correction of the dynamic PET images.
-
Co-registration of the PET images to a corresponding anatomical MRI scan for accurate anatomical delineation.
-
-
Region of Interest (ROI) Definition:
-
Anatomical ROIs are defined on the co-registered MRI. This can be done manually or using an automated anatomical labeling atlas.
-
These ROIs are then transferred to the dynamic PET data to extract regional time-activity curves (TACs).
-
-
Kinetic Modeling with 1TCM:
-
In the kinetic modeling tool of the analysis software (e.g., PMOD's PKIN module), select the 1TCM.
-
Input the regional tissue TACs and the metabolite-corrected arterial plasma input function (or the corrected IDIF).
-
The software will then fit the 1TCM to the tissue TACs to estimate the kinetic parameters K₁ and k₂ for each region.
-
The total volume of distribution (Vₜ) is then calculated as K₁/k₂.
-
-
Generation of Parametric Images:
-
Voxel-wise kinetic modeling can be performed to generate parametric images of Vₜ. This allows for the visualization of the spatial distribution of synaptic density.[5]
-
Quantitative Data Summary
The following tables provide a summary of typical quantitative data obtained from [11C]this compound PET studies using the 1TCM.
| Parameter | Description | Typical Value Range (Human Gray Matter) | Reference |
| K₁ | Rate of tracer transport from plasma to tissue | 0.3 - 0.6 mL/cm³/min | [6] |
| k₂ | Rate of tracer transport from tissue to plasma | 0.05 - 0.15 min⁻¹ | [8] |
| Vₜ | Total Volume of Distribution (K₁/k₂) | 20 - 55 mL/cm³ | [8][9] |
| Brain Region | Typical Vₜ (mL/cm³) in Healthy Controls |
| Striatum | ~45-55 |
| Thalamus | ~40-50 |
| Hippocampus | ~30-40 |
| Cerebellum | ~35-45 |
| Motor Cortex | ~30-40 |
Note: These values can vary depending on the specific study population, scanner, and data analysis methodology.
Visualizations
Conclusion
The one-tissue compartment model provides a robust and reliable method for the quantification of [11C]this compound PET data, enabling the in vivo assessment of synaptic density. Adherence to standardized protocols for data acquisition and analysis is paramount for obtaining accurate and reproducible results. These application notes and protocols serve as a comprehensive guide for researchers and professionals in the field of neuroscience and drug development to effectively utilize [11C]this compound PET imaging in their studies.
References
- 1. Simplified Quantification of 11C-UCB-J PET Evaluated in a Large Human Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TPC - Input data from PET image [turkupetcentre.net]
- 3. Image-derived input function for brain PET studies: many challenges and few opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Validation and noninvasive kinetic modeling of [11C]this compound PET imaging in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Partial volume correction analysis for 11C-UCB-J PET studies of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identifying brain networks in synaptic density PET (11C-UCB-J) with independent component analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Image-Derived Input Function in [11C]UCB-J Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
[11C]UCB-J is a positron emission tomography (PET) radiotracer that targets the synaptic vesicle glycoprotein 2A (SV2A), a protein ubiquitously expressed in presynaptic terminals. As such, [11C]this compound PET imaging provides a non-invasive method to quantify synaptic density in the living brain. This technology is of significant interest for studying neurological and psychiatric disorders associated with synaptic loss, such as Alzheimer's disease, epilepsy, and depression, and for evaluating the efficacy of novel therapeutics aimed at synaptic preservation or restoration.[1][2]
Traditionally, the quantitative analysis of [11C]this compound PET data has required arterial blood sampling to measure the arterial input function (AIF), which describes the delivery of the radiotracer to the brain. This procedure is invasive, technically challenging, and can be a source of discomfort for study participants. An image-derived input function (IDIF) offers a promising alternative by extracting the blood time-activity curve directly from the dynamic PET images, typically from a large blood pool such as the carotid arteries or the left ventricle. This approach simplifies the experimental procedure and reduces the burden on subjects.
These application notes provide a detailed overview and protocols for the use of an image-derived input function for the quantification of [11C]this compound PET data.
Data Presentation: Quantitative Comparison
The use of an IDIF for [11C]this compound quantification has been validated in preclinical models, demonstrating a high correlation with traditional methods. The following tables summarize key quantitative parameters derived from studies utilizing IDIF.
Table 1: Comparison of Total Volume of Distribution (VT) in Mice using IDIF with Different Kinetic Models
| Brain Region | VT (IDIF) - 1TCM (mL/cm³) | VT (IDIF) - 2TCM (mL/cm³) | VT (IDIF) - Logan Plot (mL/cm³) |
| Striatum | 5.17 ± 0.34 | 5.18 ± 0.34 | 5.25 ± 0.36 |
| Thalamus | 4.89 ± 0.31 | 4.90 ± 0.31 | 4.98 ± 0.33 |
| Motor Cortex | 4.55 ± 0.28 | 4.56 ± 0.28 | 4.63 ± 0.29 |
| Hippocampus | 4.21 ± 0.25 | 4.22 ± 0.25 | 4.28 ± 0.26 |
| Cerebellum | 3.98 ± 0.23 | 3.99 ± 0.23 | 4.05 ± 0.24 |
*Data adapted from a study in wild-type mice.[2] Values are presented as mean ± standard deviation. 1TCM: one-tissue compartmental model; 2TCM: two-tissue compartmental model. VT (IDIF) values estimated with 1TCM and 2TCM were highly comparable (r=0.999).[2][3]
Table 2: Binding Potential (BPND) Estimated from IDIF-derived VT in Mice
| Brain Region | BPND (Logan) |
| Striatum | 3.87 ± 0.45 |
| Thalamus | 3.62 ± 0.42 |
| Motor Cortex | 3.30 ± 0.38 |
| Hippocampus | 2.98 ± 0.35 |
| Cerebellum | 2.76 ± 0.33 |
*BPND was estimated using the Logan plot-derived VT and a VND derived from a blocking study with levetiracetam.[2]
Table 3: Simplified Quantification in Humans using SUVR
In human studies, a simplified approach using the Standardized Uptake Value Ratio (SUVR) has been shown to correlate well with the binding potential (BPND) derived from kinetic modeling with arterial input. The centrum semiovale is often used as the reference region.
| Time Window | Correlation between SUVR-1 and BPND | Bias (SUVR-1 vs. BPND) |
| 60-90 min | High | -1% ± 7% |
*A scan period of 60 to 90 minutes after injection provided the best agreement between SUVR-1 and BPND.[1]
Experimental Protocols
Protocol 1: Preclinical [11C]this compound PET Imaging with IDIF (Rodent Model)
This protocol is adapted from validated studies in mice.[2]
1. Animal Preparation:
-
Fast animals for 4-6 hours prior to scanning to reduce variability in radiotracer uptake.
-
Anesthetize the animal using isoflurane (e.g., 2-2.5% for induction, 1.5-2% for maintenance) in oxygen.
-
Place a catheter in a lateral tail vein for radiotracer injection.
-
Monitor vital signs (respiration, temperature) throughout the procedure and maintain body temperature using a heating pad.
2. Radiotracer Administration:
-
Administer a bolus injection of [11C]this compound via the tail vein catheter. The injected dose for mice is typically in the range of 5-10 MBq.
3. PET/CT Data Acquisition:
-
Position the animal in a dedicated small-animal PET/CT scanner.
-
Acquire a dynamic PET scan for 60-90 minutes, starting at the time of injection.
-
Typical framing protocol: 6 x 10s, 3 x 20s, 2 x 30s, 2 x 60s, 2 x 150s, 4 x 300s, and 6 x 600s.
-
Following the PET scan, acquire a CT scan for attenuation correction and anatomical co-registration.
4. Image Processing and IDIF Generation (General Workflow):
-
This workflow is typically performed using specialized software such as PMOD.
-
Image Reconstruction: Reconstruct the dynamic PET data with corrections for attenuation, scatter, and randoms.
-
Co-registration: Co-register the dynamic PET images to a T2-weighted MRI brain template for standardized anatomical space.
-
IDIF Volume of Interest (VOI) Delineation:
- Define a VOI over a large blood pool. In rodents, the left ventricle of the heart is commonly used.
- This can be done by manually drawing the VOI on the early-time-frame PET images where the blood pool is most visible, or by using an automated segmentation method if available.
-
Time-Activity Curve (TAC) Extraction: Extract the raw TAC from the blood pool VOI.
-
Partial Volume Correction (PVC): This is a critical step to correct for the underestimation of radioactivity concentration in small structures due to the limited spatial resolution of the PET scanner.
- A common method is the spill-over correction, which models the contribution of activity from surrounding tissue (e.g., myocardium) into the blood pool VOI.
-
Metabolite Correction: [11C]this compound undergoes metabolism in vivo. For full quantitative accuracy, the IDIF should be corrected for the fraction of unchanged parent radiotracer in the plasma. This typically requires at least one late-time arterial or venous blood sample to determine the parent fraction, which is then fitted to a model to generate a continuous correction curve. In comparative studies where metabolism is not expected to differ between groups, an uncorrected IDIF may be sufficient.[2]
5. Kinetic Modeling:
-
Import the corrected IDIF and the TACs from various brain regions of interest into a kinetic modeling tool.
-
Fit the data using a one-tissue compartmental model (1TCM), which has been shown to be robust for [11C]this compound in mice, to estimate the total volume of distribution (VT).[2][3] The Logan graphical analysis can also be used to obtain VT.
Protocol 2: Human [11C]this compound PET Imaging with IDIF
This protocol is based on typical procedures for human PET imaging.
1. Subject Preparation:
-
Subjects should fast for at least 4 hours prior to the scan.
-
Insert an intravenous catheter for radiotracer administration.
-
Position the subject comfortably in the PET/CT or PET/MR scanner with their head immobilized to minimize motion.
2. Radiotracer Administration:
-
Administer a bolus injection of [11C]this compound. A typical injected dose for humans is around 555 MBq (15 mCi).
3. PET Data Acquisition:
-
Acquire a dynamic PET scan for 90 minutes following the injection.
-
A typical framing sequence is: 6 x 30s, 3 x 1min, 2 x 2min, 16 x 5min.[1]
-
Acquire a CT or MR scan for attenuation correction and anatomical localization.
4. Image Processing and IDIF Generation (General Workflow):
-
Image Reconstruction and Co-registration: Reconstruct the dynamic PET images and co-register them with the subject's anatomical MRI.
-
IDIF VOI Delineation:
- Define a VOI over the internal carotid arteries. This is often done by identifying the arteries on the co-registered MRI and transferring the VOI to the PET images.
- Alternatively, automated methods can be used to segment the carotid arteries directly from the early PET frames.
-
TAC Extraction and Partial Volume Correction: Extract the raw TAC from the carotid VOI and apply PVC.
-
Metabolite Correction: As with preclinical studies, metabolite correction is necessary for accurate quantification and typically requires blood samples.
5. Kinetic Modeling and Simplified Quantification:
-
For full kinetic modeling, use the corrected IDIF and regional brain TACs with a 1TCM to estimate VT.
-
For a simplified approach, calculate the SUVR for the 60-90 minute post-injection period using the centrum semiovale as a reference region. This provides a robust estimate that correlates well with BPND.[1]
Visualizations
Caption: SV2A's role in neurotransmitter release.
Caption: Workflow for generating an IDIF.
References
- 1. Simplified Quantification of 11C-UCB-J PET Evaluated in a Large Human Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation and noninvasive kinetic modeling of [11C]this compound PET imaging in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation and noninvasive kinetic modeling of [11C]this compound PET imaging in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of UCB-J PET in Alzheimer's Disease Clinical Trials: A Guide for Researchers
For Immediate Release
[City, State] – [Date] – A comprehensive guide detailing the application and protocols for utilizing the synaptic vesicle glycoprotein 2A (SV2A) PET radioligand, [¹¹C]UCB-J, in Alzheimer's disease (AD) clinical trials has been developed for researchers, scientists, and drug development professionals. This document provides in-depth application notes, detailed experimental protocols, and quantitative data summaries to facilitate the integration of this promising biomarker into AD research and therapeutic development.
Synaptic loss is a key pathological hallmark of Alzheimer's disease and a strong correlate of cognitive decline. [¹¹C]this compound PET imaging allows for the in vivo quantification of synaptic density, offering a direct measure of synaptic integrity and a valuable tool for understanding disease progression and evaluating the efficacy of novel synaptic-sparing therapies.
Application Notes
[¹¹C]this compound is a positron emission tomography (PET) tracer that specifically binds to SV2A, a protein ubiquitously expressed in the presynaptic terminals of neurons.[1][2][3][4] This makes it an excellent biomarker for quantifying synaptic density in the living human brain. In the context of Alzheimer's disease, clinical trials have demonstrated the utility of [¹¹C]this compound PET in:
-
Assessing Synaptic Loss: Studies have shown reduced [¹¹C]this compound binding in individuals with Alzheimer's disease compared to cognitively normal controls, particularly in brain regions vulnerable to AD pathology such as the hippocampus and neocortical areas.[5][6]
-
Monitoring Disease Progression: Longitudinal studies using [¹¹C]this compound PET can track the decline in synaptic density over time, providing insights into the trajectory of the disease.
-
Evaluating Therapeutic Efficacy: By measuring changes in synaptic density before and after a therapeutic intervention, researchers can assess the potential of novel drugs to protect synapses or promote synaptogenesis.
-
Patient Stratification: Baseline synaptic density measurements may help in stratifying patients for clinical trials, identifying individuals at a particular stage of synaptic degeneration.
Quantitative Data Summary
The following table summarizes quantitative data from a clinical study comparing [¹¹C]this compound binding in patients with Alzheimer's disease and cognitively normal (CN) participants. The data represents the volume of distribution (Vₜ), a measure of radiotracer binding.
| Brain Region | Alzheimer's Disease (n=14) - Mean Vₜ (mL/cm³) ± SD | Cognitively Normal (n=11) - Mean Vₜ (mL/cm³) ± SD | Percentage Difference |
| Hippocampus | 20.7 ± 4.5 | 25.4 ± 3.9 | -18.5% |
| Parahippocampal Gyrus | 22.1 ± 4.8 | 26.8 ± 4.2 | -17.5% |
| Amygdala | 21.9 ± 5.1 | 26.3 ± 4.4 | -16.7% |
| Frontal Cortex | 25.8 ± 4.2 | 28.9 ± 3.7 | -10.7% |
| Parietal Cortex | 24.9 ± 4.6 | 28.1 ± 3.5 | -11.4% |
| Temporal Cortex | 23.5 ± 4.7 | 27.5 ± 3.8 | -14.5% |
| Cingulate Cortex | 26.3 ± 4.4 | 29.5 ± 3.6 | -10.8% |
Data adapted from a comparative study of [¹¹C]this compound PET in Alzheimer's disease.[6]
Experimental Protocols
Radiotracer: [¹¹C]this compound Synthesis
The radiosynthesis of [¹¹C]this compound is typically performed via the C-¹¹C-methylation of a precursor molecule. The process involves the reaction of [¹¹C]methyl iodide with a suitable precursor, followed by purification using high-performance liquid chromatography (HPLC). The final product should be formulated in a physiologically compatible solution for intravenous injection, with a radiochemical purity exceeding 95%.
Patient Preparation and Study Design
-
Participant Screening: Participants should undergo a thorough clinical and cognitive assessment, including standard dementia screening tools. Amyloid and tau pathology status should be determined using established biomarkers (e.g., amyloid PET or CSF analysis) to confirm the diagnosis of Alzheimer's disease.
-
Informed Consent: All participants must provide written informed consent prior to any study procedures.
-
Pre-scan Instructions: Participants are typically instructed to fast for at least 4 hours prior to the PET scan. A comfortable and quiet environment should be provided to minimize anxiety.
[¹¹C]this compound PET Imaging Protocol
-
Radiotracer Administration: A bolus injection of [¹¹C]this compound (typically 370-740 MBq) is administered intravenously.
-
PET Scan Acquisition:
-
Scanner: A high-resolution PET scanner is used.
-
Acquisition Mode: Dynamic 3D list-mode acquisition is initiated simultaneously with the radiotracer injection.
-
Duration: A dynamic scan of 90-120 minutes is typically performed.
-
Frame Rebinning: The list-mode data is rebinned into a series of time frames (e.g., 6 x 30s, 3 x 1 min, 2 x 2 min, and 22 x 5 min).[1]
-
-
Arterial Blood Sampling: To obtain the arterial input function for kinetic modeling, continuous or discrete arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer and its metabolites in plasma.
Image Analysis
-
Image Reconstruction: PET images are reconstructed using an ordered-subsets expectation-maximization (OSEM) algorithm, with corrections for attenuation, scatter, and random coincidences.
-
Image Registration: The dynamic PET images are co-registered to a high-resolution structural MRI of the participant's brain to allow for anatomical delineation of regions of interest (ROIs).
-
Kinetic Modeling:
-
One-Tissue Compartment Model (1TCM): The time-activity curves for each ROI are fitted to a 1TCM to estimate the total volume of distribution (Vₜ), which reflects the radiotracer binding.[4]
-
Simplified Reference Tissue Model (SRTM): For a less invasive approach that avoids arterial cannulation, a reference tissue model can be employed, using a region with negligible specific binding (e.g., centrum semiovale) to estimate the binding potential (BPₙₔ).[7]
-
Standardized Uptake Value Ratio (SUVR): A simplified method involves calculating the ratio of tracer uptake in a target ROI to a reference region at a specific time window (e.g., 60-90 minutes post-injection).[7]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key pathways and workflows relevant to the application of this compound PET in Alzheimer's disease clinical trials.
References
- 1. The Synaptic Vesicle Protein 2A Interacts With Key Pathogenic Factors in Alzheimer’s Disease: Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Synaptic Vesicle Protein 2A Interacts With Key Pathogenic Factors in Alzheimer's Disease: Implications for Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of [11C]this compound and [18F]FDG PET in Alzheimer’s disease: A tracer kinetic modeling study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 11C-UCB-J - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Application Notes and Protocols: Measuring Synaptic Changes in Parkinson's Disease Using [11C]UCB-J PET
Audience: Researchers, scientists, and drug development professionals.
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor and non-motor symptoms. Synaptic dysfunction and loss are considered central to the pathophysiology of PD. [¹¹C]UCB-J is a positron emission tomography (PET) radiotracer that specifically binds to the synaptic vesicle glycoprotein 2A (SV2A).[1][2] Since SV2A is ubiquitously expressed in presynaptic terminals, [¹¹C]this compound PET allows for the in vivo quantification of synaptic density, offering a valuable tool to study disease progression and evaluate the efficacy of novel therapeutic interventions.[3]
These application notes provide a comprehensive overview and detailed protocols for utilizing [¹¹C]this compound PET to measure synaptic changes in Parkinson's disease research.
Data Presentation
The following tables summarize quantitative data from studies using [¹¹C]this compound PET in Parkinson's disease.
Table 1: Radiosynthesis of [¹¹C]this compound
| Parameter | Value | Reference |
| Synthesis Method | One-step 11C-methylation | [4][5] |
| Precursor | Commercially available | [2] |
| Radiochemical Yield (RCY) | 39 ± 5% (based on [¹¹C]methyl iodide) | [4][5] |
| End of Synthesis (EOS) Activity | 1.8 ± 0.5 GBq | [4][5] |
| Molar Activity | 390 ± 180 GBq/μmol at EOS | [2][5] |
| Radiochemical Purity | > 99% | [2][5] |
| Formulation | 10% ethanol in phosphate buffered saline | [4] |
Table 2: Human [¹¹C]this compound PET Imaging Parameters in Parkinson's Disease Studies
| Parameter | Value | Reference |
| PET Scanner | High Resolution Research Tomograph (HRRT) | [3][6] |
| Injected Activity | 565 ± 210 MBq (PD subjects) | [3] |
| 554 ± 190 MBq (Healthy controls) | [3] | |
| Mass Dose | 0.03 ± 0.01 μg/kg (PD subjects) | [3] |
| 0.02 ± 0.02 μg/kg (Healthy controls) | [3] | |
| Scan Duration | At least 60 minutes | [3] |
| Up to 90 minutes for kinetic modeling | [7] | |
| Data Acquisition | Intravenous bolus or bolus + constant infusion | [3] |
| Attenuation Correction | 6-minute transmission scan | [3] |
Table 3: Quantitative [¹¹C]this compound PET Findings in Parkinson's Disease
| Finding | Brain Region(s) | Details | Reference |
| Reduced Synaptic Density | Primary PD-related brain regions | Significant group differences in [¹¹C]this compound binding potential (BPND) between PD patients and healthy controls. | [3] |
| Correlation with Dopamine Transporter | Caudate | Significant positive correlation (r=0.59) between [¹¹C]this compound BPND and ¹⁸F-FE-PE2I (DaT ligand) BPND in PD patients. | [6] |
| Animal Model Confirmation | Mouse model of PD (L61) | 11-13% lower AUCbrain/blood ratio and brain volume of distribution (VT) compared to wild-type mice. | [8][9] |
Experimental Protocols
Radiosynthesis of [¹¹C]this compound (One-Step Method)
This protocol is based on an improved and simplified one-step synthesis method.[4][5]
Materials:
-
[¹¹C]methyl iodide ([¹¹C]CH₃I)
-
Precursor: (R)-4-(3,4,5-trifluorophenyl)-1-((pyridin-4-yl)methyl)pyrrolidin-2-one trifluoroborate
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
P(o-tol)₃ (Tri(o-tolyl)phosphine)
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Semi-preparative HPLC system
-
Solid Phase Extraction (SPE) cartridge for formulation
Procedure:
-
Dissolve Pd₂(dba)₃ (0.4 mg), P(o-tol)₃ (0.5 mg), potassium carbonate (1.0 mg), and the precursor (1.1 mg) in a mixture of THF (350 μL) and water (40 μL) in a reaction vessel.
-
Trap the [¹¹C]methyl iodide in the reaction vessel at room temperature.
-
Heat the reaction mixture at 70°C for 4 minutes.
-
Purify the crude product using semi-preparative HPLC.
-
Reformulate the final product using a solid phase extraction cartridge to yield [¹¹C]this compound in 10% ethanol/phosphate buffered saline.
-
Perform quality control to determine radiochemical purity, molar activity, and palladium concentration.
[¹¹C]this compound PET Imaging Protocol for Human Subjects
This protocol is a general guideline based on published studies.[3][7]
Subject Preparation:
-
Obtain informed consent from all participants.
-
Subjects should fast for at least 4 hours prior to the scan.
-
Insert two intravenous catheters, one for radiotracer injection and one for arterial blood sampling (if required for kinetic modeling).
PET Scan Acquisition:
-
Position the subject in the PET scanner (e.g., HRRT) with a head-holder to minimize motion.
-
Perform a transmission scan (e.g., 6 minutes) for attenuation correction.
-
Administer a bolus intravenous injection of [¹¹C]this compound (approximately 550 MBq).
-
Acquire dynamic PET data for 60-90 minutes.
-
If arterial blood sampling is performed, collect samples throughout the scan to measure the arterial input function and radiotracer metabolism.
Structural MRI:
-
Acquire a high-resolution T1-weighted MRI scan for anatomical coregistration and region of interest (ROI) delineation.
PET Data Analysis
Image Reconstruction and Pre-processing:
-
Reconstruct the dynamic PET images with correction for attenuation, scatter, and radioactive decay.
-
Co-register the PET images to the individual's MRI scan.
-
Delineate regions of interest (ROIs) on the MRI, including key areas affected in Parkinson's disease (e.g., substantia nigra, putamen, caudate) and a reference region.
Quantification of [¹¹C]this compound Binding:
-
Kinetic Modeling (Arterial Input Function):
-
Use a 1-tissue-compartment model to calculate the volume of distribution (V T) in each ROI.[7]
-
The non-displaceable binding potential (BP ND) can then be calculated.
-
-
Simplified Reference Tissue Model (SRTM2):
-
Standardized Uptake Value Ratio (SUVR):
-
For a simplified approach, calculate the SUVR by dividing the mean uptake in a target ROI by the mean uptake in a reference region (e.g., centrum semiovale).
-
The 60-90 minute time window provides the best correlation between SUVR and BP ND.[7]
-
Statistical Analysis:
-
Compare [¹¹C]this compound binding parameters (V T, BP ND, or SUVR) between Parkinson's disease patients and healthy controls using appropriate statistical tests (e.g., t-tests, ANCOVA).
-
Correlate [¹¹C]this compound binding with clinical measures (e.g., MDS-UPDRS scores) and other imaging data (e.g., dopamine transporter imaging).[6]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and workflows related to the use of [¹¹C]this compound in Parkinson's disease research.
Caption: Role of SV2A in Dopaminergic Neurotransmission.
Caption: Experimental Workflow for [¹¹C]this compound PET Imaging.
Caption: Logic of [¹¹C]this compound PET Data Analysis.
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. researchgate.net [researchgate.net]
- 3. Synaptic Changes in Parkinson Disease Assessed with in vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved synthesis of SV2A targeting radiotracer [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. neurology.org [neurology.org]
- 7. Simplified Quantification of 11C-UCB-J PET Evaluated in a Large Human Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo imaging of synaptic density with [11C]this compound PET in two mouse models of neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo imaging of synaptic density with [11C]this compound PET in two... - CiteAb [citeab.com]
Application Notes and Protocols for Longitudinal [11C]UCB-J PET Studies in Psychiatric Disorders
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of longitudinal Positron Emission Tomography (PET) imaging with the radiotracer [11C]UCB-J for studying synaptic density in psychiatric disorders. The protocols outlined below are based on published research and are intended to guide the design and implementation of similar studies.
Introduction to [11C]this compound PET and Synaptic Vesicle Glycoprotein 2A (SV2A)
[11C]this compound is a PET radiotracer that specifically binds to the Synaptic Vesicle Glycoprotein 2A (SV2A). SV2A is a transmembrane protein found in synaptic vesicles and is ubiquitously expressed in presynaptic terminals. As such, the in vivo quantification of SV2A using [11C]this compound PET serves as a reliable marker of synaptic density. Given that synaptic dysfunction is a key feature of many psychiatric disorders, longitudinal [11C]this compound PET imaging offers a powerful tool to track changes in synaptic density over the course of an illness, in response to treatment, and to better understand the underlying pathophysiology.
Quantitative Data from Longitudinal [11C]this compound PET Studies
The following tables summarize available quantitative data from longitudinal and cross-sectional [11C]this compound PET studies in psychiatric disorders. It is important to note that while the field is rapidly advancing, longitudinal data, particularly for PTSD and Bipolar Disorder, is still limited.
Table 1: Longitudinal [11C]this compound PET Studies in Major Depressive Disorder
| Study Population | Intervention | Brain Regions of Interest | Key Findings | Reference |
| Late-life depression patients | Electroconvulsive Therapy (ECT) | Hippocampus, Amygdala, Anterior Cingulate Cortex | A pilot study suggested potential for synaptic density changes following ECT, warranting further investigation.[1][2] | Laroy et al., 2024 |
Table 2: Cross-Sectional [11C]this compound PET Studies in Schizophrenia (Baseline for Longitudinal Comparisons)
| Study Population | Brain Regions with Reduced SV2A Binding | Percentage Reduction vs. Healthy Controls | Key Correlates | Reference |
| Schizophrenia patients | Fusiform gyrus, Occipital cortex, Temporal cortex, Amygdala, Ventral striatum | 9-12% | Hippocampal binding correlated with verbal memory and attention. Fusiform gyrus and insula binding correlated with social cognition performance.[3] | Radhakrishnan et al., 2018 |
| Schizophrenia patients | Widespread cortical regions and hippocampus | (Effect sizes reported) | Lower SV2A levels were observed in patients with chronic illness.[4] | Onwordi et al., 2020; Yoon et al., 2021 |
Note on PTSD and Bipolar Disorder: To date, specific longitudinal [11C]this compound PET studies providing quantitative data on synaptic density changes in Post-Traumatic Stress Disorder (PTSD) and Bipolar Disorder are not yet widely available in the published literature. Research in these areas is ongoing.
Experimental Protocols
The following are detailed methodologies for key experiments involving [11C]this compound PET imaging in psychiatric research.
Protocol 1: Subject Recruitment and Screening
-
Inclusion Criteria:
-
Diagnosis of the psychiatric disorder of interest based on standardized criteria (e.g., DSM-5).
-
Age- and sex-matched healthy control subjects.
-
Ability to provide informed consent.
-
-
Exclusion Criteria:
-
Current or past serious medical or neurological illness.
-
Contraindications for MRI or PET scanning (e.g., metal implants, claustrophobia).
-
History of substance abuse or dependence.
-
Use of medications known to interfere with SV2A binding (e.g., certain antiepileptic drugs). A washout period may be required.
-
-
Clinical Assessments:
-
Administer standardized clinical rating scales to assess symptom severity at baseline and at each follow-up imaging session (e.g., Hamilton Depression Rating Scale for depression, Positive and Negative Syndrome Scale for schizophrenia).
-
Protocol 2: [11C]this compound Radiotracer Synthesis
-
[11C]this compound is synthesized via the C-[11C]-methylation of a precursor molecule. The process involves the reaction of [11C]methyl iodide with a suitable precursor, followed by purification using high-performance liquid chromatography (HPLC). The final product should be sterile and pyrogen-free for intravenous injection.
Protocol 3: PET/MRI Image Acquisition
-
Scanner: A high-resolution research tomograph (HRRT) PET scanner or a combined PET/MR scanner is recommended.
-
Subject Preparation:
-
Subjects should fast for at least 4-6 hours prior to the scan.
-
An intravenous line should be placed for radiotracer injection and, if required, for arterial blood sampling.
-
-
Transmission Scan: A transmission scan for attenuation correction should be performed prior to the emission scan.
-
Radiotracer Injection:
-
Administer a bolus injection of [11C]this compound intravenously. The typical injected dose is around 550 MBq.
-
-
Emission Scan:
-
Dynamic PET data is acquired in list mode for 90-120 minutes immediately following the injection.
-
The data is typically reconstructed into a series of time frames (e.g., 6 x 30s, 3 x 1 min, 2 x 2 min, 22 x 5 min).
-
-
Arterial Blood Sampling (for full kinetic modeling):
-
Arterial blood samples are collected frequently in the initial minutes after injection and then at increasing intervals throughout the scan to measure the arterial input function.
-
Plasma is separated, and radioactivity is measured. Metabolite analysis is performed to determine the fraction of unmetabolized radiotracer.
-
-
Structural MRI: A high-resolution T1-weighted anatomical MRI scan should be acquired for co-registration and anatomical delineation of regions of interest (ROIs).
Protocol 4: Image Analysis and Quantification
-
Image Preprocessing:
-
PET images should be corrected for motion, attenuation, and scatter.
-
The dynamic PET images are co-registered to the individual's structural MRI.
-
-
Region of Interest (ROI) Definition:
-
ROIs for brain regions implicated in the psychiatric disorder are delineated on the individual's MRI and transferred to the co-registered PET images.
-
-
Kinetic Modeling:
-
Full Kinetic Modeling (using arterial input function): The one-tissue compartment (1TC) model is often used to estimate the total distribution volume (V_T) of [11C]this compound, which is proportional to the density of available SV2A.[5]
-
Simplified Quantification (reference tissue modeling): To avoid arterial cannulation, a reference tissue model can be employed. The centrum semiovale is often used as a reference region with low SV2A density. This method allows for the calculation of the binding potential (BP_ND) or the standardized uptake value ratio (SUVR). The 60-90 minute post-injection period has been shown to provide a stable and reliable SUVR.[5]
-
-
Statistical Analysis:
-
Longitudinal changes in V_T, BP_ND, or SUVR within subjects are assessed using appropriate statistical methods (e.g., paired t-tests, mixed-effects models).
-
Correlations between changes in synaptic density and changes in clinical symptom scores are examined.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: SV2A's role in regulating synaptotagmin-1 and neurotransmitter release.
Caption: Workflow for a longitudinal [11C]this compound PET study.
Caption: Relationship between psychiatric disorders, synaptic density, and [11C]this compound PET.
References
- 1. researchgate.net [researchgate.net]
- 2. Synaptic density changes following electroconvulsive therapy: A longitudinal pilot study with PET-MR 11C-UCB-J imaging in late-life depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S13. IN VIVO EVIDENCE OF REDUCED SYNAPTIC VESICLE DENSITY IN SCHIZOPHRENIA USING [11C] this compound PET IMAGING - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synaptic changes in psychiatric and neurological disorders: state-of-the art of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simplified Quantification of 11C-UCB-J PET Evaluated in a Large Human Cohort - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
challenges in the radiosynthesis of [11C]UCB-J and solutions
Welcome to the technical support center for the radiosynthesis of [¹¹C]UCB-J. This resource is designed for researchers, scientists, and drug development professionals to provide clear solutions to common challenges encountered during the synthesis of this important PET tracer for imaging synaptic vesicle glycoprotein 2A (SV2A).
Troubleshooting Guide
This guide addresses specific issues that may arise during the radiosynthesis of [¹¹C]this compound in a direct question-and-answer format.
Q1: My radiochemical yield (RCY) is consistently low (<5%) when using the original two-step synthesis method. How can I improve it?
A: The original two-step method for [¹¹C]this compound synthesis has been reported to produce low yields.[1][2] A significant improvement can be achieved by switching to a simplified, one-step protocol. This method involves mixing the trifluoroborate precursor, a palladium complex (e.g., Pd₂(dba)₃/P(o-tol)₃), and potassium carbonate in a THF-water solvent mixture before the trapping of [¹¹C]methyl iodide.[1][3] This approach creates a more homogenous reaction mixture and has been shown to increase the radiochemical yield to as high as 39 ± 5%.[1]
Q2: I am experiencing high variability in my synthesis yields from batch to batch, even with the one-step method. What could be the cause?
A: High variability in labeling yields can be attributed to the commercial source of the palladium catalyst, specifically Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[4] Different commercial batches may have varying purity and activity. To ensure consistency and improve radiolabeling efficiency, using an in-house synthesized Pd₂(dba)₃ catalyst is recommended. This approach has been shown to improve radiochemical yields significantly.[4]
Q3: The on-the-day precursor hydrolysis step is time-consuming and complicates my workflow. Is it possible to prepare the precursor in advance?
A: Yes, the hydrolyzed precursor of [¹¹C]this compound is stable for at least one week when stored at -20°C.[4] Preparing the hydrolyzed precursor in batches and storing it frozen can significantly reduce the overall synthesis time on the day of radiolabeling, making the production process more efficient.[4][5]
Q4: My automated synthesis using a Synthra RNPlus module is failing or giving unreliable results. What are the most critical parameters to check?
A: For automated synthesis, a crucial step is the efficient removal of hydrochloric acid (HCl) and methanol (MeOH) from the activated precursor.[6] Simply using a stream of helium may yield variable results. It is recommended to employ a vacuum in the stream of helium for more effective and reliable solvent removal.[6] Additionally, the solvent dimethylformamide (DMF) is hygroscopic; to ensure reliable radiosynthesis, the solvent bottle should be replaced frequently, for instance, every two weeks.[6]
Q5: How can I reduce chemical impurities in my final product to lessen the burden on the HPLC purification step?
A: The chemical purity of the final product can be improved by reducing the quantities of the reagents used.[5] A 50% reduction in the amounts of the palladium catalyst, phosphine ligand, precursor, and base has been shown to decrease cold impurity mass by nearly 1 nmol without a significant drop in radiochemical yield.[5] This refinement leads to a cleaner crude product and an improved mass profile on the analytical HPLC.[5]
Q6: I'm losing a significant portion of my activity during the final reformulation step. Is there a more efficient alternative to vortex evaporation?
A: Yes, reformulation using vortex evaporation can lead to poor recovery, with rates as low as 50%.[1][2] A much more efficient method is to use solid-phase extraction (SPE) for reformulation. Switching to an SPE-based method can increase product recovery to approximately 90%.[1]
Frequently Asked Questions (FAQs)
What is the recommended solvent system for the one-step [¹¹C]this compound synthesis? A mixture of THF and water is recommended. This solvent system produces a more homogenous reaction mixture compared to DMF-water, and no filtration is needed before semi-preparative HPLC, simplifying the overall process.[1][2]
What is a typical synthesis time for the improved one-step method? The total synthesis time, from the end of [¹¹C]CH₃I production to the final formulated product, is typically around 35-40 minutes.[1][6]
What molar activities can be expected with the optimized protocols? With optimized one-step methods, molar activities have been reported in the range of 340 ± 190 MBq/nmol to 390 ± 180 GBq/μmol at the end of synthesis.[2][3]
Data Presentation: Synthesis Method Comparison
The following tables summarize key quantitative data from various published protocols to allow for easy comparison.
Table 1: Comparison of [¹¹C]this compound Synthesis Methods
| Parameter | Original Two-Step Method | Improved One-Step Method (THF-Water) |
| Radiochemical Yield (RCY) | < 1% to 16 ± 5%[1][2] | 39 ± 5%[1] |
| Final Yield (EOS) | 53 ± 15 MBq[1][2] | 1.8 ± 0.5 GBq[1] |
| Reaction Time | Longer | ~4-5 minutes[1][3] |
| Total Synthesis Time | Longer | ~39 ± 6 minutes[1] |
| Formulation Recovery | ~50% (Vortex Evaporation)[1][2] | ~90% (Solid Phase Extraction)[1] |
Table 2: Impact of Catalyst Source and Reagent Quantity on Yield
| Method | Catalyst | Reagent Quantity | RCY (HPLC-based) | Final Product Impurities |
| Standard | Commercial Pd₂(dba)₃ (Alfa Aesar) | Standard | 33.0 ± 7.0%[4] | 3.1 ± 1.4 nmol[5] |
| Optimized Catalyst | In-house Synthesized Pd₂(dba)₃ | Standard | 52.8% (decay corrected)[4] | Not Reported |
| Reduced Reagents | Standard | 50% Reduced | 80.5 ± 7.4%[5] | 2.2 ± 0.3 nmol[5] |
Experimental Protocols
Protocol 1: Improved One-Step Radiosynthesis of [¹¹C]this compound
This protocol is adapted from a high-yield method simplifying the synthesis process.[1][3]
-
Reagent Preparation: In a reaction vial, dissolve the trifluoroborate precursor (BF₃-Dm-UCB-J, 1.1 mg), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.4 mg), Tri(o-tolyl)phosphine (P(o-tol)₃, 0.5 mg), and potassium carbonate (K₂CO₃, 1.0 mg) in a mixture of THF (350 μL) and water (40 μL).
-
[¹¹C]CH₃I Trapping: Bubble the produced [¹¹C]methyl iodide ([¹¹C]CH₃I) into the prepared reaction vial at room temperature.
-
Reaction: Seal the vial and heat the reaction mixture at 70°C for 4-5 minutes. Mix the solution vigorously at the start of the reaction and again after 1 minute to ensure homogeneity.[1][3]
-
Purification: After the reaction is complete, purify the crude [¹¹C]this compound product using semi-preparative HPLC.
-
Formulation: Reformulate the collected HPLC fraction using solid-phase extraction (SPE) to yield the final product in a solution of 10% ethanol in phosphate-buffered saline.[3]
Protocol 2: Precursor Hydrolysis and Storage
This protocol allows for the preparation of the precursor in advance, improving workflow efficiency.[4][5]
-
Hydrolysis: Dissolve the [¹¹C]this compound trifluoroborate precursor in a solution of 400 µL methanol and 200 µL 1 N HCl.
-
Heating: Heat the mixture at 55°C for 15 minutes.
-
Evaporation: Evaporate the solvent under a stream of Argon (Ar) gas to obtain the dried, hydrolyzed precursor.
-
Storage: Store the dried hydrolyzed precursor at -8°C to -20°C. The precursor is stable for at least one week under these conditions.[4][5]
Visualizations
Below are diagrams visualizing key workflows and logical relationships in the radiosynthesis of [¹¹C]this compound.
Caption: Troubleshooting decision tree for low [¹¹C]this compound yield.
Caption: Workflow for the improved one-step [¹¹C]this compound radiosynthesis.
References
- 1. Improved synthesis of SV2A targeting radiotracer [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Synthesis of [11C]this compound via Suzuki-Miyaura mechanism using decreased reagent quantities | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 6. Automated radiosynthesis of [11C]UCB‐J for imaging synaptic density by positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
improving radiochemical yield of [11C]UCB-J synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the radiochemical yield of [11C]UCB-J synthesis.
Frequently Asked Questions (FAQs)
Q1: What is [11C]this compound and why is its synthesis important?
A1: [11C]this compound is a positron emission tomography (PET) radiotracer with a high affinity for the synaptic vesicle glycoprotein 2A (SV2A).[1][2] It is used as a biomarker to measure synaptic density in the brain, which is crucial for studying neurodegenerative diseases like Alzheimer's disease.[3] Optimizing its synthesis is essential for producing sufficient quantities for clinical and preclinical research.
Q2: What is the general mechanism for the synthesis of [11C]this compound?
A2: The synthesis of [11C]this compound is typically achieved through a Suzuki-Miyaura cross-coupling reaction.[4][5] This involves the reaction of [11C]methyl iodide ([11C]CH3I) with a precursor molecule, typically a 3-pyridyl trifluoroborate or boronic acid derivative, in the presence of a palladium catalyst, a phosphine ligand, and a base.[4][5]
Q3: Why was the original two-step synthesis method for [11C]this compound often problematic?
A3: The original two-step synthesis method frequently resulted in low and unreliable radiochemical yields (RCY), often less than 1%.[1][5] This was a significant hurdle in producing adequate amounts of the tracer for PET studies.[6] The instability of the boronic acid precursor was also a contributing factor to poor reproducibility.[5]
Q4: What are the key improvements in the more recent one-step synthesis methods?
A4: Several key modifications have led to a more robust and higher-yielding one-step synthesis:
-
Change of Solvent: Switching the reaction solvent from a mixture of dimethylformamide (DMF) and water to tetrahydrofuran (THF) and water has been shown to significantly improve the radiochemical yield.[1][5]
-
Precursor Hydrolysis: A crucial optimization is the hydrolysis of the trifluoroborate precursor prior to the radiolabeling reaction.[6]
-
Optimized Reaction Conditions: Adjustments to the reaction temperature and duration have been found to increase the yield.[6]
-
One-Step Procedure: Combining all reagents before the addition of [11C]methyl iodide has simplified the process and improved the RCY.[1][5]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of [11C]this compound.
Problem 1: Low Radiochemical Yield (<10%)
| Possible Cause | Recommended Solution |
| Outdated Synthesis Method | The original two-step synthesis method is known to produce low and inconsistent yields.[1][5] It is highly recommended to switch to an optimized one-step protocol. |
| Precursor Instability or Inactivity | The boronic acid precursor can be unstable.[5] Ensure the use of a high-quality trifluoroborate precursor. Implement a precursor hydrolysis step before radiolabeling, which involves dissolving the precursor in HCl and methanol, heating, and then drying under argon.[6] The hydrolyzed precursor can be stored at -8°C for up to a week.[4] |
| Suboptimal Solvent System | The use of DMF/water as the solvent can lead to lower yields. Change the solvent system to THF/water, which has been demonstrated to significantly increase the radiochemical yield.[1][5] |
| Inefficient Palladium Catalyst | The quality and source of the palladium catalyst, Pd2(dba)3, can greatly influence the reaction outcome.[3] If yields are consistently low, consider testing a catalyst from a different commercial supplier or synthesizing it in-house.[3] |
Problem 2: Inconsistent or Poorly Reproducible Yields
| Possible Cause | Recommended Solution |
| Precursor Degradation | As mentioned above, the stability of the precursor is critical. The use of the more stable trifluoroborate precursor is recommended over the boronic acid precursor.[5] Always handle and store the precursor according to the manufacturer's instructions. |
| Variability in Reagent Preparation | Ensure all reagents are fresh and properly prepared. The phosphine ligand, P(o-tol)3, should be handled under an inert atmosphere to prevent oxidation. |
| Inconsistent Heating | Ensure uniform and accurate heating of the reaction mixture. Calibrate the heating block or oil bath regularly. |
Problem 3: Low Product Recovery After HPLC Purification
| Possible Cause | Recommended Solution |
| Inefficient Formulation Method | Formulation using vortex evaporation can result in product losses of up to 50%.[5] Switch to a solid-phase extraction (SPE) method for reformulation, which can improve recovery to around 90%.[1] |
| Suboptimal HPLC Conditions | Optimize the semi-preparative HPLC method to ensure good separation and recovery of the [11C]this compound peak. |
Quantitative Data Summary
The following tables summarize the impact of different reaction parameters on the radiochemical yield (RCY) of [11C]this compound synthesis.
Table 1: Comparison of Different Synthesis Methods and Conditions
| Method | Precursor (mg) | Solvent | Reaction Temp (°C) | Reaction Time (min) | Radiochemical Yield (RCY) | Reference |
| Original Two-Step | - | - | - | - | < 1% | [1][5] |
| Two-Step in THF/Water | 1.1 | THF/Water | 70 | 5 | 16 ± 5% | [1] |
| Improved One-Step | 1.1 | THF/Water | 70 | 4 | 39 ± 5% | [1] |
| Optimized with Hydrolysis | - | DMF/Water | 135 | 10 | 56.3 ± 6.7% | [6] |
| Optimized with In-house Catalyst | - | - | - | - | 52.8% | [3] |
Table 2: Impact of Reagent Quantity Reduction on Radiochemical Yield
| Reagent Reduction | Precursor (µmol) | Pd2(dba)3 (mg) | P(o-tol)3 (mg) | Radiochemical Yield (HPLC-based) | Reference |
| Original Quantity | 4.8 ± 0.5 | 1.1 ± 0.5 | 0.85 ± 0.5 | 84.6 ± 16.0% | [4] |
| 50% Reduction | 2.4 ± 0.5 | 0.5 ± 0.25 | 0.4 ± 0.2 | 80.5 ± 7.4% | [4] |
Note: A 50% reduction in reagent amounts did not significantly change the radiochemical yield but improved the chemical purity of the final product by decreasing cold impurities.[4]
Experimental Protocols
Protocol 1: Improved One-Step Synthesis of [11C]this compound in THF/Water [1]
-
Reagent Preparation: In a reaction vial, dissolve Pd2(dba)3 (0.4 mg), P(o-tol)3 (0.5 mg), potassium carbonate (1.0 mg), and the BF3-Dm-UCB-J precursor (1.1 mg) in THF (350 µL) and water (40 µL).
-
[11C]Methyl Iodide Trapping: After approximately 15 minutes, bubble [11C]methyl iodide into the reaction mixture in a stream of nitrogen gas at room temperature.
-
Reaction: Heat the sealed vial at 70°C for 4 minutes. Vigorously shake the vial at the beginning of the reaction and again after 1 minute.
-
Purification: Purify the crude product using semi-preparative HPLC.
-
Formulation: Reformulate the purified [11C]this compound using solid-phase extraction.
Protocol 2: Optimized Synthesis with Precursor Hydrolysis [6]
-
Precursor Hydrolysis: Dissolve the ((R)-3-(difluoroboranyl)-4-((2-oxo-4-(3,4,5-trifluorophenyl)pyrrolidin-1-yl)methyl)-pyridin-1-ium fluoride) precursor in 200 µL of 1N HCl and 400 µL of methanol. Heat the solution to 55°C and dry it under a stream of argon gas.
-
Radiolabeling Setup: In a reaction vial, prepare a solution of Pd2(dba)3, P(o-tol)3, and K2CO3 in DMF and water.
-
[11C]Methyl Iodide Trapping: Bubble [11C]methyl iodide into the vial.
-
Precursor Addition: Add the hydrolyzed and dried precursor, dissolved in DMF, to the reaction vial.
-
Reaction: Heat the vial at 135°C for 10 minutes.
-
Quenching: Quench the reaction by cooling the vial in an ice/acetone bath and adding 1.6 mL of 1N HCl.
-
Purification and Formulation: Purify the product using semi-preparative HPLC followed by formulation using a tC18 cartridge.
Visualizations
Caption: Workflow for the improved one-step synthesis of [11C]this compound.
Caption: Troubleshooting logic for low radiochemical yield in [11C]this compound synthesis.
References
- 1. Improved synthesis of SV2A targeting radiotracer [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
Technical Support Center: Optimizing OSEM Reconstruction for UCB-J PET
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Ordered Subset Expectation Maximization (OSEM) reconstruction parameters for UCB-J Positron Emission Tomography (PET) imaging.
Troubleshooting Guides
Issue 1: High noise levels in the reconstructed this compound PET image.
-
Question: My reconstructed this compound PET images are very noisy, making it difficult to accurately quantify tracer uptake. What are the likely causes and how can I address this?
-
Answer: High noise is a common issue in PET imaging, particularly with iterative reconstruction algorithms like OSEM. The primary causes are often related to an excessive number of iterations or subsets.
-
Explanation: The OSEM algorithm is an iterative process where the image is progressively refined. However, with each iteration, not only the signal but also the noise is amplified. After a certain point, the noise amplification dominates, leading to a grainy or noisy image.[1][2]
-
Troubleshooting Steps:
-
Reduce the number of iterations: This is the most direct way to decrease noise. Reconstruct the data with a lower number of iterations and visually inspect the image quality.
-
Decrease the number of subsets: A larger number of subsets can accelerate reconstruction but may also lead to increased noise.[3] Try reducing the number of subsets and evaluate the impact on image noise.
-
Apply a post-reconstruction filter: Applying a Gaussian or other smoothing filter after reconstruction can effectively reduce noise. The full width at half maximum (FWHM) of the filter will determine the degree of smoothing. Be aware that excessive smoothing can lead to a loss of spatial resolution.
-
Evaluate acquisition time: A shorter acquisition time can lead to lower counts and consequently higher noise. If feasible, increasing the scan duration can improve the signal-to-noise ratio (SNR).
-
-
Issue 2: Poor spatial resolution and blurred anatomical details.
-
Question: The anatomical structures in my this compound PET images appear blurred, and I am losing spatial resolution. What could be causing this?
-
Answer: Blurring and poor spatial resolution are often a consequence of excessive smoothing, either from a low number of iterations or the application of a wide post-reconstruction filter.
-
Explanation: While smoothing reduces noise, it also averages the signal across neighboring voxels, which can blur the boundaries of anatomical structures. Similarly, an insufficient number of iterations may not allow the algorithm to converge to a sharp image.
-
Troubleshooting Steps:
-
Increase the number of iterations: A higher number of iterations can improve the spatial resolution by allowing the algorithm to better define the edges of structures. However, this must be balanced with the potential for increased noise.
-
Reduce the FWHM of the post-reconstruction filter: If you are using a post-filter, try a smaller FWHM to reduce the smoothing effect.
-
Consider Point Spread Function (PSF) modeling: If your reconstruction software supports it, incorporating PSF modeling can significantly improve spatial resolution by accounting for the inherent blurring of the PET scanner.
-
-
Issue 3: Inaccurate quantification of this compound uptake (Standardized Uptake Value - SUV).
-
Question: I am observing variability in my SUV measurements. How do OSEM parameters affect quantification?
-
Answer: OSEM reconstruction parameters, particularly the number of iterations, can have a significant impact on the quantitative accuracy of PET data.
-
Explanation: The SUV is highly dependent on the convergence of the reconstruction algorithm. As the number of iterations increases, the SUV in regions of high uptake will generally increase and then plateau as the algorithm converges.[2] Using a consistent number of iterations is crucial for longitudinal studies or when comparing data across different subjects.
-
Troubleshooting Steps:
-
Standardize reconstruction parameters: For a given study, use the exact same number of iterations, subsets, and filter settings for all reconstructions to ensure comparability.
-
Optimize for convergence: Perform a phantom study or use a subset of your data to determine the number of iterations required for the SUV to stabilize in relevant brain regions.
-
Be cautious with high iteration numbers: While higher iterations can increase SUV, they also increase noise, which can lead to less precise measurements. The optimal number of iterations will provide a balance between convergence and noise.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key OSEM reconstruction parameters I need to consider for this compound PET?
A1: The most critical OSEM parameters are:
-
Number of Iterations: This determines how many times the algorithm refines the image. More iterations generally lead to higher contrast and resolution but also increased noise.[2]
-
Number of Subsets: The data is divided into subsets to accelerate reconstruction. A higher number of subsets speeds up the process but can increase noise and artifacts.[3]
-
Post-reconstruction Filter: A smoothing filter (e.g., Gaussian) is often applied after reconstruction to reduce noise. The Full Width at Half Maximum (FWHM) of the filter controls the degree of smoothing.
Q2: How do I determine the optimal number of iterations and subsets for my this compound PET study?
A2: The optimal parameters are scanner- and study-specific. A common approach is to perform a phantom study (e.g., using a Hoffman brain phantom) or to use data from a representative subject. Reconstruct the data with a range of iteration and subset combinations and evaluate the resulting images based on:
-
Visual Inspection: Assess the trade-off between noise and anatomical detail.
-
Quantitative Metrics: Analyze metrics like Contrast-to-Noise Ratio (CNR) or the stability of SUV in specific regions of interest. The optimal parameters will often be those that maximize CNR.
Q3: What is the typical distribution of the this compound tracer in the brain, and how does this influence the choice of reconstruction parameters?
A3: this compound is a tracer for the synaptic vesicle glycoprotein 2A (SV2A), which is ubiquitously expressed in the gray matter of the brain.[4][5] This results in high uptake in cortical and subcortical gray matter regions and lower uptake in the white matter.[6] For tracers with diffuse cortical uptake, a reconstruction algorithm that manages noise well is often preferred. Therefore, for this compound, it is particularly important to find a balance that avoids excessive noise which could obscure subtle differences in synaptic density.
Q4: Should I use Time-of-Flight (TOF) and Point Spread Function (PSF) modeling in my OSEM reconstruction?
A4: Yes, if your PET scanner and reconstruction software support these features, it is highly recommended to use them.
-
Time-of-Flight (TOF): TOF information improves the signal-to-noise ratio, which can lead to better image quality and/or allow for a reduction in scan time.
-
Point Spread Function (PSF) Modeling: PSF correction accounts for the inherent blurring of the PET system, leading to improved spatial resolution and recovery of signal in small structures. OSEM reconstruction incorporating both TOF and PSF has been shown to be generally superior.
Quantitative Data Summary
The following tables summarize the typical impact of varying OSEM parameters on PET image quality metrics. The values are illustrative and will vary depending on the specific scanner, phantom, and acquisition parameters.
Table 1: Effect of Iteration Number on Image Quality (Constant Subsets and No Filter)
| Number of Iterations | Contrast Recovery (%) | Background Noise (%) | Contrast-to-Noise Ratio (CNR) |
| 2 | 65 | 5 | 13.0 |
| 4 | 78 | 8 | 9.8 |
| 6 | 85 | 12 | 7.1 |
| 8 | 88 | 18 | 4.9 |
| 10 | 90 | 25 | 3.6 |
Table 2: Effect of Post-Reconstruction Filter FWHM on Image Quality (Constant Iterations and Subsets)
| Filter FWHM (mm) | Contrast Recovery (%) | Background Noise (%) | Contrast-to-Noise Ratio (CNR) |
| 2 | 88 | 15 | 5.9 |
| 4 | 82 | 9 | 9.1 |
| 6 | 75 | 6 | 12.5 |
| 8 | 68 | 4 | 17.0 |
Experimental Protocols
Protocol for Optimizing OSEM Parameters using a Hoffman Brain Phantom
-
Phantom Preparation: Fill a 3D Hoffman brain phantom with a known concentration of a positron-emitting isotope (e.g., 18F or 11C, depending on the desired count statistics and half-life considerations for mimicking a this compound scan).
-
PET Acquisition: Acquire PET data of the phantom on the scanner that will be used for the this compound studies. Use acquisition parameters (e.g., scan duration) that are representative of a typical human this compound scan.
-
Image Reconstruction: Reconstruct the acquired data using the OSEM algorithm with a matrix of different parameter combinations:
-
Iterations: 2, 3, 4, 5, 6
-
Subsets: 16, 21, 28
-
Post-filter FWHM: 2mm, 4mm, 6mm
-
-
Image Analysis:
-
Define regions of interest (ROIs) in the reconstructed images corresponding to gray matter, white matter, and a background region.
-
For each reconstruction, calculate the following metrics:
-
Contrast: (MeanGray - MeanWhite) / MeanWhite
-
Noise: Standard Deviation in a uniform background region.
-
Contrast-to-Noise Ratio (CNR): (MeanGray - MeanWhite) / SDBackground
-
-
-
Parameter Selection: Plot the calculated metrics as a function of the reconstruction parameters. The optimal set of parameters is typically the one that provides the highest CNR while maintaining acceptable visual image quality (i.e., not excessively noisy or blurred).
Visualizations
Caption: OSEM reconstruction workflow.
Caption: Relationship between OSEM parameters and image quality.
References
- 1. Standard OSEM vs. regularized PET image reconstruction: qualitative and quantitative comparison using phantom data and various clinical radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. tech.snmjournals.org [tech.snmjournals.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Synthesis and Preclinical Evaluation of 11C-UCB-J as a PET Tracer for Imaging the Synaptic Vesicle Glycoprotein 2A in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
reducing artifacts in SV2A PET imaging with [11C]UCB-J
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing artifacts in Synaptic Vesicle Glycoprotein 2A (SV2A) PET imaging with [11C]UCB-J.
Troubleshooting Guides
This section offers a systematic approach to identifying and mitigating common artifacts encountered during [11C]this compound PET imaging.
Issue 1: Inaccurate Quantification due to Partial Volume Effect (PVE)
Symptoms:
-
Underestimation of tracer uptake in small, high-uptake regions (e.g., hippocampus).[1][2]
-
Overestimation of tracer uptake in low-uptake regions adjacent to areas of high activity.[1]
-
Reduced sensitivity to group differences in cross-sectional studies.[3]
Possible Causes:
-
The limited spatial resolution of PET scanners causes "spill-out" from high-activity regions and "spill-in" to adjacent low-activity regions.[1]
-
Brain atrophy, particularly in patient populations like those with Alzheimer's disease, exacerbates PVE.[1][3]
Solutions:
-
Implement Partial Volume Correction (PVC): Various algorithms can be applied post-reconstruction to correct for PVE. The choice of algorithm can impact the results.[1][3]
-
Iterative Yang (IY): This method is often recommended for [11C]this compound studies as it is considered to have less stringent assumptions than other methods like Müller-Gärtner (MG).[1][3] The IY algorithm provides a voxel-based correction.[1]
-
Müller-Gärtner (MG): This is another widely used PVC method.[3]
-
-
Acquire High-Resolution Anatomical Images: Co-registered MRI scans are essential for accurate PVC.
Issue 2: Motion Artifacts Degrading Image Quality
Symptoms:
-
Blurring of anatomical structures in the PET image.
-
Misalignment between PET and anatomical (CT or MR) images.[4]
-
Creation of artificial "cold" or "hot" spots in the image.[5]
Possible Causes:
-
Voluntary or involuntary patient movement during the PET scan.[5]
-
Respiratory motion, which can be significant even in brain imaging due to subtle head movement with breathing.[5]
Solutions:
-
Patient Comfort and Immobilization:
-
Ensure the patient is in a comfortable position to minimize movement.
-
Use head holders and straps to gently immobilize the head.
-
-
Motion Tracking and Correction:
-
Utilize a motion tracking system (e.g., Polaris Vicra) to monitor head movement during the scan.[4]
-
Apply event-by-event motion correction during image reconstruction.
-
-
Image Registration:
-
Perform frame-by-frame registration of dynamic PET data to a reference frame.
-
Issue 3: Attenuation and Scatter Correction Artifacts
Symptoms:
-
Falsely increased or decreased tracer uptake, particularly near the skull or in areas with metallic implants.[6]
-
Streak artifacts originating from high-density objects.
Possible Causes:
-
Metal Implants: Dental fillings, surgical clips, or other metallic implants can cause severe artifacts on the CT scan used for attenuation correction, leading to inaccurate PET quantification.[6]
-
CT Contrast Agents: The use of iodinated contrast agents for the CT scan can lead to an overestimation of attenuation and subsequent errors in the PET image.
-
Misalignment between PET and CT: Patient motion between the CT and PET acquisitions can lead to incorrect attenuation correction.[4]
Solutions:
-
Metal Artifact Reduction (MAR) Algorithms: If a patient has metallic implants, use a CT scanner with a MAR algorithm to improve the quality of the attenuation map.[7]
-
Careful Protocoling with Contrast Agents: If a contrast-enhanced CT is necessary, consider acquiring a separate low-dose, non-contrast CT for attenuation correction purposes.[5]
-
Review Non-Attenuation Corrected (NAC) Images: In cases of suspected attenuation correction artifacts, reviewing the NAC PET images can help to confirm if an area of high uptake is real or artifactual.[8]
Frequently Asked Questions (FAQs)
Q1: What is the Partial Volume Effect (PVE) and why is it a problem for [11C]this compound imaging?
A1: The Partial Volume Effect is an artifact caused by the limited spatial resolution of PET scanners. It leads to a blurring of the image, where the signal from a small brain structure can be "diluted" by the signal from its surroundings. This is particularly problematic for [11C]this compound imaging because it can lead to an underestimation of synaptic density in key regions like the hippocampus, especially in patient populations with brain atrophy.[1][2] Correcting for PVE is crucial for obtaining accurate quantitative results.[3]
Q2: Which Partial Volume Correction (PVC) method is best for [11C]this compound studies?
A2: While several PVC methods exist, studies suggest that the Iterative Yang (IY) method may be more suitable for [11C]this compound PET than the Müller-Gärtner (MG) method due to its less stringent assumptions.[1][3] The choice of PVC method can significantly impact the final quantitative values, so it is important to be consistent and report the method used.
Q3: How can I minimize patient motion during a [11C]this compound scan?
A3: Minimizing patient motion is critical for high-quality images. Key strategies include making the patient as comfortable as possible, using head fixation devices, and providing clear instructions to remain still. For longer dynamic scans, motion tracking systems with prospective or retrospective correction are highly recommended.
Q4: My patient has dental implants. Will this affect the [11C]this compound PET scan?
A4: Yes, dental and other metallic implants can cause significant artifacts. The high density of the metal creates streaks and inaccuracies on the CT scan that is used to correct for photon attenuation in the PET data. This can lead to falsely high or low tracer uptake in brain regions near the implant.[6] Using a CT scanner with a metal artifact reduction (MAR) algorithm is the best way to mitigate this issue.[7]
Q5: Can I use a CT contrast agent for the anatomical scan in a [11C]this compound PET/CT study?
A5: The use of CT contrast can lead to errors in the attenuation correction of the PET data, as the contrast agent has a higher density than surrounding tissue. If a diagnostic, contrast-enhanced CT is required, it is best practice to acquire a separate low-dose, non-contrast CT scan specifically for PET attenuation correction.[5]
Q6: Does the patient's blood glucose level affect [11C]this compound uptake?
A6: While blood glucose levels are a critical factor for [18F]FDG PET imaging, as FDG is a glucose analog, there is currently no direct evidence to suggest that normal physiological variations in blood glucose significantly impact the uptake of [11C]this compound, which binds to the SV2A protein. However, maintaining consistent patient preparation protocols is always recommended for longitudinal studies.
Q7: What could cause unexpectedly low or high tracer uptake across the entire brain?
A7: This could be related to issues with the tracer synthesis or injection. For example, a lower than expected radiochemical purity could result in altered biodistribution. An error in the injected dose calculation or an infiltrated injection (where the tracer does not properly enter the bloodstream) would also lead to globally low brain uptake. Consistent quality control of the radiotracer is essential.
Quantitative Data Summary
Table 1: Impact of Partial Volume Correction (PVC) on [11C]this compound PET Quantification in Alzheimer's Disease (AD) vs. Cognitively Normal (CN) Subjects
| Parameter | Brain Region | Uncorrected (% difference AD vs. CN) | MG-PVC (% difference AD vs. CN) | IY-PVC (% difference AD vs. CN) |
| VT | Hippocampus | 20% | 18% | 22% |
| BPND | Hippocampus | 27% | 22% | 28% |
| K1 | Hippocampus | 17% | 14% | 17% |
| Data synthesized from Lu et al. (2021).[3] This table demonstrates that the choice of PVC algorithm can influence the magnitude of group differences observed. In the hippocampus, the Iterative Yang (IY) method increased the significance of between-group differences compared to uncorrected data.[3] |
Experimental Protocols
Protocol 1: Partial Volume Correction using Iterative Yang (IY)
-
Obtain High-Resolution Anatomical MRI: Acquire a T1-weighted MRI scan for each subject.
-
Image Co-registration: Co-register the dynamic [11C]this compound PET images to the subject's MRI.
-
Brain Segmentation: Use software such as FreeSurfer to segment the MRI into different tissue types (gray matter, white matter, CSF) and define regions of interest (ROIs).
-
Apply IY Algorithm:
-
The IY algorithm is applied to each dynamic frame of the PET scan.
-
The algorithm initializes each ROI's value with the original image data.
-
It then iteratively updates the spill-in and spill-out proportions for each ROI based on the point spread function (PSF) of the PET scanner.
-
A final correction map is generated and applied to the original PET image to produce a voxel-based PVC image.[2]
-
-
Kinetic Modeling: Use the PVC time-activity curves for kinetic analysis to derive quantitative parameters like VT and BPND.
Protocol 2: Motion Correction
-
Patient Setup:
-
Position the patient comfortably on the scanner bed.
-
Use a headrest and, if necessary, a thermoplastic mask or head straps for immobilization.
-
Attach a motion tracking reflector to a swim cap or directly to the patient's forehead.
-
-
Acquisition:
-
Perform a transmission scan for attenuation correction.
-
Administer [11C]this compound as an intravenous bolus or short infusion.
-
Acquire dynamic PET data in list mode.
-
Simultaneously record head motion using an optical tracking system (e.g., Polaris Vicra).
-
-
Reconstruction:
-
Reconstruct the list-mode data into time frames.
-
Apply event-by-event motion correction using the data from the tracking system. This adjusts the line of response for each detected event based on the measured head position at that time.
-
Alternatively, for frame-based data, each frame can be realigned to a reference frame (e.g., the average of the first few frames) before further analysis.
-
Visualizations
Caption: Experimental workflow for [11C]this compound PET imaging.
Caption: Troubleshooting flowchart for common [11C]this compound PET artifacts.
References
- 1. Partial volume correction analysis for 11C-UCB-J PET studies of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 3. Partial volume correction analysis for 11C-UCB-J PET studies of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of the synaptic vesicle radiotracer [11C]this compound is unchanged during functional brain activation using a visual stimulation task - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asnc.org [asnc.org]
- 6. researchgate.net [researchgate.net]
- 7. 11C-UCB-J synaptic PET and multimodal imaging in dementia with Lewy bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Kinetic Modeling with UCB-J Data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UCB-J data for kinetic modeling of synaptic vesicle glycoprotein 2A (SV2A).
Frequently Asked Questions (FAQs)
Q1: Which kinetic model is most appropriate for analyzing [¹¹C]this compound PET data?
A1: Both one-tissue (1T) and two-tissue (2T) compartment models have been successfully applied to [¹¹C]this compound PET data. The 1T model is often sufficient and provides reliable estimates of the total volume of distribution (V).[1][2] In some cases, particularly in regions like the cerebellum and hippocampus, a 2T model may be preferred based on goodness-of-fit criteria such as the Akaike Information Criterion (AIC).[1][2] However, V values estimated with both models are often highly comparable.[1][2] For mouse studies, the 1T model has been shown to be preferable.[2]
Q2: What is the optimal scan duration for a [¹¹C]this compound PET scan?
A2: For quantitative analysis, a scan duration of 60 to 90 minutes is generally sufficient for reliable estimation of kinetic parameters.[2][3] Studies have shown that shortening the acquisition time from 120 minutes to 60 minutes has a negligible effect on V values in humans.[1] For simplified quantification using Standardized Uptake Value Ratios (SUVR), the 60-90 minute window provides the best correlation with model-based binding potential (BP).[3]
Q3: How significant is the metabolism of [¹¹C]this compound, and does it affect kinetic modeling?
A3: [¹¹C]this compound is metabolized relatively quickly. In humans, the parent fraction of the radiotracer in plasma is approximately 36 ± 13% at 15 minutes post-injection.[1] In mice, the parent fraction is around 22.5 ± 4.2% at 15 minutes.[2][4] Due to this significant metabolism, it is crucial to perform arterial blood sampling and correct for metabolites to obtain an accurate input function for kinetic modeling. Individual variation in metabolism can be high, which may preclude the use of a population-based average metabolite correction.[5]
Q4: Can a reference region be used for simplified quantification of [¹¹C]this compound binding?
A4: Yes, a reference region can be used to simplify the analysis by avoiding the need for arterial blood sampling. The centrum semiovale, a white matter region with low SV2A density, is commonly used as a reference region.[3] The resulting measure, the Standardized Uptake Value Ratio (SUVR), has been shown to correlate well with the binding potential (BP), especially when calculated from data acquired in the 60-90 minute post-injection window.[3] However, it is important to be aware that white matter abnormalities in certain disease states could potentially affect the suitability of this region.[3]
Troubleshooting Guides
Issue 1: High variability in test-retest results for V estimates.
Possible Causes and Solutions:
-
Inconsistent Data Acquisition Parameters: Ensure that all acquisition parameters, including injection protocol, scan duration, and reconstruction settings, are kept consistent between scans.
-
Subject-Specific Physiological Changes: Factors like age and injected dose can influence results.[6] While age and sex do not appear to have a major effect on [¹¹C]this compound binding, it's good practice to record these variables.[5]
-
Metabolite Measurement Errors: Inaccuracies in measuring the parent fraction in plasma can introduce significant variability. Ensure robust and consistent methods for radiometabolite analysis.
-
Scanner Instabilities: Technical issues with the PET scanner can contribute to variability. Regular quality control and calibration of the scanner are essential.[6]
Issue 2: Poor model fit to the time-activity curve (TAC).
Possible Causes and Solutions:
-
Inappropriate Model Selection: If a 1T model provides a poor fit, especially in regions with complex kinetics like the hippocampus, a 2T model may be more appropriate.[1] Use model selection criteria like AIC or F-test to determine the best model.
-
Noise in Time-Activity Curves: High noise levels, particularly in small regions of interest, can lead to poor model fits. Ensure that regions are drawn accurately and consider appropriate image smoothing techniques.
-
Inaccurate Input Function: Errors in the arterial input function, either from blood sampling or metabolite analysis, will propagate to the model fit. Carefully review the input function data for any anomalies.
Issue 3: Discrepancy between results from [¹¹C]this compound and [¹⁸F]-labeled SV2A tracers.
Possible Causes and Solutions:
-
Different Kinetic Properties: While generally showing high consistency, different tracers like [¹⁸F]SynVesT-1 and [¹¹C]this compound have distinct kinetic properties that can lead to variations in outcome measures.[6]
-
Harmonization of Protocols: To compare data from different tracers, it is important to harmonize acquisition and analysis protocols as much as possible.[6]
-
Subject-Specific Factors: Including subject-specific information such as injected dose and age in the analysis can help improve the correlation between results from different tracers.[6]
Issue 4: Underestimation of synaptic density changes in neurodegenerative diseases.
Possible Causes and Solutions:
-
Partial Volume Effects (PVE): Brain atrophy in neurodegenerative diseases like Alzheimer's can lead to an underestimation of tracer uptake due to PVE.[7] Applying partial volume correction (PVC) methods can help to obtain more accurate quantification of true synaptic density.[7]
-
Choice of Reference Region: In diseases that may affect white matter, the use of a reference region for SUVR calculations could be compromised.[3] In such cases, kinetic modeling with an arterial input function is recommended.
Data Presentation
Table 1: Key Kinetic Parameters of [¹¹C]this compound in Humans
| Parameter | Value | Reference |
| Parent Fraction at 15 min | 36 ± 13% | [1] |
| Plasma Free Fraction (fp) | 32 ± 1% | [1] |
| Test-Retest Reproducibility of V | 3 - 9% | [1] |
| Injected Mass | 1.65 ± 0.30 µg (test), 1.38 ± 0.46 µg (retest) | [1] |
Table 2: Comparison of [¹¹C]this compound Kinetic Modeling in Different Species
| Species | Preferred Model | Parent Fraction at 15 min | Scan Duration for Reliable V | Reference |
| Human | 1T (generally), 2T (some regions) | 36 ± 13% | 60 min | [1] |
| Mouse | 1T | 22.5 ± 4.2% | 60 min | [2] |
Experimental Protocols
Protocol 1: [¹¹C]this compound PET Imaging with Arterial Blood Sampling
-
Subject Preparation: Subjects should fast for at least 4 hours prior to the scan. An arterial line is placed for blood sampling.
-
Radiotracer Injection: A bolus of [¹¹C]this compound is injected intravenously. The injected dose and specific activity should be recorded.
-
PET Scan Acquisition: A dynamic PET scan is acquired for 60-120 minutes.
-
Arterial Blood Sampling: Manual or automated arterial blood samples are collected throughout the scan to measure whole blood and plasma radioactivity.
-
Metabolite Analysis: Plasma samples are analyzed using high-performance liquid chromatography (HPLC) to determine the fraction of unmetabolized parent radiotracer over time.
-
Data Analysis:
-
Time-activity curves (TACs) are generated for various regions of interest (ROIs).
-
An arterial input function is derived from the plasma TACs, corrected for metabolites.
-
Kinetic modeling (e.g., 1T or 2T compartment model) is applied to the regional TACs and the arterial input function to estimate kinetic parameters such as V.
-
Mandatory Visualizations
Caption: Experimental workflow for [¹¹C]this compound PET imaging and kinetic modeling.
Caption: Troubleshooting logic for addressing poor model fits in kinetic analysis.
Caption: Two-tissue compartment model for [¹¹C]this compound kinetics in the brain.
References
- 1. Kinetic evaluation and test–retest reproducibility of [11C]this compound, a novel radioligand for positron emission tomography imaging of synaptic vesicle glycoprotein 2A in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation and noninvasive kinetic modeling of [11C]this compound PET imaging in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. TPC - Analysis of [C-11]this compound [turkupetcentre.net]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Partial volume correction analysis for 11C-UCB-J PET studies of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
quality control procedures for [11C]UCB-J production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the production of the PET radiotracer [¹¹C]UCB-J.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and quality control of [¹¹C]this compound.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Radiochemical Yield (<10%) | 1. Precursor Instability: The boronic acid precursor can be unstable upon storage, leading to poor reproducibility.[1] 2. Catalyst Quality: Variability in the commercial sources of the Pd₂(dba)₃ catalyst can significantly impact labeling yields.[2] 3. Suboptimal Reaction Conditions: The original two-step synthesis method has been reported to produce low yields.[3][4] 4. Inefficient Formulation: Vortex evaporation for formulation can lead to low product recovery (around 50%).[1][4] | 1. Use Trifluoroborate Precursor: The trifluoroborate precursor is more stable.[1][5] Consider pre-hydrolyzing the precursor, which has been shown to be stable for at least a week at -20°C and can reduce preparation time.[2][6] 2. Use High-Quality Catalyst: In-house synthesized Pd₂(dba)₃ has been shown to improve radiolabeling efficiency.[2] If using a commercial source, Alfa Aesar has been reported to give good yields.[2] 3. Adopt an Optimized One-Step Synthesis: A one-step method in a THF-water solvent system at 70°C for 4-5 minutes has been shown to significantly increase radiochemical yield.[3][4] 4. Use Solid-Phase Extraction (SPE) for Formulation: SPE has a higher recovery rate (around 90%) compared to vortex evaporation.[4] |
| Presence of Impurities in Final Product | 1. Protodeborylated Impurity: Use of a boronic acid precursor can lead to the formation of a protodeborylated product which has an affinity for SV2A.[5] 2. Excess Reagents: High quantities of precursor, catalyst, and base can lead to impurities in the final product.[6] | 1. Use Trifluoroborate Precursor: This precursor avoids the formation of the protodeborylated impurity.[5] 2. Reduce Reagent Quantities: A 50% reduction in the amounts of palladium, phosphine, precursor, and base has been shown to improve the chemical purity of the final dose without significantly impacting the radiochemical yield.[6] |
| Inconsistent Molar Activity | Precursor Quality: The quality and stability of the precursor can affect the molar activity. | Use a Stable Precursor: Employing the trifluoroborate precursor can lead to more reliable and reproducible results. |
| Poor HPLC Separation | Incorrect HPLC Conditions: The mobile phase, column, or flow rate may not be optimal for separating [¹¹C]this compound from impurities. | Optimize HPLC Parameters: Refer to the detailed HPLC protocol below for recommended conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the typical acceptance criteria for the quality control of [¹¹C]this compound?
A1: The following table summarizes the typical quality control specifications for [¹¹C]this compound.
| Parameter | Acceptance Criteria | Typical Values Reported |
| Radiochemical Purity | > 95% | > 99%[1][2][3] |
| Chemical Purity | > 95% | 99.8% ± 2.4%[5] |
| Molar Activity (at EOS) | > 185 GBq/µmol (5 Ci/µmol) | 390 ± 180 GBq/µmol[1][3] |
| Radiochemical Yield (decay corrected) | > 10% | 39 ± 5%[1][4] |
| pH of final product | 4.5 - 7.5 | - |
| Residual Solvents (e.g., Ethanol) | < 10% | Formulated in 10% Ethanol in saline[1] |
Q2: What is the recommended synthesis method for [¹¹C]this compound?
A2: A one-step synthesis using a trifluoroborate precursor is recommended over the original two-step method due to higher radiochemical yields and greater simplicity.[3][4] The reaction is typically performed by trapping [¹¹C]methyl iodide in a THF-water solution containing the precursor, a palladium catalyst (e.g., Pd₂(dba)₃), and a base (e.g., potassium carbonate) at 70°C for approximately 4-5 minutes.[3][4]
Q3: How can I improve the radiochemical yield of my [¹¹C]this compound synthesis?
A3: To improve the radiochemical yield, consider the following:
-
Utilize a one-step synthesis method.[4]
-
Use a high-quality palladium catalyst, potentially synthesized in-house.[2]
-
Employ a trifluoroborate precursor.[1]
-
Optimize the formulation step by using solid-phase extraction instead of vortex evaporation.[4]
Q4: What are the common metabolites of [¹¹C]this compound?
A4: In vivo studies in humans have identified three radiometabolite fractions that are more polar than the parent [¹¹C]this compound.[7] These polar metabolites are not likely to cross the blood-brain barrier.[8]
Experimental Protocols
[¹¹C]this compound Quality Control via High-Performance Liquid Chromatography (HPLC)
This protocol outlines the analytical HPLC method for determining the radiochemical and chemical purity of the final [¹¹C]this compound product.
1. Instrumentation:
-
Analytical HPLC system equipped with a UV detector (set at 254 nm) and a radioactivity detector.[3]
2. HPLC Conditions (example):
-
Column: (A specific C18 column should be detailed here based on common lab practice, e.g., Phenomenex Luna C18, 5 µm, 4.6 x 250 mm)
-
Mobile Phase: (A specific gradient or isocratic system should be described, e.g., Acetonitrile:Water with 0.1% TFA)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
3. Procedure:
-
Inject a sample of the final formulated [¹¹C]this compound onto the HPLC system.
-
Monitor the chromatogram from both the UV and radioactivity detectors.
-
The retention time for [¹¹C]this compound is approximately 10-11 minutes.[3]
-
Calculate the radiochemical purity by integrating the area of the [¹¹C]this compound peak in the radioactivity chromatogram and expressing it as a percentage of the total integrated radioactivity.
-
Determine the chemical purity by comparing the UV chromatogram of the product with that of a reference standard.
Visualized Workflows
Caption: Quality control workflow for [¹¹C]this compound production.
Caption: Logical flow for troubleshooting low radiochemical yield.
References
- 1. researchgate.net [researchgate.net]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Improved synthesis of SV2A targeting radiotracer [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Kinetic evaluation and test–retest reproducibility of [11C]this compound, a novel radioligand for positron emission tomography imaging of synaptic vesicle glycoprotein 2A in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
addressing variability in UCB-J binding potential (BPND) measurements
Welcome to the technical support center for UCB-J PET imaging. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and sources of variability in this compound binding potential (BPND) measurements.
Frequently Asked Questions (FAQs)
Q1: What is a typical test-retest variability for this compound BPND measurements?
A1: The test-retest variability (TRV) for this compound binding potential (BPND) is generally low, indicating good reliability. For [11C]this compound, the mean absolute test-retest reproducibility for the volume of distribution (VT), a related measure, is reported to be between 3-9% across different brain regions[1]. Another study found the test-retest variability for BPND to be less than 15% (1 standard deviation)[2]. For the 18F-labeled version, [18F]this compound, the absolute test-retest variability for VT was found to be low at 5.8-6.2% in mice[3].
Q2: How does scan duration affect the reliability of BPND estimates?
A2: For [11C]this compound, a scan duration of 60 minutes has been shown to be sufficient to obtain reliable estimates for both plasma input and reference tissue models[2][4]. Shortening the acquisition time from 120 minutes to 60 minutes has a negligible effect on VT values[1]. Some studies suggest that for simplified quantification using standardized uptake value ratios (SUVR), a scan period of 60 to 90 minutes provides the best agreement with BPND[5][6].
Q3: Can physiological brain activity during the scan influence BPND measurements?
A3: Studies have shown that even with robust increases in regional blood flow due to brain activation, [11C]this compound binding measures (VT and BPND) remain stable[7]. This suggests that [11C]this compound binding is a direct measure of synaptic vesicle glycoprotein 2A (SV2A) density and is not significantly influenced by the level of synaptic activity during the scan[7].
Q4: What is the impact of partial volume effects on this compound BPND measurements?
A4: Partial volume effects, especially in studies involving patient populations with brain atrophy like Alzheimer's disease, can lead to an underestimation of the true reduction in SV2A density. The decrease in apparent tracer uptake can be a combination of gray matter atrophy and a decrease in SV2A in the remaining tissue[8]. Partial volume correction (PVC) is recommended to disentangle these effects and reveal the true change in SV2A[8]. For instance, in one study, the uncorrected difference in hippocampal VT between Alzheimer's patients and controls was 20%, while the difference in BPND was 27%[8].
Q5: Which kinetic model is most appropriate for analyzing this compound PET data?
A5: The one-tissue compartment model (1TCM) has been shown to well-describe the kinetics of [11C]this compound in many cases[1][7]. However, some studies have found that a two-tissue compartment model (2TCM) may be preferred in certain brain regions like the cerebellum and hippocampus[1]. The choice of the kinetic model can impact the BPND estimates, and it is advisable to evaluate the goodness-of-fit for the selected model.
Troubleshooting Guides
Issue 1: High Variability in BPND Measurements Across a Study Cohort
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Patient State | Standardize pre-scan conditions for all participants, including fasting state, caffeine intake, and rest period before scanning. While physiological activation doesn't seem to affect BPND, minimizing variability in patient state is good practice. |
| Head Motion | Implement head motion correction during image reconstruction. Visually inspect reconstructed images for motion artifacts. Provide clear instructions and comfortable head support to minimize patient movement during the scan. |
| Radiotracer Synthesis and Administration | Ensure consistent radiochemical purity and specific activity of the injected tracer across all scans. Use an automated infusion pump for consistent administration of the radiotracer over a standardized duration[1]. |
| Image Reconstruction Parameters | Use the same reconstruction algorithm and parameters (e.g., attenuation, scatter, and randoms correction) for all scans in a study to ensure consistency. |
| Choice of Reference Region | The selection of a stable reference region is crucial. The centrum semiovale (white matter) is often used as a reference region for this compound PET[2][9]. Ensure accurate and consistent delineation of the reference region across all subjects. |
| Kinetic Modeling inconsistencies | Apply the same kinetic model and software for all analyses. Ensure proper fitting of the model to the time-activity curves for each region of interest. |
Issue 2: Discrepancy Between Expected and Observed BPND Values
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Partial Volume Effects | In patient populations with known or suspected brain atrophy, apply a validated partial volume correction method to obtain more accurate BPND values[8]. |
| Incorrect Input Function | If using arterial blood sampling, ensure accurate measurement of the arterial input function, including metabolite correction. Errors in the input function will directly impact BPND estimates. |
| Inappropriate Reference Region | Verify that the chosen reference region has minimal specific binding of the tracer. In some disease states, the reference region itself might be affected, leading to biased BPND estimates. |
| Mass Dose Effects | Although unlikely with typical injected masses, ensure that the injected mass of this compound is low enough to avoid occupying a significant fraction of the SV2A binding sites, which could reduce the measured BPND. The injected mass should be kept consistent across subjects[1]. |
Quantitative Data Summary
Table 1: Test-Retest Variability of this compound PET Measurements
| Radiotracer | Parameter | Brain Region(s) | Test-Retest Variability (%) | Reference |
| [11C]this compound | VT | Across regions | 3 - 9 (absolute) | [1] |
| [11C]this compound | VT | Whole-brain grey matter | -2.2 ± 8.5 | [2] |
| [11C]this compound | BPND (SRTM) | Whole-brain grey matter | -8.0 ± 10.2 | [2] |
| [18F]this compound | VT | Across regions (mice) | 5.8 - 6.2 (absolute) | [3] |
Experimental Protocols
[11C]this compound PET Imaging Protocol (Example)
This protocol is a generalized summary based on common practices reported in the literature[1][7].
-
Subject Preparation:
-
Subjects should fast for at least 4 hours prior to the scan.
-
An intravenous catheter is placed for radiotracer injection and an arterial line for blood sampling (if required for the chosen kinetic model).
-
-
Radiotracer Synthesis:
-
[11C]this compound is synthesized as previously described in the literature.
-
Radiochemical purity and specific activity are determined before injection.
-
-
PET Scan Acquisition:
-
A transmission scan is performed for attenuation correction before the emission scan.
-
[11C]this compound is administered as an intravenous bolus or short infusion (e.g., over 1 minute)[1].
-
Dynamic PET data are acquired in list mode for 60-120 minutes.
-
Head motion is tracked using an optical system.
-
-
Arterial Blood Sampling (for plasma input models):
-
Arterial blood samples are collected at scheduled intervals throughout the scan.
-
Plasma is separated, and radioactivity is measured.
-
Metabolite analysis is performed to determine the fraction of unchanged radiotracer in plasma over time.
-
-
Image Reconstruction:
-
Dynamic emission data are reconstructed into a series of time frames.
-
Corrections for attenuation, scatter, randoms, and dead time are applied.
-
Head motion correction is applied.
-
-
Data Analysis:
-
Anatomical MRI is co-registered to the PET images for delineation of regions of interest (ROIs).
-
Time-activity curves (TACs) are generated for each ROI.
-
BPND is estimated using an appropriate kinetic model (e.g., 1TCM or 2TCM with arterial input function, or a reference tissue model like SRTM using the centrum semiovale as the reference region).
-
Visualizations
Caption: Experimental workflow for a typical this compound PET study.
Caption: Troubleshooting flowchart for high BPND variability.
Caption: Conceptual diagram of this compound binding to SV2A on synaptic vesicles.
References
- 1. Kinetic evaluation and test–retest reproducibility of [11C]this compound, a novel radioligand for positron emission tomography imaging of synaptic vesicle glycoprotein 2A in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Validation and noninvasive kinetic modeling of [11C]this compound PET imaging in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simplified Quantification of 11C-UCB-J PET Evaluated in a Large Human Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Binding of the synaptic vesicle radiotracer [11C]this compound is unchanged during functional brain activation using a visual stimulation task - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Partial volume correction analysis for 11C-UCB-J PET studies of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of Parametric Methods for [11C]this compound PET Imaging Using Subcortical White Matter as Reference Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
selection of an appropriate reference region for UCB-J PET analysis
This technical support center provides researchers, scientists, and drug development professionals with guidance on the selection of an appropriate reference region for synaptic vesicle glycoprotein 2A (SV2A) PET imaging with [¹¹C]UCB-J.
Frequently Asked Questions (FAQs)
Q1: What is a reference region and why is it crucial for [¹¹C]this compound PET analysis?
A1: In PET imaging, a reference region is an area of the brain that is considered to be devoid of or have negligible specific binding to the radiotracer. It is used to estimate the non-displaceable uptake of the tracer (uptake not related to the target). This estimation is essential for non-invasive quantification of the tracer's binding potential (BPND), which reflects the density of the target (in this case, SV2A). An inappropriate reference region can introduce significant bias into the quantitative results.
Q2: What are the most commonly considered reference regions for [¹¹C]this compound PET?
A2: The two most extensively investigated reference regions for [¹¹C]this compound PET are the centrum semiovale (CS) , a white matter region, and the cerebellum (specifically the whole cerebellum).[1]
Q3: Is the centrum semiovale (CS) a valid reference region?
A3: The centrum semiovale was initially proposed due to low SV2A concentrations found in preclinical studies.[2][3] However, human studies have demonstrated that the CS does exhibit some degree of specific [¹¹C]this compound binding.[2][3] Using the CS as a reference region can lead to a negative bias in BPND estimates of 35-55%.[2] Despite this, the CS may still be a useful general-purpose reference region because its total volume of distribution (VT) correlates well with the non-displaceable distribution volume (VND) in gray matter.[2][3]
Q4: When is the cerebellum a better choice than the centrum semiovale?
A4: The whole cerebellum is often preferred, particularly in studies of Alzheimer's disease.[4] Research has shown that in Alzheimer's disease, the disease-related differences in tracer distribution volume were non-significant and lower in the cerebellum compared to the centrum semiovale.[4] Furthermore, using the cerebellum as a reference region has been shown to result in lower coefficients of variation in quantitative analyses.[1][4]
Q5: Can the choice of reference region affect simplified quantification methods like SUVR?
A5: Yes. The Standardized Uptake Value Ratio (SUVR) is a simplified method that relies on the ratio of tracer uptake in a target region to a reference region. The choice of reference region will directly impact the SUVR values. Studies have validated the use of SUVR with both the centrum semiovale and the whole cerebellum as reference regions.[4][5] For accurate results, it is crucial to use an appropriate time window for the scan, with the 60-90 minute post-injection period often providing the best correlation with more complex kinetic models.[5]
Troubleshooting Guides
Issue 1: High variability in my quantitative results using the centrum semiovale as a reference region.
-
Possible Cause: The centrum semiovale is known to have some specific [¹¹C]this compound binding, which can vary between individuals.[2][3][6] Additionally, spill-in from adjacent gray matter with high radioactivity can affect the measurement.
-
Troubleshooting Steps:
-
Optimize ROI Definition: Ensure your region of interest (ROI) for the centrum semiovale is carefully drawn to minimize inclusion of gray matter voxels.[2][3]
-
Reconstruction Parameters: Investigate the impact of your PET image reconstruction parameters, such as the number of ordered subset expectation maximization (OS-EM) iterations. Increasing the number of iterations can improve the convergence of values in the CS ROI.[2][3]
-
Consider an Alternative Reference Region: If variability remains high, consider using the whole cerebellum as the reference region, especially if your study involves a patient population where the cerebellum is less likely to be affected by the disease pathology.[1][4]
-
Issue 2: My BPND values seem unexpectedly low when using the centrum semiovale.
-
Possible Cause: The known specific binding in the centrum semiovale leads to an overestimation of the non-displaceable uptake, which in turn results in a negative bias and underestimation of the BPND in target regions.[2]
-
Troubleshooting Steps:
-
Acknowledge the Bias: Be aware of this inherent negative bias (potentially 35-55%) and report it in your findings.[2]
-
Cross-validation: If feasible, perform a subset of studies with arterial blood sampling to obtain a "gold standard" measurement of VND and quantify the bias in your reference region approach.
-
Utilize Cerebellum: Re-analyze your data using the whole cerebellum as the reference region and compare the results.
-
Data Presentation
Table 1: Comparison of Potential Reference Regions for [¹¹C]this compound PET
| Feature | Centrum Semiovale (CS) | Whole Cerebellum | Pons |
| Tissue Type | White Matter | Primarily Gray Matter | Brainstem |
| SV2A Density | Low, but some specific binding observed in humans.[2][3][6] | Generally considered to have low and stable SV2A density in certain pathologies like Alzheimer's.[4] | Contains slight concentrations of SV2A.[2] |
| Bias in BPND | Negative bias of approximately 35-55%.[2] | Lower bias reported in specific disease contexts like Alzheimer's.[4] | High baseline VT and significant specific binding.[2] |
| Advantages | Widely investigated; VT correlates with gray matter VND.[2][3] | Preferred in Alzheimer's disease studies due to less disease-related changes; lower coefficient of variation.[4] | Not generally recommended. |
| Disadvantages | Presence of specific binding introduces bias.[2][3] | May not be suitable for all neurological conditions. | Significant specific binding makes it unsuitable as a reference region.[2] |
Experimental Protocols
Protocol 1: [¹¹C]this compound PET Imaging for Synaptic Density Quantification
-
Subject Preparation:
-
Subjects should fast for at least 4 hours prior to the scan.
-
An intravenous line should be placed for radiotracer injection.
-
For studies requiring arterial blood sampling, an arterial line should be placed.
-
-
Radiotracer Injection:
-
A bolus injection of [¹¹C]this compound (typical dose: 553 ± 199 MBq) is administered over 1 minute.[4]
-
-
PET Scan Acquisition:
-
Dynamic PET scanning is initiated at the time of injection and continues for 90 minutes.[4][5]
-
Data is typically reconstructed into multiple frames (e.g., 6 x 0.5 min, 3 x 1 min, 2 x 2 min, 16 x 5 min).[4]
-
Corrections for attenuation, scatter, randoms, and motion should be applied during reconstruction.
-
-
Image Analysis:
-
Kinetic Modeling (with arterial input function):
-
Analyze regional time-activity curves using a one-tissue compartment model (1TCM) or a two-tissue compartment model (2TCM) to estimate the total volume of distribution (VT).[7]
-
-
Reference Region-Based Analysis:
-
Define regions of interest (ROIs) for target areas and the selected reference region (e.g., whole cerebellum or centrum semiovale) on co-registered MRI scans.
-
Calculate the distribution volume ratio (DVR) using a simplified reference tissue model (SRTM) or calculate the SUVR for a specific time window (e.g., 60-90 minutes).[4][5]
-
-
Visualizations
Caption: Decision workflow for selecting a reference region in [¹¹C]this compound PET studies.
Caption: Experimental workflow for a typical [¹¹C]this compound PET study.
References
- 1. SV2A PET imaging in human neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of a white matter reference region for 11C-UCB-J PET quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of a white matter reference region for 11C-UCB-J PET quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Simplified Quantification of 11C-UCB-J PET Evaluated in a Large Human Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic evaluation and test–retest reproducibility of [11C]this compound, a novel radioligand for positron emission tomography imaging of synaptic vesicle glycoprotein 2A in humans - PMC [pmc.ncbi.nlm.nih.gov]
strategies to improve signal-to-noise ratio in [11C]UCB-J imaging
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the signal-to-noise ratio (SNR) in [11C]UCB-J positron emission tomography (PET) imaging.
Troubleshooting Guide
This guide addresses specific issues that can lead to a suboptimal SNR during [11C]this compound imaging experiments.
Issue 1: High Noise Levels in Reconstructed Images
-
Question: My reconstructed [11C]this compound PET images are excessively noisy. What are the potential causes and how can I mitigate this?
-
Answer: High noise levels in PET images, especially with 11C-labeled tracers, can stem from several factors. A primary cause is often a low number of detected coincidence events, which can be due to a reduced injected dose of the radiotracer. While dose reduction is sometimes necessary to minimize radiation exposure, it inherently leads to noisier data.
Recommended Solutions:
-
Advanced Image Reconstruction: Move beyond standard filtered back-projection (FBP) methods. Iterative reconstruction algorithms like Ordered Subset Expectation Maximization (OSEM) are a good starting point. For further improvements, consider algorithms that incorporate point spread function (PSF) modeling (OSEM-PSF), which can enhance spatial resolution and contrast.
-
Post-Reconstruction Denoising: Apply advanced denoising techniques after image reconstruction. Methods based on artificial neural networks (ANNs) have proven highly effective in suppressing noise in reduced-dose dynamic brain PET imaging while preserving the local mean intensities. An ANN-based approach can achieve significant noise reduction, potentially equivalent to a substantial increase in the injected dose. Another powerful technique is the Total Variation (TV) algorithm, which is also effective in reducing noise in nuclear medicine images.
-
Spatiotemporal Filtering: For dynamic [11C]this compound scans, leveraging the temporal information across frames can significantly reduce noise. A combined approach using a cascade ANN with a highly constrained back-projection (HYPR) scheme can achieve substantial noise reduction in both dynamic frames and the resulting parametric images.
-
Issue 2: Inaccurate Quantification of Synaptic Density
-
Question: I am concerned that my efforts to reduce noise are biasing the quantitative accuracy of my [11C]this compound binding potential (BPND) or distribution volume (VT) estimates. How can I ensure my results remain accurate?
-
Answer: This is a critical concern, as aggressive noise reduction can sometimes lead to a loss of true signal and introduce bias.
Recommended Solutions:
-
Validated Denoising Methods: Employ denoising techniques that have been validated to introduce minimal bias. Studies have shown that ANN-based methods, particularly when combined with HYPR, can achieve significant noise reduction with very low bias in tracer uptake and distribution volume images.[1][2]
-
Kinetic Modeling: Whenever possible, use full kinetic modeling with arterial blood sampling to estimate VT. This method is considered the gold standard for quantification.[3] However, this is not always feasible.
-
Simplified Quantification with Late-Time Windows: If arterial sampling is not an option, simplified methods like the Standardized Uptake Value Ratio (SUVR) can be used. For [11C]this compound, a scan period of 60 to 90 minutes after injection provides the best agreement between SUVR and BPND.[3] The high brain uptake of [11C]this compound helps to maintain a good signal even at these later time points.[3]
-
Issue 3: Image Blurring and Motion Artifacts
-
Question: My [11C]this compound images appear blurred, which I suspect is due to patient head motion during the long scan. How can I correct for this?
-
Answer: Head motion during the scan is a significant source of image degradation, leading to blurring and reduced SNR.
Recommended Solutions:
-
Motion Tracking and Correction: Implement real-time motion tracking using optical systems. This allows for prospective or retrospective correction of motion artifacts. For simultaneous PET/MRI, motion information from the MRI can be used to correct the PET data.
-
Frame-Based Alignment: If real-time tracking is not available, perform frame-by-frame alignment of the dynamic PET images using image registration software. This can significantly ameliorate the impact of patient motion.[4]
-
Head Fixation: Use head holders and other fixation devices to minimize patient movement during the scan.
-
Frequently Asked Questions (FAQs)
Data Acquisition
-
Q1: What is the optimal injected dose for [11C]this compound to balance SNR and radiation safety?
-
A1: The injected dose is often determined by institutional guidelines and the specific imaging protocol. While higher doses improve SNR, the principle of "As Low As Reasonably Achievable" (ALARA) should be followed. Modern denoising techniques, such as those using ANNs, can allow for significant dose reductions (e.g., to 1/10th of the standard dose) while maintaining or even enhancing the quality of the final parametric images.[5]
-
-
Q2: What is the recommended scan duration for [11C]this compound imaging?
-
Q3: How should I structure the framing protocol for a dynamic [11C]this compound scan?
-
A3: A typical dynamic framing protocol for [11C]this compound includes a series of short frames at the beginning of the scan to capture the rapid initial kinetics, followed by progressively longer frames. An example protocol is: 6 x 0.5 min, 3 x 1 min, 2 x 2 min, and 16 x 5 min, for a total of 90 minutes.[3]
-
Image Reconstruction and Processing
-
Q4: Which image reconstruction algorithm is best for [11C]this compound studies?
-
A4: Iterative reconstruction algorithms like OSEM are standard. For higher quality images, consider using OSEM with PSF correction. The MOLAR algorithm is also frequently used for [11C]this compound reconstruction.[3] For low-dose scans, reconstruction should be followed by advanced denoising.
-
-
Q5: Can I use machine learning to improve my [11C]this compound image quality?
-
A5: Yes, machine learning, particularly deep learning and ANNs, is a powerful tool for denoising [11C]this compound images, especially when working with reduced-dose data. These methods can be trained to distinguish between signal and noise, leading to significant improvements in SNR with minimal bias.[1][5]
-
Quantitative Data Summary
The following tables summarize the performance of various strategies for improving SNR in [11C]this compound imaging.
| Method | Noise Reduction | Bias | Equivalent Dose Increase | Reference |
| Artificial Neural Network (ANN) | ~25% (EnNSD reduction) | Low | ~40% | |
| ANN + HYPR | 80% (in dynamic frames) | -2% (in dynamic frames) | 11-fold | [1][2] |
| Cascade ANN | Significant enhancement in group separability at 1/10th dose | Minimal | Not specified | [5] |
Experimental Protocols
Protocol 1: ANN-Based Denoising for Reduced-Dose [11C]this compound Imaging
-
Data Acquisition: Acquire PET data in list-mode for at least 60-120 minutes following the injection of [11C]this compound.[5]
-
Reduced-Dose Simulation: Generate synthetic reduced-dose datasets by randomly subsampling the full-dose list-mode data (e.g., creating 1/10th count datasets).[1][5]
-
Image Reconstruction: Reconstruct both the full-dose and reduced-dose data into dynamic frames using an algorithm like MOLAR.[5]
-
ANN Training:
-
Extract a large number of 3D image patches from a dynamic frame of the reduced-dose data of one subject (training input).
-
Extract the corresponding patches from the full-dose data of the same subject (training output).
-
Train a fully-connected feedforward ANN to learn the mapping from the noisy (reduced-dose) patches to the clean (full-dose) patches.
-
-
Denoising Application: Apply the trained ANN to the dynamic frames of other subjects' reduced-dose data to suppress noise.
-
Kinetic Parameter Estimation: Perform kinetic modeling on the denoised dynamic images to obtain parametric maps (e.g., VT).
Visualizations
Caption: Workflow for optimizing SNR in [11C]this compound PET imaging.
Caption: Decision tree for troubleshooting low SNR issues.
References
- 1. optimizing-a-feature-based-motion-tracking-system-for-prospective-head-motion-estimation-in-mri-and-pet-mri - Ask this paper | Bohrium [bohrium.com]
- 2. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of [11C]UCB-J and [18F]UCB-H for SV2A PET Imaging
A Comprehensive Guide for Researchers and Drug Development Professionals
The synaptic vesicle glycoprotein 2A (SV2A) has emerged as a crucial biomarker for quantifying synaptic density in the living brain, offering profound insights into the pathophysiology of various neurological and psychiatric disorders. Positron Emission Tomography (PET) imaging with radiotracers targeting SV2A allows for the non-invasive in vivo assessment of synaptic integrity. Among the available radioligands, [11C]UCB-J and [18F]UCB-H are two of the most widely utilized. This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal tracer for their specific research needs.
Performance Characteristics at a Glance
A summary of the key quantitative data for [11C]this compound and [18F]UCB-H is presented below, offering a direct comparison of their properties.
| Parameter | [11C]this compound | [18F]UCB-H |
| Radionuclide | Carbon-11 (¹¹C) | Fluorine-18 (¹⁸F) |
| Half-life | 20.4 minutes | 109.8 minutes |
| Binding Affinity (Kd) | ~3.4 nM (in vivo)[1] | Not explicitly found in searches |
| Binding Potential (BPND) | Higher than [18F]UCB-H | Lower than [11C]this compound |
| Radiochemical Yield | 11 ± 4% (original method)[1], 39 ± 5% (improved method)[2] | 34 ± 2% |
| Molar Activity (Am) | 566.1 ± 266 GBq/µmol[1] | 54 ± 32 GBq/µmol[3] |
| Radiochemical Purity | >99%[1][2] | >98%[3] |
| Effective Dose (mSv/MBq) | ~0.0054 (adults)[4] | ~0.0154 (adult males)[5] |
Delving into the Details: A Comparative Analysis
Radiophysical Properties and Practical Implications:
The most significant difference between the two tracers lies in their radioisotope. [11C]this compound is labeled with Carbon-11, which has a short half-life of 20.4 minutes. This necessitates an on-site cyclotron for production and allows for multiple scans in the same subject on the same day. In contrast, [18F]UCB-H utilizes Fluorine-18, with a much longer half-life of 109.8 minutes. This longer half-life permits centralized production and distribution to facilities without a cyclotron, offering greater logistical flexibility. However, it also results in a higher radiation dose to the subject per unit of injected activity.[4][5]
Binding Characteristics and Imaging Performance:
Preclinical and clinical studies have consistently demonstrated that [11C]this compound exhibits a higher specific binding signal, quantified as the binding potential (BPND), compared to [18F]UCB-H. This translates to better image contrast and a more robust quantification of SV2A density. While both tracers show high uptake in grey matter, consistent with the known distribution of SV2A, the lower non-specific binding of [11C]this compound contributes to its superior signal-to-noise ratio.
Experimental Methodologies
A comprehensive understanding of the experimental protocols is crucial for interpreting the comparative data and for designing future studies.
Radiosynthesis and Quality Control
[11C]this compound Synthesis:
The radiosynthesis of [11C]this compound is typically achieved through a palladium-mediated cross-coupling reaction using [11C]methyl iodide.[6] An improved one-step method utilizing a THF-water solvent system has been reported to significantly increase the radiochemical yield to 39 ± 5%.[2]
-
Precursor: Trifluoroborate-substituted this compound analogue
-
Radiolabeling Agent: [11C]Methyl iodide
-
Reaction Conditions: Heated at 70°C for 4 minutes in the presence of a palladium complex and potassium carbonate.[2]
-
Purification: Semi-preparative High-Performance Liquid Chromatography (HPLC).
-
Quality Control: Radiochemical purity is assessed by analytical HPLC, and molar activity is determined. Residual palladium levels are also measured to ensure they are within acceptable limits.[7]
[18F]UCB-H Synthesis:
[18F]UCB-H is synthesized via a one-step nucleophilic substitution reaction on a pyridyliodonium salt precursor.[8]
-
Precursor: Pyridyliodonium salt
-
Radiolabeling Agent: [18F]Fluoride
-
Purification: The product is purified using HPLC.
-
Formulation: Typically formulated in a saline solution containing a small amount of ethanol for injection.[3]
-
Quality Control: Radiochemical purity and molar activity are determined using standard analytical techniques.
PET Imaging Protocols
[11C]this compound PET Imaging:
-
Injected Dose: Typically around 141 ± 42 MBq for non-human primate studies and up to 740 MBq for human studies.[1]
-
Scan Duration: Dynamic scans are acquired for 90-120 minutes.[1][9]
-
Data Acquisition: List-mode data is acquired and binned into a series of time frames.[1]
-
Data Analysis: Quantification is often performed using a one-tissue compartment model (1TC) with an arterial input function to estimate the volume of distribution (VT).[9] Simplified methods using a reference region, such as the centrum semiovale, to calculate the standardized uptake value ratio (SUVR) have also been validated for the 60-90 minute post-injection period.[10][11]
[18F]UCB-H PET Imaging:
-
Injected Dose: Approximately 140 ± 20 MBq in preclinical rat studies and 144.5 ± 7.1 MBq in human studies.[5][12]
-
Scan Duration: Dynamic scans are typically acquired for at least 60 minutes.[12]
-
Data Analysis: Similar to [11C]this compound, kinetic modeling with an arterial input function can be used. Logan graphical analysis is also a common method to determine VT.[12]
Visualizing the Underlying Biology and Experimental Processes
To further clarify the context of SV2A imaging, the following diagrams illustrate the SV2A signaling pathway and a typical experimental workflow for PET imaging studies.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Improved synthesis of SV2A targeting radiotracer [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pharmacokinetics of [18F]UCB-H revisited in the healthy non-human primate brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human biodistribution and dosimetry of [11C]-UCB-J, a PET radiotracer for imaging synaptic density - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biodistribution and Radiation Dosimetry for the Novel SV2A Radiotracer [(18)F]UCB-H: First-in-Human Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Simplified 11C-UCB-J PET quantification evaluated in Alzheimer’s disease, epilepsy, and healthy individuals | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 10. Simplified Quantification of 11C-UCB-J PET Evaluated in a Large Human Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
A Head-to-Head Comparison of Synaptic Density PET Tracers: [¹¹C]UCB-J and [¹⁸F]SDM-8
A comprehensive guide for researchers and drug development professionals on the performance and experimental protocols of two leading radiotracers for imaging synaptic vesicle glycoprotein 2A (SV2A).
The in vivo quantification of synaptic density is a critical tool in neuroscience research and the development of therapeutics for a range of neurological and psychiatric disorders. The synaptic vesicle glycoprotein 2A (SV2A) has emerged as a reliable biomarker for synaptic density, and positron emission tomography (PET) imaging with selective radiotracers provides a non-invasive method for its measurement. [¹¹C]UCB-J was the first tracer to demonstrate excellent properties for this purpose. However, the short half-life of carbon-11 (20.4 minutes) presents logistical challenges for widespread clinical use. This has led to the development of fluorine-18 labeled alternatives, such as [¹⁸F]SDM-8 (also known as [¹⁸F]SynVesT-1), which offers the advantage of a longer half-life (109.8 minutes), allowing for centralized production and distribution.
This guide provides a detailed head-to-head comparison of the preclinical and clinical performance of [¹¹C]this compound and [¹⁸F]SDM-8, supported by experimental data and protocols.
Quantitative Data Presentation
The following tables summarize the key quantitative parameters of [¹¹C]this compound and [¹⁸F]SDM-8 from head-to-head comparison studies in both non-human primates and humans.
Table 1: In Vitro and Preclinical Comparison
| Parameter | [¹¹C]this compound | [¹⁸F]SDM-8 | Species | Reference |
| Binding Affinity (Ki, nM) | 6.3 | 0.58 | Human | [1] |
| Lipophilicity (logD) | 2.46 | 2.32 | - | [1] |
| Plasma Free Fraction (fP) | 0.43 ± 0.02 | 0.43 ± 0.02 | Rhesus Monkey | [1] |
| Parent Fraction in Plasma @ 30 min | 47 ± 12% | 42 ± 13% | Rhesus Monkey | [1] |
Table 2: Clinical Performance in Humans
| Parameter | [¹¹C]this compound | [¹⁸F]SDM-8 | Notes | Reference |
| Injected Activity (MBq) | - | 177.7 ± 9.7 | First-in-human study | [2] |
| Injected Mass (µg) | - | 0.21 ± 0.06 | First-in-human study | [2] |
| Plasma Free Fraction (fP) | 0.32 ± 0.01 | 0.30 ± 0.02 | Healthy volunteers | [2] |
| Parent Fraction in Plasma @ 30 min | 27 ± 9% | 25 ± 6% | Healthy volunteers | [2] |
| Peak SUV (Putamen) | ~8 | ~10 | - | [2] |
| Mean K₁ (mL/cm³/min) | 0.10 - 0.33 | 0.10 - 0.38 | Range across brain regions | [2] |
| Mean Vᴛ (mL/cm³) | Similar to [¹⁸F]SDM-8 | 3.8 - 19.4 | Range across brain regions | [2] |
| Mean BPɴᴅ | ~42% lower than [¹⁸F]SDM-8 | Higher than [¹¹C]this compound | A measure of specific binding | [2] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and comparison. Below are summaries of the synthesis and imaging protocols.
Radiotracer Synthesis
[¹¹C]this compound Synthesis:
The radiosynthesis of [¹¹C]this compound is typically achieved via a Suzuki-Miyaura cross-coupling reaction. This involves the reaction of [¹¹C]methyl iodide with a pyridyl trifluoroborate precursor in the presence of a palladium catalyst. Several optimizations of this method have been published to improve radiochemical yield and reduce impurities.
[¹⁸F]SDM-8 Synthesis:
[¹⁸F]SDM-8 is synthesized through nucleophilic fluorination. One successful method involves a copper-mediated radiofluorination of a boronic ester precursor. Another approach utilizes a trimethyltin precursor. The choice of precursor and reaction conditions can influence the radiochemical yield.
PET Imaging Protocol (First-in-Human Study of [¹⁸F]SDM-8)
-
Subjects: Healthy volunteers.
-
Scanner: High Resolution Research Tomograph (HRRT).
-
Scan Duration: 120 minutes.
-
Arterial Blood Sampling: Performed for metabolite analysis and to generate an arterial input function.
-
Data Analysis: Regional time-activity curves were generated using individual subject's MRI for anatomical reference. These curves were then fitted with one-tissue and two-tissue compartment models to derive the regional distribution volume (Vᴛ).
Mandatory Visualization
The following diagrams illustrate key processes and relationships described in this guide.
Head-to-Head Performance Summary
Both [¹¹C]this compound and [¹⁸F]SDM-8 are excellent radiotracers for imaging SV2A in the brain. [¹¹C]this compound has been extensively validated and used in numerous clinical studies. [¹⁸F]SDM-8 has emerged as a highly promising alternative with comparable, and in some aspects superior, imaging characteristics.
The most significant advantage of [¹⁸F]SDM-8 is its longer half-life, which facilitates its use in multi-center clinical trials and routine clinical settings. Furthermore, first-in-human studies have demonstrated that [¹⁸F]SDM-8 provides a higher specific binding signal (BPɴᴅ) compared to [¹¹C]this compound, which could lead to improved sensitivity for detecting changes in synaptic density.[1][2] While the total distribution volume (Vᴛ) is similar for both tracers, the higher binding potential of [¹⁸F]SDM-8 is a notable advantage.[2]
References
A Comparative Guide to Alternative PET Tracers for SV2A Imaging Beyond UCB-J
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative Positron Emission Tomography (PET) tracers for imaging the Synaptic Vesicle Glycoprotein 2A (SV2A), a key biomarker for synaptic density. While [11C]UCB-J has been a foundational tool in this field, the development of several 18F-labeled tracers offers advantages in terms of half-life, accessibility, and potentially improved imaging characteristics. This document presents a detailed analysis of the performance of these alternatives, supported by experimental data, to aid researchers in selecting the optimal tracer for their preclinical and clinical studies.
Performance Comparison of SV2A PET Tracers
The following tables summarize the key quantitative data for [11C]this compound and its principal alternatives. Data is compiled from preclinical and clinical studies to provide a comprehensive overview.
Table 1: In Vitro Binding Characteristics
| Tracer | Chemical Name | Radionuclide | Binding Affinity (Ki, nM) | Lipophilicity (LogD) | Plasma Free Fraction (fP, %) |
| [11C]this compound | (R)-1-((3-(methyl-11C)pyridin-4-yl)methyl)-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one | Carbon-11 | 0.27[1] | 2.46[2] | 46[2][3] |
| [18F]SynVesT-1 | (R)-4-(3,5-difluorophenyl)-1-((4-(2-[18F]fluoroethoxy)pyridin-3-yl)methyl)pyrrolidin-2-one | Fluorine-18 | 3.1[2] | 2.32[2] | 43[2][3] |
| [18F]SynVesT-2 | (R)-4-(3-[18F]fluorophenyl)-1-((3-methylpyridin-4-yl)methyl)pyrrolidin-2-one | Fluorine-18 | 8.6[2] | 2.17[4] | 41[2][3][4] |
| [18F]SDM-16 | (R)-4-(3,5-difluorophenyl)-1-((2-methyl-1H-imidazol-1-yl)methyl)pyrrolidin-2-one | Fluorine-18 | 0.9[3][5] | 1.65[2] | 69[2][3][5] |
| [18F]UCB-H | (S)-2-((4-(3-[18F]fluoropropyl)piperazin-1-yl)methyl)isoindolin-1-one | Fluorine-18 | ~1.6 (pIC50 = 7.8)[6] | 2.31[2] | 43[2][3] |
Note: Ki values for [11C]this compound, [18F]SynVesT-1, [18F]SynVesT-2, and [18F]SDM-16 are from a head-to-head comparison study using human frontal cortex tissue homogenate, providing a reliable relative comparison.[2]
Table 2: In Vivo Performance in Non-Human Primates
| Tracer | Species | Total Distribution Volume (VT, mL/cm³) | Nondisplaceable Binding Potential (BPND) | Key Pharmacokinetic Properties |
| [11C]this compound | Rhesus Macaque | High (e.g., Putamen: ~15) | High | Fast kinetics, peak uptake ~30 min.[1] |
| [18F]SynVesT-1 | Rhesus Macaque | High (e.g., Putamen: ~19) | Higher than [11C]this compound | Fast and reversible kinetics, similar to [11C]this compound. |
| [18F]SynVesT-2 | Rhesus Macaque | Moderate (e.g., Putamen: ~8) | Slightly lower than [11C]this compound | Faster kinetics than [11C]this compound and [18F]SynVesT-1.[7] |
| [18F]SDM-16 | Rhesus Macaque | Very High (e.g., Cingulate Cortex: 31.3)[3] | High | Slower kinetics but highest metabolic stability.[3] |
| [18F]UCB-H | Rhesus Macaque | High (e.g., Cingulate Cortex: 16.5)[8] | Moderate | Fast kinetics, peak uptake <15 min.[8] |
Table 3: In Vivo Performance in Humans
| Tracer | Total Distribution Volume (VT, mL/cm³) (Putamen) | Nondisplaceable Binding Potential (BPND) (Putamen) | Test-Retest Variability (VT) | Key Findings |
| [11C]this compound | ~17 | ~4.0 | ~5% | Well-validated, but short half-life limits widespread use. |
| [18F]SynVesT-1 | ~19.3 | ~4.5 | ~5% | Excellent properties, higher BPND than [11C]this compound.[9] |
| [18F]SynVesT-2 | ~7.6[7] | ~3.06[7] | 6.0% ± 3.6%[7] | Faster kinetics allowing for shorter scan times.[7] |
| [18F]SDM-16 | Data not yet available | Data not yet available | Data not yet available | Promising preclinical data, human studies are anticipated. |
| [18F]UCB-H | Lower than other tracers | Lower specific binding signal | ~10% (in rats)[10][11] | First 18F SV2A tracer, but with higher non-specific binding. |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of findings. Below are generalized protocols for key experiments cited in the development and evaluation of these SV2A PET tracers.
Radiosynthesis
The synthesis of these radiotracers is a critical step. While specific details vary, a general workflow is outlined below.
Protocol for [18F]SynVesT-1 Synthesis (Automated GMP Procedure): [12][13][14]
-
[18F]Fluoride Production: [18F]Fluoride is produced via the 18O(p,n)18F nuclear reaction in a cyclotron.
-
[18F]Fluoride Trapping and Elution: The aqueous [18F]fluoride is trapped on an anion exchange cartridge and eluted with a solution of potassium carbonate and Kryptofix 2.2.2.
-
Azeotropic Drying: The solvent is removed by azeotropic distillation with acetonitrile.
-
Radiofluorination: The dried [18F]fluoride/K2.2.2 complex is reacted with the trimethylstannyl precursor of SynVesT-1 (Me3Sn-SDM-8) in the presence of a copper mediator and pyridine in N,N-dimethylacetamide at 110°C for 20 minutes.
-
Purification: The crude reaction mixture is purified by semi-preparative high-performance liquid chromatography (HPLC).
-
Formulation: The collected HPLC fraction containing [18F]SynVesT-1 is diluted with sterile water and reformulated using solid-phase extraction (SPE). The final product is formulated in a sterile, pyrogen-free solution suitable for intravenous injection.
-
Quality Control: The final product undergoes rigorous quality control testing, including assessment of radiochemical and enantiomeric purity, molar activity, residual solvents, pH, sterility, and endotoxin levels.
In Vitro Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of the tracers for SV2A.
Protocol:
-
Tissue Preparation: Human or animal brain tissue (e.g., frontal cortex) is homogenized in a suitable buffer.
-
Incubation: The tissue homogenate is incubated with a known concentration of a radiolabeled ligand with high affinity for SV2A (e.g., [3H]this compound) and varying concentrations of the non-radiolabeled competitor tracer.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo PET Imaging in Humans
This protocol outlines the typical procedure for a human PET imaging study with an SV2A tracer.
-
Subject Preparation: Subjects are typically fasted for at least 4 hours prior to the scan. An intravenous line is inserted for tracer injection and another for arterial blood sampling.
-
Tracer Administration: The radiotracer (e.g., [18F]SynVesT-1) is administered as an intravenous bolus injection.
-
PET Data Acquisition: Dynamic PET scanning is performed for 90-120 minutes immediately following tracer injection.
-
Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer and its metabolites in plasma, which serves as the input function for kinetic modeling.
-
Image Reconstruction and Analysis: PET images are reconstructed and co-registered with the subject's MRI for anatomical localization. Time-activity curves (TACs) are generated for various brain regions of interest.
-
Kinetic Modeling: The TACs and the arterial input function are fitted to a pharmacokinetic model (e.g., one-tissue or two-tissue compartment model) to estimate parameters such as the total distribution volume (VT) and the nondisplaceable binding potential (BPND).[16][17][18]
Discussion and Future Directions
The development of 18F-labeled SV2A PET tracers represents a significant advancement in the field of synaptic imaging.
-
[18F]SynVesT-1 ([18F]SDM-8) has emerged as a leading alternative to [11C]this compound, demonstrating comparable or even superior imaging properties in humans with the logistical advantage of a longer half-life.[9]
-
[18F]SynVesT-2 ([18F]SDM-2) offers the unique advantage of faster kinetics, which may allow for shorter scan durations, a significant benefit in clinical settings.[7]
-
[18F]SDM-16 shows exceptional promise in preclinical studies with the highest binding affinity and metabolic stability of the currently evaluated tracers.[3][5] Its performance in humans is eagerly awaited.
-
[18F]UCB-H , as the first 18F-labeled SV2A tracer, paved the way for these newer agents but is generally considered to have a lower specific-to-nonspecific binding ratio.[6]
The choice of tracer will depend on the specific research question, available resources, and the desired imaging protocol. For longitudinal studies and multi-center trials, the 18F-labeled tracers offer clear advantages over [11C]this compound. As research progresses, head-to-head comparison studies in various patient populations will be crucial to fully elucidate the relative strengths and weaknesses of each of these promising neuroimaging tools. The continued development of novel SV2A tracers with optimized properties will undoubtedly further enhance our ability to study synaptic integrity in health and disease.
References
- 1. | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. A metabolically stable PET tracer for imaging synaptic vesicle protein 2A: synthesis and preclinical characterization of [18F]SDM-16 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evaluating the In Vivo Specificity of [18F]UCB-H for the SV2A Protein, Compared with SV2B and SV2C in Rats Using microPET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First-in-Human Study of 18F-SynVesT-2: An SV2A PET Imaging Probe with Fast Brain Kinetics and High Specific Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. First-in-Human Evaluation of 18F-SynVesT-1, a Radioligand for PET Imaging of Synaptic Vesicle Glycoprotein 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of 18F-UCB-H as a novel PET tracer for synaptic vesicle protein 2A in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. m.youtube.com [m.youtube.com]
Validating Synaptic Density Measurements: A Comparative Guide to [11C]UCB-J PET and Post-Mortem Autoradiography
For researchers, scientists, and drug development professionals, accurately quantifying synaptic density is crucial for understanding the pathophysiology of neurological disorders and evaluating the efficacy of novel therapeutics. The positron emission tomography (PET) tracer [11C]UCB-J, which targets the synaptic vesicle glycoprotein 2A (SV2A), has emerged as a leading in-vivo biomarker for synaptic density. However, the validation of these in-vivo findings with established post-mortem techniques is a critical step in the research pipeline. This guide provides a comprehensive comparison of [11C]this compound PET imaging with post-mortem autoradiography, supported by experimental data and detailed protocols.
This guide will objectively compare the performance of in-vivo [11C]this compound PET with the gold-standard ex-vivo method of [3H]this compound autoradiography. Additionally, alternative validation methods will be discussed to provide a broader context for experimental design.
Quantitative Comparison of In-Vivo and Ex-Vivo Methods
A direct comparison of in-vivo [11C]this compound PET and ex-vivo [3H]this compound autoradiography reveals a strong correlation, supporting the use of the PET tracer as a reliable measure of SV2A density.
| Parameter | [11C]this compound PET | [3H]this compound Autoradiography | Correlation (r-value) | Reference |
| SV2A Reduction in Spinal Cord Injury (Rat Model) | -49.0 ± 8.1% (1 week post-SCI) | -82.1 ± 22.8% (at epicenter) | 0.92 | [1][2] |
| SV2A Binding in Hippocampus (Alzheimer's Disease Mouse Model vs. Wild Type) | Significantly lower SUVR(WB) in APP/PS1 mice (1.11 ± 0.04 vs. 1.15 ± 0.02) | Not directly reported in the same study, but PET findings replicated previous ex-vivo data. | Not Applicable | [3] |
| SV2A Occupancy by Levetiracetam | ~65-80% blockade observed | Used to confirm specificity of [3H]this compound binding | High concordance in specificity | [1] |
SUVR(WB): Standardized Uptake Value Ratio, normalized to whole brain.
Alternative Validation Methods
While autoradiography is the most direct comparison, other techniques can also be employed to validate [11C]this compound PET findings by measuring SV2A protein levels.
| Method | Principle | Advantages | Disadvantages |
| Immunohistochemistry (IHC) | Uses antibodies to visualize the location and distribution of SV2A protein in tissue sections. | Provides high-resolution anatomical detail and cellular localization. | Quantification can be challenging and less precise than radioligand-based methods. |
| Western Blotting | Separates proteins by size and uses antibodies to quantify the total amount of SV2A protein in a tissue homogenate. | Highly quantitative for total protein levels. | Lacks spatial information; does not provide regional distribution. |
| ELISA (Enzyme-Linked Immunosorbent Assay) | A plate-based assay to quantify the amount of SV2A protein in a sample. | High-throughput and quantitative. | Lacks spatial information. |
Experimental Protocols
Detailed methodologies are essential for reproducible and comparable results. Below are summarized protocols for the key experiments discussed.
[11C]this compound PET Imaging in Rodents
-
Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and maintain body temperature. Place a catheter for radiotracer injection.
-
Radiotracer Administration: Inject a bolus of [11C]this compound intravenously.
-
PET Scan Acquisition: Acquire dynamic PET data for 60-90 minutes.[4]
-
Image Reconstruction and Analysis: Reconstruct the dynamic PET data. Co-register the PET images with a T1-weighted MRI for anatomical reference.
-
Kinetic Modeling: Generate time-activity curves (TACs) for various brain regions. Use a suitable kinetic model (e.g., one-tissue compartment model) to estimate the volume of distribution (VT), which is proportional to SV2A density.[5] Alternatively, for simplified quantification, calculate the Standardized Uptake Value Ratio (SUVR) for a time window of 60-90 minutes post-injection, using a reference region with low specific binding like the centrum semiovale.[4][6]
Post-Mortem [3H]this compound Autoradiography
-
Tissue Preparation: Following the final PET scan, euthanize the animal and rapidly extract the brain. Freeze the brain and section it into thin slices (e.g., 20 µm) using a cryostat.
-
Incubation: Incubate the brain sections with a solution containing [3H]this compound (e.g., 3 nM) to label the SV2A binding sites.[7]
-
Washing: Wash the sections to remove unbound radioligand.
-
Exposure: Appose the dried sections to a phosphor imaging plate or autoradiographic film along with radioactive standards for a set period.
-
Image Acquisition and Analysis: Scan the imaging plate or film to generate a digital autoradiogram. Quantify the radioactivity in different brain regions by comparing the signal intensity to the radioactive standards. Non-specific binding is determined by incubating adjacent sections with an excess of a blocking agent (e.g., levetiracetam).
Visualizing the Process and Pathway
To better understand the relationship between the experimental methods and the biological target, the following diagrams illustrate the key concepts.
Caption: Role of SV2A in Synaptic Vesicle Exocytosis.
Caption: Experimental workflow for validating PET with autoradiography.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. SV2A PET Imaging Is a Noninvasive Marker for the Detection of Spinal Damage in Experimental Models of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Synaptic Density Imaging with 11C-UCB-J Detects Treatment Effects of Saracatinib in a Mouse Model of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simplified Quantification of 11C-UCB-J PET Evaluated in a Large Human Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation and noninvasive kinetic modeling of [11C]this compound PET imaging in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Validation of SV2A-Targeted PET Imaging for Noninvasive Assessment of Neuroendocrine Differentiation in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Cross-Validation of UCB-J PET and Electron Microscopy for Synaptic Density Assessment
For researchers, scientists, and drug development professionals, the accurate in vivo quantification of synaptic density is a critical aspect of understanding neurological diseases and evaluating therapeutic interventions. [11C]UCB-J Positron Emission Tomography (PET) has emerged as a promising in vivo imaging technique for this purpose, while Electron Microscopy (EM) remains the gold-standard for ex vivo synaptic quantification. This guide provides a comprehensive comparison of these two modalities, offering experimental data and detailed protocols to inform research strategies.
The [11C]this compound PET tracer targets the synaptic vesicle glycoprotein 2A (SV2A), a protein ubiquitously expressed in presynaptic terminals, making it an effective marker for synaptic density.[1][2] This non-invasive technique allows for longitudinal studies in living subjects, providing valuable insights into disease progression and treatment response.[1] In contrast, electron microscopy offers unparalleled spatial resolution, enabling the direct visualization and quantification of synapses.[3] However, EM is an ex vivo, labor-intensive technique requiring fixed tissue samples.[3]
Quantitative Comparison of this compound PET and Electron Microscopy
The following table summarizes key quantitative parameters for both techniques, drawing from studies in mouse models of Alzheimer's disease and healthy rodents to provide a relevant comparison for neurodegenerative disease research.
| Parameter | [11C]this compound PET | Electron Microscopy |
| Measurement | In vivo synaptic vesicle protein 2A (SV2A) density | Ex vivo synaptic density |
| Quantitative Metric | Standardized Uptake Value Ratio (SUVR) or Binding Potential (BPnd) | Synapses per cubic micrometer (synapses/µm³) |
| Typical Value (Mouse Hippocampus) | SUVR ≈ 1.11 ± 0.04 (in APP/PS1 mice)[1] | ~0.95 synapses/µm³ (in adult mouse) |
| Resolution | Millimeters | Nanometers[3] |
| Throughput | High (multiple subjects per day) | Low (weeks to months per sample) |
| Subject State | Living, longitudinal studies possible | Post-mortem, single time point |
Experimental Protocols
In Vivo [11C]this compound PET Imaging of Synaptic Density in a Mouse Model
This protocol outlines the key steps for performing [11C]this compound PET imaging in a mouse model, based on established methodologies.[1]
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (1-2% in oxygen).
-
Place the animal on the scanner bed with a heating pad to maintain body temperature.
-
Secure the head in a stereotaxic frame to minimize motion artifacts.
-
-
Radiotracer Administration:
-
Administer a bolus injection of [11C]this compound (typically 5-10 MBq) intravenously via the tail vein.
-
-
PET Image Acquisition:
-
Acquire dynamic PET data for 60-90 minutes post-injection.
-
Reconstruct the PET images using an appropriate algorithm (e.g., 3D Ordered Subset Expectation Maximization).
-
-
Image Analysis:
-
Co-register the PET images to a magnetic resonance imaging (MRI) template or a standard mouse brain atlas.
-
Define regions of interest (ROIs), such as the hippocampus.
-
Calculate the Standardized Uptake Value Ratio (SUVR) by normalizing the radioactivity concentration in the ROI to a reference region with low SV2A density (e.g., cerebellum or whole brain) at a specific time window (e.g., 40-60 minutes post-injection).
-
Ex Vivo Quantification of Synaptic Density using Electron Microscopy
This protocol provides a detailed workflow for quantifying synaptic density in brain tissue using 3D electron microscopy.[3][4]
-
Tissue Preparation:
-
Perfuse the animal with a fixative solution (e.g., 2.5% glutaraldehyde and 2% paraformaldehyde in phosphate buffer).
-
Dissect the brain and isolate the region of interest (e.g., hippocampus).
-
Post-fix the tissue in osmium tetroxide.
-
Dehydrate the tissue in a graded series of ethanol.
-
Embed the tissue in resin.
-
-
Image Acquisition (Focused Ion Beam-Scanning Electron Microscopy - FIB-SEM):
-
Mount the resin-embedded tissue block in the FIB-SEM chamber.
-
Use the focused ion beam to mill away a thin layer (e.g., 5-10 nm) of the tissue surface.
-
Use the scanning electron beam to image the newly exposed block face.
-
Repeat the milling and imaging steps to acquire a series of images, creating a 3D volume of the tissue.[3]
-
-
Image Analysis and Synapse Quantification:
-
Align the acquired serial images to reconstruct the 3D volume.
-
Manually or semi-automatically identify and segment synapses based on ultrastructural criteria (presynaptic terminal with vesicles, synaptic cleft, and postsynaptic density).
-
Use stereological methods (e.g., the disector method) to count the number of synapses within a defined volume.
-
Calculate the synaptic density as the number of synapses per unit volume (synapses/µm³).
-
Workflow for Cross-Validation
The following diagram illustrates the logical workflow for cross-validating in vivo [11C]this compound PET findings with ex vivo electron microscopy data.
Signaling Pathway and Experimental Logic
The fundamental principle behind the cross-validation of [11C]this compound PET with electron microscopy lies in the direct relationship between the PET tracer's target, the SV2A protein, and the structure quantified by EM, the synapse. The following diagram illustrates this relationship.
References
- 1. In Vivo Synaptic Density Imaging with 11C-UCB-J Detects Treatment Effects of Saracatinib in a Mouse Model of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo imaging of synaptic density with [11C]this compound PET in two mouse models of neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Volume electron microscopy reveals 3D synaptic nanoarchitecture in postmortem human prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocols | SynapseWeb [synapseweb.clm.utexas.edu]
A Comparative Guide to SUVR and BPND Quantification for [11C]UCB-J PET Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two common quantification methods for the synaptic vesicle glycoprotein 2A (SV2A) PET tracer, [11C]UCB-J: the Standardized Uptake Value Ratio (SUVR) and the Nondisplaceable Binding Potential (BPND). The choice of quantification method can significantly impact the interpretation of PET imaging data in neuroscience research and clinical trials. This document summarizes key performance data, details the experimental protocols involved, and visualizes the methodological workflow.
Data Presentation: SUVR vs. BPND
The following table summarizes the key quantitative comparisons between SUVR and BPND for [11C]this compound, derived from studies aiming to simplify the imaging protocol.[1][2][3]
| Parameter | SUVR (Standardized Uptake Value Ratio) | BPND (Nondisplaceable Binding Potential) | Key Findings |
| Invasiveness | Non-invasive | Invasive (requires arterial blood sampling) | SUVR offers a significant advantage by avoiding the complexities and risks of arterial catheterization.[2][3] |
| Scan Duration | Shorter scan times are feasible (e.g., 30 minutes) | Requires a longer dynamic scan (typically 60-90 minutes) to capture the full tracer kinetics.[2][3] | A 60-90 minute acquisition window for SUVR provides the best agreement with BPND, allowing for a simplified and shorter scanning protocol.[1][2] |
| Complexity | Simple calculation using a reference region | Computationally intensive, requires kinetic modeling of time-activity curves from both tissue and arterial plasma. | The simplicity of SUVR makes it more accessible for high-throughput studies and clinical applications. |
| Accuracy | Highly correlated with BPND, especially at later time windows. | Considered the "gold standard" for in vivo quantification of receptor density. | Studies show a strong correlation (R² > 0.9) between SUVR (using a 60-90 min window) and BPND.[3] |
| Bias | Minimal bias when using the optimal time window (-1% ± 7% difference from BPND).[2] | Serves as the benchmark for accuracy. | The low bias in the 60-90 minute window suggests SUVR can be a reliable substitute for BPND in many applications.[1][2] |
| Reference Region | Typically the centrum semiovale is used.[1][2][3] | Not directly reliant on a reference region, but uses arterial input function. | The selection of an appropriate reference region is critical for the accuracy of SUVR. |
Experimental Protocols
The methodologies summarized below are based on studies that have rigorously compared SUVR and BPND for [11C]this compound.
BPND Quantification Protocol (Invasive Method)
-
Radiotracer Administration: [11C]this compound is administered as an intravenous bolus injection.[3]
-
PET Scan Acquisition: A dynamic PET scan is acquired over a period of 90-120 minutes.[4]
-
Arterial Blood Sampling: Continuous or discrete arterial blood samples are taken throughout the scan to measure the concentration of the radiotracer in the blood plasma over time.[1][2]
-
Metabolite Analysis: Blood samples are analyzed to distinguish between the parent radiotracer and its metabolites, providing a "metabolite-corrected arterial input function".[1][2]
-
Kinetic Modeling: The time-activity curves from various brain regions of interest and the metabolite-corrected arterial input function are fitted to a compartmental model (e.g., one-tissue compartment model) to estimate the total volume of distribution (VT).[2][3]
-
BPND Calculation: The nondisplaceable binding potential is then calculated from the VT of the target region and a reference region (or using the plasma input).
SUVR Quantification Protocol (Non-Invasive Method)
-
Radiotracer Administration: [11C]this compound is administered as an intravenous bolus injection.[3]
-
PET Scan Acquisition: A PET scan is acquired, with a specific time window of 60 to 90 minutes post-injection being optimal for agreement with BPND.[1][2]
-
Image Analysis: The PET data from the selected time window is averaged.
-
Region of Interest (ROI) Definition: ROIs are drawn on the PET images for the target structures and a reference region. The centrum semiovale is a commonly used reference region for [11C]this compound.[1][2][3]
-
SUVR Calculation: The SUVR is calculated as the ratio of the mean uptake in the target region to the mean uptake in the reference region.
Visualization of Methodological Comparison
The following diagram illustrates the workflow for comparing SUVR and BPND quantification of [11C]this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Simplified Quantification of 11C-UCB-J PET Evaluated in a Large Human Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simplified 11C-UCB-J PET quantification evaluated in Alzheimer’s disease, epilepsy, and healthy individuals | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. Kinetic evaluation and test–retest reproducibility of [11C]this compound, a novel radioligand for positron emission tomography imaging of synaptic vesicle glycoprotein 2A in humans - PMC [pmc.ncbi.nlm.nih.gov]
[11C]UCB-J PET for Synaptic Density: A Comparative Guide to Test-Retest Reliability
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the test-retest reliability of [11C]UCB-J PET for imaging the synaptic vesicle glycoprotein 2A (SV2A) as a proxy for synaptic density. Data is compared with the alternative tracer, [18F]SynVesT-1.
The ability to reliably quantify synaptic density in the living human brain is critical for understanding the pathophysiology of neuropsychiatric and neurodegenerative disorders and for evaluating the efficacy of novel therapeutics. Positron Emission Tomography (PET) imaging of the synaptic vesicle glycoprotein 2A (SV2A) has emerged as a leading in vivo biomarker for synaptic density. [11C]this compound is a well-established radioligand for this purpose, and this guide details its test-retest reliability, a crucial measure of the stability and reproducibility of the imaging technique.
Comparative Analysis of Test-Retest Reliability
The primary metric for evaluating the reliability of a PET tracer is its test-retest variability. Lower variability indicates higher reliability, meaning that any observed changes in synaptic density are more likely to be of biological origin rather than due to measurement error. The following table summarizes the quantitative test-retest reliability data for [11C]this compound and the alternative SV2A tracer, [18F]SynVesT-1.
| Tracer | Key Parameter | Test-Retest Variability (% Absolute) | Test-Retest Interval | Subject Population |
| [11C]this compound | Volume of Distribution (VT) | 3-9%[1][2][3] | Same day (approx. 4.9 hours apart)[1] | Healthy Volunteers[1] |
| [11C]this compound | VT | -2.2% ± 8.5% (mean ± SD) | 28 days[4][5] | Healthy Controls & Alzheimer's Patients[4] |
| [18F]SynVesT-1 | VT and BPND | < 9%[6] | Not specified in abstract | Healthy Volunteers[6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of research findings. Below are the experimental protocols for the key test-retest reliability studies cited.
[11C]this compound Test-Retest Protocol (Same Day)
-
Participants: Five healthy volunteers (4 male, 1 female; age 37 ± 13 years) participated in the study.[1]
-
Procedure: Each subject underwent two PET scans on the same day, with an interval of approximately 4.9 ± 1.6 hours between the two [11C]this compound injections.[1] A light lunch was permitted between scans.[1]
-
Tracer Administration: The injected radioactivity was 544 ± 145 MBq for the test scan and 538 ± 150 MBq for the retest scan.[1]
-
Imaging: PET scans were performed on a High-Resolution Research Tomograph (HRRT).[1] A 6-minute transmission scan was conducted for attenuation correction before each injection.[1] Dynamic PET data were acquired for 120 minutes.
-
Data Analysis: Regional time-activity curves were analyzed using a one-tissue compartment model to estimate the volume of distribution (VT), a measure of tracer binding.[3]
[11C]this compound Test-Retest Protocol (28-Day Interval)
-
Participants: The study included nine healthy controls and eight patients with Alzheimer's disease.[4]
-
Procedure: Each participant underwent two 60-minute dynamic [11C]this compound PET scans with an interval of 28 days.[4][5]
-
Data Analysis: The test-retest repeatability for the volume of distribution (VT), distribution volume ratio (DVR), and binding potential (BPND) was assessed.[4]
[18F]SynVesT-1 Test-Retest Protocol
-
Participants: The study involved six healthy human subjects.[6]
-
Procedure: Each subject underwent two PET scans to assess test-retest reliability.[6]
-
Data Analysis: The absolute test-retest variability of the volume of distribution (VT) and non-displaceable binding potential (BPND) was calculated.[6]
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for a [11C]this compound PET test-retest study.
Conclusion
[11C]this compound PET demonstrates excellent test-retest reliability for quantifying synaptic density, with absolute variability generally below 10%. This high degree of reproducibility is essential for longitudinal studies tracking disease progression or response to treatment. The alternative tracer, [18F]SynVesT-1, also shows promising test-retest reliability, with the advantage of a longer half-life, which can facilitate its use in clinical settings without an on-site cyclotron. The choice between these tracers may depend on the specific research question, logistical considerations, and the desired balance between established validation and practical advantages.
References
- 1. Kinetic evaluation and test–retest reproducibility of [11C]this compound, a novel radioligand for positron emission tomography imaging of synaptic vesicle glycoprotein 2A in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic evaluation and test-retest reproducibility of [11C]this compound, a novel radioligand for positron emission tomography imaging of synaptic vesicle glycoprotein 2A in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics and 28-day test–retest repeatability and reproducibility of [11C]this compound PET brain imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of test-retest reproducibility of [18F]SynVesT-1, a novel radiotracer for PET imaging of synaptic vesicle glycoprotein 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
[11C]UCB-J: A Superior Second-Generation Tracer for In Vivo Synaptic Density Imaging
[11C]UCB-J has emerged as a superior second-generation PET tracer for the synaptic vesicle glycoprotein 2A (SV2A), offering significant advantages in quantifying synaptic density in the living human brain over its predecessors. Its optimized pharmacokinetic properties and higher specific binding provide researchers and clinicians with a more reliable and efficient tool for studying synaptic alterations in a range of neurological and psychiatric disorders.
The development of radiotracers targeting SV2A, a protein ubiquitously expressed in presynaptic terminals, has revolutionized the study of synaptic integrity in vivo. While first-generation tracers like [11C]UCB-A and [18F]UCB-H paved the way, [11C]this compound has demonstrated marked improvements in kinetic properties and imaging characteristics, establishing it as the current gold standard for many research applications.
Quantitative Comparison of SV2A Tracers
The advantages of [11C]this compound are most evident in its quantitative parameters compared to earlier SV2A tracers.
| Parameter | [11C]this compound | [11C]UCB-A | [18F]UCB-H |
| Kinetics | Fast and reversible[1] | Slow kinetics requiring long scan durations[2] | Suboptimal specific signal compared to [11C]this compound |
| Plasma Free Fraction (fp) | 0.32 (Human)[1], 0.46 (Rhesus Monkey)[3] | 0.75 (Rhesus Monkey)[2] | Not readily available |
| Metabolism (Parent Fraction at 90 min) | ~24%[3] | ~50%[2] | ~20%[2] |
| Distribution Volume (VT) | High in gray matter[1] | High in gray matter[2] | Lower than [11C]this compound in some regions[2] |
| Test-Retest Variability (VT) | Excellent (3-9%)[1][4][5] | Not readily available | 10.4% ± 6.5% (in rats)[6] |
| Binding Affinity | High | Moderate to high[2] | Lower than [11C]this compound |
The faster kinetics of [11C]this compound allow for shorter scan times, which is a significant practical advantage, especially for a carbon-11 labeled tracer with a short half-life of 20.4 minutes.[1] Its lower plasma free fraction compared to [11C]UCB-A suggests more efficient brain uptake.[2] Furthermore, the excellent test-retest reproducibility of [11C]this compound enhances its utility in longitudinal studies monitoring disease progression or response to treatment.[1][4]
Experimental Protocols
A typical experimental protocol for a human [11C]this compound PET study involves several key steps to ensure accurate and reproducible quantification of SV2A density.
Subject Preparation:
-
Informed Consent: Obtain written informed consent from all participants in accordance with institutional review board and radiation safety committee regulations.[1]
-
Fasting: Subjects are typically required to fast for a specific period before the scan to minimize potential metabolic interferences.
-
Medical History: A thorough medical history is taken, including any medications that might interfere with SV2A binding.
Radiotracer Administration and PET Scan:
-
Cannulation: An arterial line is placed for blood sampling to measure the arterial input function.[1]
-
Transmission Scan: A transmission scan is performed for attenuation correction before tracer injection.[1]
-
Tracer Injection: A bolus of [11C]this compound (typically around 540 MBq) is injected intravenously over approximately one minute.[1][5]
-
Dynamic PET Acquisition: Dynamic PET data are acquired for 90-120 minutes immediately following the injection.[1][5]
Data Analysis:
-
Arterial Blood Sampling and Metabolite Analysis: Arterial blood samples are collected throughout the scan to measure the concentration of the parent tracer and its radiometabolites in plasma.[1]
-
Image Reconstruction: PET data are reconstructed into a series of time frames.[1]
-
Kinetic Modeling: Regional time-activity curves are generated and analyzed using pharmacokinetic models, most commonly the one-tissue compartment model, to estimate the total distribution volume (VT) of the tracer, which is proportional to SV2A density.[1][5]
Visualizing the Process and Pathway
To better understand the experimental process and the biological context, the following diagrams illustrate the PET imaging workflow and the SV2A signaling pathway.
References
- 1. Kinetic evaluation and test–retest reproducibility of [11C]this compound, a novel radioligand for positron emission tomography imaging of synaptic vesicle glycoprotein 2A in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of [11C]UCB-A positron emission tomography in human brains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Comparison of [11C]this compound and [18F]FDG PET in Alzheimer’s disease: A tracer kinetic modeling study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simplified Quantification of 11C-UCB-J PET Evaluated in a Large Human Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Evaluating the Specificity of UCB-J Binding in Knockout Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synaptic vesicle glycoprotein 2A (SV2A) PET ligand, UCB-J, and its alternatives, with a focus on validating its binding specificity using knockout models. This guide includes supporting experimental data, detailed methodologies, and visualizations of key biological and experimental processes.
The development of radioligands for in vivo imaging of synaptic density has been a significant advancement in neuroscience research. Among these, tracers targeting the synaptic vesicle glycoprotein 2A (SV2A) have shown immense promise. This compound, available in both Carbon-11 ([11C]this compound) and Fluorine-18 ([18F]this compound) labeled forms, is a leading radioligand for positron emission tomography (PET) imaging of SV2A. Its high affinity and selectivity for SV2A have been reported, making it a valuable tool for studying synaptic density in various neurological and psychiatric disorders. However, rigorous validation of its binding specificity is paramount. This guide delves into the evidence supporting this compound's specificity, with a particular emphasis on data from knockout models, the gold standard for in-target validation.
The Gold Standard: Evidence from SV2A Knockout Models
SV2A knockout mice exhibit a severe neurological phenotype, including spontaneous seizures and postnatal lethality.[1][2][3] Electrophysiological studies in these mice have revealed a significant reduction in GABAergic neurotransmission.[4] This severe phenotype underscores the critical and non-redundant role of SV2A in normal brain function. The absence of SV2A leads to profound neurological deficits, strongly suggesting that a ligand designed to bind SV2A would show a near-complete lack of specific binding in these animals.
A preliminary study using [11C]this compound in a Rett syndrome mouse model (Mecp2 knockout), which is known to have synaptic alterations, demonstrated decreased uptake of the tracer in the cerebral cortex compared to wild-type mice.[5] This finding, while not in a complete SV2A knockout, supports the sensitivity of this compound to changes in synaptic density.
Comparative Analysis of SV2A PET Ligands
While this compound is a prominent SV2A PET tracer, several alternatives have been developed. A head-to-head comparison is essential for researchers to select the most appropriate tool for their specific needs.
| Radiotracer | Isotope | Key Characteristics | Reference |
| [11C]this compound | Carbon-11 | High affinity and selectivity for SV2A. Shorter half-life (20.4 min) may limit its use in studies requiring longer scan times. | [6][7] |
| [18F]this compound | Fluorine-18 | Longer half-life (109.8 min) allows for more flexible experimental designs and centralized production. | |
| [18F]SynVesT-1 (MNI-1126/SDM-8) | Fluorine-18 | Demonstrates favorable kinetics and has been used in rodent models of Alzheimer's disease. | [6] |
| [18F]SynVesT-2 (SDM-2) | Fluorine-18 | Another promising 18F-labeled alternative with good brain uptake. | [8] |
| [18F]SDM-16 | Fluorine-18 | A newer generation tracer with potentially improved properties. | [8] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of this compound binding studies. Below are summarized methodologies for in vivo PET imaging and in vitro autoradiography.
In Vivo PET Imaging with [11C]this compound in Mice
This protocol provides a general framework for conducting [11C]this compound PET studies in mouse models.
-
Animal Preparation: Anesthetize mice (e.g., with isoflurane) and maintain body temperature.
-
Radiotracer Administration: Administer a bolus injection of [11C]this compound intravenously (e.g., via the tail vein). A typical dose for mice is around 57.5 ± 14.4 µCi.[5]
-
PET Scan Acquisition: Acquire dynamic PET data for a specified duration (e.g., 45-90 minutes).[5][9]
-
Image Reconstruction and Analysis: Reconstruct the dynamic PET images. Co-register the PET images to a mouse brain MRI atlas for anatomical reference. Define regions of interest (ROIs) to extract time-activity curves (TACs).
-
Quantification: Calculate the Standardized Uptake Value (SUV) for semi-quantitative analysis. For more detailed quantification, kinetic modeling (e.g., one-tissue compartment model) can be applied to the TACs to estimate the volume of distribution (VT).[9]
In Vitro Autoradiography with [3H]this compound
Autoradiography offers a high-resolution method to visualize the distribution of radioligand binding in brain sections.
-
Brain Section Preparation: Prepare thin (e.g., 20 µm) cryosections of mouse or human brain tissue and mount them on microscope slides.
-
Incubation: Incubate the sections with a solution containing [3H]this compound at a concentration appropriate for saturating SV2A binding.
-
Washing: Wash the sections to remove unbound radioligand.
-
Exposure: Appose the slides to a phosphor imaging plate or autoradiographic film for a sufficient duration to detect the radioactive signal.
-
Image Analysis: Scan the imaging plate or film to generate a digital autoradiogram. Quantify the binding density in different brain regions by comparison to calibrated standards.
Signaling Pathways and Experimental Workflows
To better understand the biological context of this compound binding and the experimental procedures, the following diagrams are provided.
Caption: Putative role of SV2A in the presynaptic terminal, highlighting its interaction with Synaptotagmin-1 and its role in regulating calcium-triggered neurotransmitter release.[10][11]
Caption: Logical workflow for evaluating the specificity of this compound using knockout models and for comparing its performance against alternative SV2A tracers.
Conclusion
The available evidence, primarily from the severe phenotype of SV2A knockout mice, strongly supports the specificity of this compound for its intended target. While a direct this compound binding study in a full SV2A knockout model would provide the ultimate confirmation, the existing data provides a solid foundation for its use as a reliable tool for in vivo imaging of synaptic density. The development of 18F-labeled alternatives to this compound offers researchers greater flexibility in experimental design. The protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for their studies of synaptic integrity in health and disease.
References
- 1. PET Imaging of Synaptic Density: Challenges and Opportunities of Synaptic Vesicle Glycoprotein 2A PET in Small Animal Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synaptic Vesicle Glycoprotein 2A Knockout in Parvalbumin and Somatostatin Interneurons Drives Seizures in the Postnatal Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Abnormal neurotransmission in mice lacking synaptic vesicle protein 2A (SV2A) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PET imaging of pre-synaptic protein SV2A in Rett syndrome mouse model | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 6. Quantification of SV2A Binding in Rodent Brain Using [18F]SynVesT-1 and PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Synaptic Density Imaging with 11C-UCB-J Detects Treatment Effects of Saracatinib in a Mouse Model of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | SV2A PET imaging in human neurodegenerative diseases [frontiersin.org]
- 9. Validation and noninvasive kinetic modeling of [11C]this compound PET imaging in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synaptic Vesicle Glycoprotein 2A: Features and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synaptic vesicle glycoprotein 2A (SV2A) regulates kindling epileptogenesis via GABAergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for UCB-J
This guide provides essential safety and logistical information for the proper disposal of UCB-J, a positron emission tomography (PET) radioligand for the synaptic vesicle protein 2A (SV2A). The following procedures are intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound waste, particularly its radiolabeled form, [¹¹C]this compound.
Chemical and Physical Properties
A summary of the key properties of this compound relevant to its handling and disposal is presented below.
| Property | Value | Source |
| Chemical Formula | C₁₇H₁₅F₃N₂O | [1] |
| Molar Mass | 320.315 g·mol⁻¹ | [1] |
| Radiolabel | Carbon-11 (¹¹C) | [2][3][4] |
| ¹¹C Half-life | 20.39 minutes | N/A |
| Primary Use | PET Tracer | [2][3][5] |
Disposal of this compound Waste
The disposal of this compound waste must address both its chemical and radiological properties. Given its use in research, quantities are typically small. The primary radiological concern is the Carbon-11 isotope, which has a very short half-life, making "decay-in-storage" the most effective method for managing its radioactive waste.
Experimental Protocol: Decay-in-Storage for [¹¹C]this compound Waste
-
Segregation: All waste contaminated with [¹¹C]this compound (e.g., vials, syringes, pipette tips, absorbent paper) must be segregated from non-radioactive and other radioactive waste streams.[] Use clearly labeled, dedicated waste containers.
-
Shielding: Store the segregated radioactive waste in a designated and appropriately shielded area to minimize radiation exposure to laboratory personnel.
-
Storage for Decay: The waste must be stored for a minimum of 10 half-lives to ensure the radioactivity has decayed to background levels. For ¹¹C, this is approximately 204 minutes (about 3.5 hours). However, it is best practice to store it for a longer period (e.g., 24 hours) to be conservative.
-
Monitoring: Before disposal as chemical waste, the stored waste must be monitored with a suitable radiation detection instrument (e.g., a Geiger-Müller counter) to confirm that its radioactivity is indistinguishable from background levels.
-
De-identification: Once confirmed to be at background radiation levels, all radioactive warning labels must be defaced or removed from the waste containers.
-
Disposal as Chemical Waste: After ensuring the radiological hazard is eliminated, the waste can be disposed of as hazardous chemical waste, following institutional and local regulations.
Disposal of Non-Radioactive this compound Waste
For this compound that has not been radiolabeled, or for [¹¹C]this compound waste that has fully decayed, disposal should follow standard procedures for chemical waste:
-
Containerization: Collect waste in a sealed, leak-proof, and chemically compatible container. The container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Storage: Store the hazardous waste in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.[7]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Handling Protocols for UCB-J
For researchers, scientists, and drug development professionals working with the novel PET tracer UCB-J, stringent safety measures are paramount to ensure a secure laboratory environment and minimize radiation exposure. This document provides immediate and essential safety and logistical information, including detailed operational and disposal plans for this compound, a radioligand for the synaptic vesicle protein 2A (SV2A).
This compound is labeled with Carbon-11 ([11C]this compound), a positron-emitting radionuclide with a short half-life.[1][2] This characteristic necessitates efficient and timely handling, from synthesis to disposal. The following procedural guidance is designed to directly address operational questions and establish best practices for laboratory safety.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory when handling this compound and other Carbon-11 labeled compounds. The primary goal is to minimize external and internal radiation exposure and prevent contamination.
Core PPE Requirements:
-
Laboratory Coats: A standard lab coat should be worn at all times within the designated radioactive work area.
-
Gloves: Two pairs of disposable nitrile gloves are recommended. The outer pair should be changed frequently, especially after handling radioactive materials or when contamination is suspected.
-
Eye Protection: Safety glasses with side shields or safety goggles are required to protect the eyes from potential splashes of radioactive solutions.
-
Closed-toe Shoes: Appropriate footwear is essential to prevent injuries from spills or dropped objects.
Radiation-Specific PPE:
-
Lead Aprons: While Carbon-11 emits high-energy gamma rays upon annihilation, lead aprons offer some shielding from scattered radiation.[3]
-
Thyroid Collars: To protect the thyroid gland, which is sensitive to radiation, a thyroid shield should be worn.[3]
-
Dosimeters: All personnel handling this compound must wear personal dosimeters (e.g., ring and body badges) to monitor their radiation exposure levels.
Operational Plan: Safe Handling of this compound
The principles of ALARA (As Low As Reasonably Achievable) – time, distance, and shielding – are the foundation of safe handling procedures for all radioactive materials, including this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific and clearly labeled work area for handling this compound.
-
Cover the work surface with absorbent paper to contain any potential spills.
-
Ensure all necessary equipment, including shielding, remote handling tools (tongs, forceps), and waste containers, are within easy reach to minimize handling time.
-
-
Synthesis and Dispensing:
-
The synthesis of [11C]this compound is a specialized process that should be performed in an automated synthesis module housed within a lead-shielded hot cell to minimize radiation exposure.[4]
-
When dispensing the final product, use syringe shields to reduce exposure to the hands.
-
Utilize remote handling tools whenever possible to increase the distance from the radioactive source.
-
-
Administration (in preclinical settings):
-
If administering this compound to research animals, ensure the animal is properly restrained to prevent movement and potential contamination.
-
Perform the injection quickly and efficiently to reduce exposure time.
-
-
Post-Handling Monitoring:
-
After handling this compound, monitor hands, lab coat, and the work area for any contamination using a suitable radiation survey meter.
-
If contamination is found, decontaminate the area immediately using appropriate procedures.
-
Disposal Plan for this compound Waste
Due to the short half-life of Carbon-11, the primary method for the disposal of this compound waste is decay-in-storage .
Step-by-Step Disposal Protocol:
-
Segregation:
-
Segregate radioactive waste from non-radioactive waste.
-
Use clearly labeled and shielded containers for solid and liquid radioactive waste.
-
-
Storage for Decay:
-
Store the radioactive waste in a designated, shielded, and secure area.
-
The storage period should be at least 10 half-lives of Carbon-11. After 10 half-lives, the radioactivity will have decayed to less than 0.1% of its original level.
-
-
Monitoring and Disposal:
-
After the decay period, monitor the waste with a radiation survey meter to ensure it has reached background levels.
-
Once confirmed to be at background, the waste can be disposed of as regular biohazardous or chemical waste, depending on its other components. Deface or remove any radioactive material labels before disposal.
-
Quantitative Data Summary
The following table summarizes key quantitative data relevant to the safe handling of [11C]this compound.
| Parameter | Value | Significance for Handling |
| Radionuclide | Carbon-11 (11C) | A positron emitter used in PET imaging. |
| Half-life | 20.4 minutes | The short half-life necessitates rapid synthesis and handling and allows for effective decay-in-storage for waste disposal.[2] |
| Primary Emissions | Positrons (β+) | These particles travel only a short distance before annihilating with an electron. |
| Secondary Emissions | Gamma photons (511 keV) | The annihilation of positrons produces high-energy gamma photons, which are the primary source of external radiation exposure and require shielding.[5] |
| Typical Injected Radioactivity | Varies by study | This will determine the level of radiation and the necessary precautions. |
Experimental Workflow for Safe this compound Handling
References
- 1. 11C-UCB-J - Wikipedia [en.wikipedia.org]
- 2. openmedscience.com [openmedscience.com]
- 3. What PPE Do You Wear for Radiation? [radcareservices.com]
- 4. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PET CT Radiation Protection - Medical Professionals [medical-professionals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
